molecular formula C8H7NO5 B157429 (2-Nitrophenoxy)acetic acid CAS No. 1878-87-1

(2-Nitrophenoxy)acetic acid

Cat. No.: B157429
CAS No.: 1878-87-1
M. Wt: 197.14 g/mol
InChI Key: TYHHDWAHJRRYCU-UHFFFAOYSA-N
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Description

(2-Nitrophenoxy)acetic acid (CAS 1878-87-1) is an organic compound with the molecular formula C 8 H 7 NO 5 and a molecular weight of 197.15 g/mol . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research. Researchers utilize (2-Nitrophenoxy)acetic acid in analytical chemistry, where it can be analyzed using reverse-phase (RP) HPLC methods. These methods typically employ a mobile phase of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for Mass-Spec (MS) compatible applications . This makes the compound suitable for method development in pharmacokinetic studies and for the scalable isolation of impurities in preparative separation . The compound is characterized by a LogP value of 1.13, indicating its lipophilicity . It is provided with a high purity of 97% and is recommended for storage at room temperature . This product is intended for research purposes only and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenoxy)acetic acid
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InChI

InChI=1S/C8H7NO5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TYHHDWAHJRRYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0075154
Record name (2-Nitrophenoxy)acetic acid
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Molecular Weight

197.14 g/mol
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CAS No.

1878-87-1
Record name 2-Nitrophenoxyacetic acid
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Record name (2-Nitrophenoxy)acetic acid
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Foundational & Exploratory

what are the properties of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2-Nitrophenoxy)acetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Nitrophenoxy)acetic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agricultural science, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Compound Identification and Nomenclature

(2-Nitrophenoxy)acetic acid is an organic compound characterized by an acetic acid group linked to a benzene ring via an ether bond, with a nitro group positioned ortho to the ether linkage.[1] This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic precursor.

  • IUPAC Name : 2-(2-nitrophenoxy)acetic acid[1]

  • Synonyms : o-Nitrophenoxyacetic acid, 2-NITROPHENOXYACETIC ACID[1]

  • CAS Number : 1878-87-1[1]

  • Molecular Formula : C₈H₇NO₅[1]

  • InChIKey : TYHHDWAHJRRYCU-UHFFFAOYSA-N[1]

Caption: Chemical structure of (2-Nitrophenoxy)acetic acid.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The properties of (2-Nitrophenoxy)acetic acid are summarized below. Its structure, featuring a carboxylic acid group, an aromatic ether, and a C-nitro compound, defines its behavior.[1]

PropertyValueSource
Molecular Weight 197.14 g/mol [1]
Appearance Off-white powder[2]
Melting Point 183-190 °C[2]
Solubility Soluble in organic solvents[2]
pKa Data not explicitly available; expected to be weakly acidic due to the carboxylic acid group.

Synthesis and Reactivity

Synthesis via Williamson Ether Synthesis

The most direct and common method for preparing (2-Nitrophenoxy)acetic acid is through a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of 2-nitrophenol to form a phenoxide ion, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid.

The causality behind this choice of reaction is its high efficiency and specificity for forming ether linkages. The phenolic proton of 2-nitrophenol is acidic and readily removed by a suitable base (e.g., sodium hydroxide), forming the sodium 2-nitrophenoxide. This phenoxide is a potent nucleophile that displaces the halide from the haloacetic acid. The electron-withdrawing nature of the ortho-nitro group enhances the acidity of the phenolic proton, facilitating the initial deprotonation step.

Williamson_Synthesis_Workflow start Reactants: - 2-Nitrophenol - Sodium Hydroxide - Chloroacetic Acid step1 Step 1: Deprotonation Formation of Sodium 2-nitrophenoxide in situ. start->step1 Add Base step2 Step 2: Nucleophilic Attack Phenoxide attacks α-carbon of chloroacetic acid, displacing chloride. step1->step2 Add Haloacid step3 Step 3: Acidification Reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate. step2->step3 Work-up step4 Step 4: Isolation & Purification Precipitated product is filtered, washed, and recrystallized. step3->step4 product (2-Nitrophenoxy)acetic acid step4->product

Caption: Workflow for the synthesis of (2-Nitrophenoxy)acetic acid.

Experimental Protocol: Synthesis of (2-Nitrophenoxy)acetic acid

This protocol is a representative procedure based on the principles of Williamson ether synthesis.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.9 g (0.1 mol) of 2-nitrophenol in 100 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide.

  • Addition of Reagent : To the resulting solution of sodium 2-nitrophenoxide, add a solution of 9.5 g (0.1 mol) of chloroacetic acid in 50 mL of water.

  • Reflux : Heat the reaction mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until it is acidic to litmus paper. The product will precipitate out of the solution.

  • Isolation : Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification : Wash the collected solid with cold water to remove inorganic salts. Recrystallize the crude product from hot water or an ethanol-water mixture to yield pure (2-Nitrophenoxy)acetic acid.

  • Drying : Dry the purified crystals in a vacuum oven at 60-70 °C.

Key Reactivity

The reactivity of (2-Nitrophenoxy)acetic acid is dominated by its three functional groups: the nitro group, the carboxylic acid, and the aromatic ring.

  • Reduction of the Nitro Group : The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation is pivotal as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the molecule's electronic properties and reactivity.[3] The resulting 2-(2-aminophenoxy)acetic acid is a key precursor for heterocyclic synthesis.

  • Reactions of the Carboxylic Acid : The carboxylic acid moiety undergoes typical reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (with amines, often requiring activation with reagents like thionyl chloride or carbodiimides).

  • Intramolecular Cyclization : The ortho positioning of the ether linkage and the nitro group allows for facile intramolecular cyclization upon reduction. The newly formed amino group can react with the adjacent acetic acid side chain (or its activated derivative) to form lactams (oxindoles) and other valuable heterocyclic systems.[3] This intramolecular reactivity is a cornerstone of its utility in medicinal chemistry.

Reductive_Cyclization_Pathway start (2-Nitrophenoxy)acetic acid intermediate Intermediate: 2-(2-Aminophenoxy)acetic acid start->intermediate Reduction (e.g., H₂, Pd/C) product Final Product: Benzoxazinone derivative (Lactam) intermediate->product Intramolecular Cyclization (Heat or Acid Catalyst)

Caption: Reductive cyclization pathway of (2-Nitrophenoxy)acetic acid.

Applications in Research and Drug Development

While phenoxyacetic acids as a class have broad applications, (2-Nitrophenoxy)acetic acid is primarily valued as a synthetic intermediate . Its utility stems from the strategic placement of its functional groups, which allows for the construction of more complex molecular architectures.

  • Heterocyclic Synthesis : As outlined in the reactivity section, its most significant application is as a precursor to nitrogen-containing heterocycles. These scaffolds are prevalent in many biologically active molecules and pharmaceutical agents.

  • Pharmaceutical Development : The broader class of phenoxyacetic acid derivatives has been explored for a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] (2-Nitrophenoxy)acetic acid serves as a key building block in the synthesis of novel compounds for screening in these therapeutic areas.

  • Agricultural Chemistry : Related nitrophenoxyacetic acid compounds have been investigated for herbicidal properties.[2] They can function as plant growth regulators, acting as synthetic auxins. The specific isomer, (2-Nitrophenoxy)acetic acid, can be used to synthesize analogs for research in sustainable agriculture.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of (2-Nitrophenoxy)acetic acid.

  • ¹³C NMR : Spectral data from Aldrich Chemical Company is available for reference.[1]

  • Mass Spectrometry (GC-MS) : The NIST Mass Spectrometry Data Center reports a spectrum with 111 total peaks. The top three peaks by m/z are at 106, 123, and 65.[1]

  • Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using a KBr wafer technique, are available from sources like SpectraBase.[1] Key expected signals would include strong C=O stretching from the carboxylic acid, C-O stretching from the ether, and characteristic peaks for the aromatic ring and the N-O stretching of the nitro group.

Safety and Handling

(2-Nitrophenoxy)acetic acid is classified as hazardous and requires careful handling in a laboratory setting.

  • GHS Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA or EN166 standards.[5]

    • Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[5]

    • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[6]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5][6]

    • Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

    • Ingestion : Do not induce vomiting. Clean mouth with water and seek medical attention.[5]

  • Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[6]

This guide provides a foundational understanding of (2-Nitrophenoxy)acetic acid, highlighting its synthesis, reactivity, and potential as a strategic tool for chemical innovation. Researchers are encouraged to consult the referenced literature for further detailed studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Nitrophenoxy)acetic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the synthetic protocol via the Williamson ether synthesis, outlines extensive characterization methodologies, and presents the corresponding data in a clear and accessible format.

Synthesis of (2-Nitrophenoxy)acetic acid

The synthesis of (2-Nitrophenoxy)acetic acid is commonly achieved through the Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.[1] In this specific synthesis, 2-nitrophenol is deprotonated by a base to form the 2-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.[3][4]

Reaction Scheme

The overall reaction is as follows:

  • Step 1: Deprotonation of 2-nitrophenol: The acidic proton of the hydroxyl group on 2-nitrophenol is abstracted by a strong base, typically sodium hydroxide (NaOH), to form the sodium 2-nitrophenoxide salt.

  • Step 2: Nucleophilic Substitution (SN2): The resulting 2-nitrophenoxide ion attacks the alpha-carbon of chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the ether linkage.[1][2]

  • Step 3: Acidification: The reaction mixture is then acidified to protonate the carboxylate, yielding the final product, (2-Nitrophenoxy)acetic acid.

Experimental Protocol

Materials:

  • 2-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6M

  • Water (distilled or deionized)

  • Diethyl ether (for extraction)

  • Litmus paper

Procedure: [3]

  • Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide (e.g., 30% NaOH).

  • Addition of Haloacetic Acid: To this solution, add a slight molar excess of chloroacetic acid.

  • Heating: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes with stirring.

  • Cooling and Dilution: After the reaction is complete, cool the flask to room temperature and dilute the mixture with water.

  • Acidification: Carefully acidify the solution by the dropwise addition of 6M hydrochloric acid until the solution is acidic, as confirmed by litmus paper. The product will precipitate out of the solution.

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Isolation: The ether layer, containing the desired product, can be further washed and dried. The final product is typically obtained by evaporating the solvent, followed by recrystallization from hot water to yield purified crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis Workflow of (2-Nitrophenoxy)acetic acid cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product R1 2-Nitrophenol P1 Deprotonation in Aqueous NaOH R1->P1 R2 Chloroacetic Acid P2 Nucleophilic Substitution (Heat at 90-100°C) R2->P2 R3 Sodium Hydroxide R3->P1 P1->P2 P3 Acidification with HCl P2->P3 P4 Purification (Recrystallization) P3->P4 FP (2-Nitrophenoxy)acetic acid P4->FP Characterization Figure 2: Characterization Logic for (2-Nitrophenoxy)acetic acid cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_confirmation Confirmation Compound Synthesized Product MP Melting Point Compound->MP IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Info_MP Purity & Identity MP->Info_MP Info_IR Functional Groups (COOH, NO₂, C-O-C) IR->Info_IR Info_NMR Molecular Skeleton (H & C environment) NMR->Info_NMR Info_MS Molecular Weight & Formula MS->Info_MS Confirmed (2-Nitrophenoxy)acetic acid Info_MP->Confirmed Info_IR->Confirmed Info_NMR->Confirmed Info_MS->Confirmed

References

(2-Nitrophenoxy)acetic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Nitrophenoxy)acetic acid, including its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and its putative applications in agricultural and biochemical research. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

(2-Nitrophenoxy)acetic acid is an organic compound characterized by a nitrophenoxy group attached to an acetic acid moiety.

  • IUPAC Name: 2-(2-nitrophenoxy)acetic acid[1]

  • Chemical Structure:

    The chemical structure consists of a benzene ring substituted with a nitro group at the ortho position, which is connected via an ether linkage to the alpha carbon of an acetic acid molecule.

Physicochemical Properties

A summary of the key quantitative data for (2-Nitrophenoxy)acetic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₇NO₅PubChem[1]
Molecular Weight 197.14 g/mol PubChem[1]
Melting Point 157 °CBiosynth[2]
pKa 4.7Biosynth[2]
Appearance White solid-
Solubility Soluble in organic solvents-

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The synthesis of (2-Nitrophenoxy)acetic acid can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers.[3][4] This procedure involves the reaction of 2-nitrophenol with an alkali salt of chloroacetic acid.

Materials:

  • 2-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

  • pH indicator paper

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Sodium 2-Nitrophenoxide: In a round-bottom flask, dissolve a specific molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide. The reaction is typically stirred at room temperature until the 2-nitrophenol is completely deprotonated to form the sodium 2-nitrophenoxide salt.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve a slight molar excess of chloroacetic acid in an aqueous solution of sodium hydroxide.

  • Reaction: Slowly add the sodium chloroacetate solution to the flask containing the sodium 2-nitrophenoxide. The reaction mixture is then heated to reflux with continuous stirring for a period of 2-4 hours to facilitate the nucleophilic substitution reaction.

  • Work-up: After the reflux period, the reaction mixture is cooled to room temperature. The solution is then acidified with hydrochloric acid to a pH of approximately 2-3, which protonates the carboxylate to form the desired (2-Nitrophenoxy)acetic acid, causing it to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure (2-Nitrophenoxy)acetic acid.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Potential Applications and Biological Role

Phenoxyacetic acid derivatives are widely recognized for their biological activity, particularly as synthetic auxins, a class of plant growth regulators.[5][6][7]

Plant Growth Regulation:

(2-Nitrophenoxy)acetic acid, due to its structural similarity to naturally occurring auxins like indole-3-acetic acid (IAA), is anticipated to exhibit auxin-like activity. At low concentrations, it is expected to promote cell elongation, root initiation, and fruit development. Conversely, at higher concentrations, it may act as an herbicide by inducing uncontrolled growth, leading to plant death. This dual functionality makes it a candidate for research in agriculture for enhancing crop yields or as a selective herbicide.

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of (2-Nitrophenoxy)acetic acid.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 2-Nitrophenol React Williamson Ether Synthesis (Reflux) R1->React Sodium 2-Nitrophenoxide R2 Chloroacetic Acid R2->React Sodium Chloroacetate Base1 NaOH (aq) Base2 NaOH (aq) Acid Acidification (HCl) React->Acid Filter Filtration Acid->Filter Recrystal Recrystallization Filter->Recrystal Product Pure (2-Nitrophenoxy)acetic Acid Recrystal->Product

Caption: Workflow for the synthesis of (2-Nitrophenoxy)acetic acid.

Proposed Mechanism of Action as a Plant Growth Regulator

The diagram below outlines the putative signaling pathway of (2-Nitrophenoxy)acetic acid as an auxin mimic in plants.

Auxin_Signaling_Pathway NPAA (2-Nitrophenoxy)acetic acid (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) NPAA->Receptor Binds to Repressor Aux/IAA Repressor Protein Receptor->Repressor Promotes degradation of ARF Auxin Response Factor (ARF) (Transcription Factor) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates transcription of Response Growth & Developmental Responses Genes->Response Leads to

Caption: Putative auxin signaling pathway for (2-Nitrophenoxy)acetic acid.

References

The Discovery and Synthesis of o-Nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Nitrophenylacetic acid, a seemingly simple organic molecule, holds a significant place in the history of organic synthesis and continues to be a valuable building block in modern chemistry. Its discovery, rooted in the late 19th century, paved the way for further exploration of nitro-aromatic compounds and their reactivity. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical properties of o-nitrophenylacetic acid. It includes detailed experimental protocols from foundational literature, a summary of its physicochemical data, and visualizations of the core synthetic pathways.

Discovery and Historical Context

Seidel's investigation revealed that the low yield was not due to the final hydrolysis step, but rather the formation of side products during the reaction of o-nitrobenzyl chloride with potassium cyanide. He noted that the hydrolysis of the intermediate, o-nitrobenzyl cyanide, to o-nitrophenylacetic acid proceeds quantitatively. This clarification solidified the synthetic route and provided a deeper understanding of the reaction mechanism.

This early work was part of a broader effort in the late 19th century to understand the chemistry of aromatic compounds and their derivatives, which was crucial for the development of dyes, pharmaceuticals, and other industrial chemicals.

Physicochemical Properties

o-Nitrophenylacetic acid is a yellow to beige crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₇NO₄
Molar Mass 181.15 g/mol
Melting Point 137-140 °C
Boiling Point 314.24 °C (rough estimate)
Density 1.4283 g/cm³ (rough estimate)
pKa 4 (at 25 °C)
Appearance Crystalline Powder
Color Yellow to beige

Key Synthetic Methodologies

The Gabriel and Meyer Synthesis (via Seidel, 1881)

The historical synthesis of o-nitrophenylacetic acid, as investigated by P. Seidel based on the work of Gabriel and Meyer, involves a two-step process starting from o-nitrobenzyl chloride.

Step 1: Synthesis of o-Nitrobenzyl Cyanide

This step involves the nucleophilic substitution of the chlorine atom in o-nitrobenzyl chloride by a cyanide group.

Gabriel_Meyer_Synthesis_Step1 o-Nitrobenzyl_chloride o-Nitrobenzyl Chloride o-Nitrobenzyl_cyanide o-Nitrobenzyl Cyanide o-Nitrobenzyl_chloride->o-Nitrobenzyl_cyanide Nucleophilic Substitution Potassium_cyanide Potassium Cyanide (KCN) Potassium_cyanide->o-Nitrobenzyl_cyanide Source of Cyanide

Caption: Synthesis of o-Nitrobenzyl Cyanide.

Step 2: Hydrolysis of o-Nitrobenzyl Cyanide

The resulting o-nitrobenzyl cyanide is then hydrolyzed, typically under acidic conditions, to yield o-nitrophenylacetic acid.

Gabriel_Meyer_Synthesis_Step2 o-Nitrobenzyl_cyanide o-Nitrobenzyl Cyanide o-Nitrophenylacetic_acid o-Nitrophenylacetic Acid o-Nitrobenzyl_cyanide->o-Nitrophenylacetic_acid Hydrolysis Water_acid Water (H₂O) / Acid Catalyst Water_acid->o-Nitrophenylacetic_acid Reactant/Catalyst

Caption: Hydrolysis to o-Nitrophenylacetic Acid.

Experimental Protocol (as described by Seidel, 1881):

  • Materials: o-Nitrobenzyl chloride, potassium cyanide, alcohol, water, and a suitable acid for hydrolysis (e.g., hydrochloric acid).

  • Procedure for o-Nitrobenzyl Cyanide Synthesis: An alcoholic solution of o-nitrobenzyl chloride is slowly added to a solution of potassium cyanide in a small amount of water. The reaction mixture changes color from violet to red and then to dark violet upon warming, finally becoming a light reddish-brown with the precipitation of sodium chloride. The mixture is heated for 6-7 hours. After cooling, a 2-3 fold volume of water is added, causing a light brown oil to separate, which solidifies upon standing.

  • Procedure for Hydrolysis: The crude o-nitrobenzyl cyanide is then subjected to hydrolysis. While Seidel's paper focuses on the formation of the cyanide, it confirms that the hydrolysis to the corresponding acid is quantitative. A typical acid-catalyzed hydrolysis would involve refluxing the cyanide with a strong acid like hydrochloric acid or sulfuric acid.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled, and the precipitated o-nitrophenylacetic acid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Nitration of Phenylacetic Acid

A more direct and common laboratory-scale synthesis involves the nitration of phenylacetic acid. This method, however, typically yields a mixture of ortho, meta, and para isomers, requiring separation.

Nitration_of_Phenylacetic_Acid Phenylacetic_acid Phenylacetic Acid Isomer_mixture Mixture of o-, m-, and p-Nitrophenylacetic Acid Phenylacetic_acid->Isomer_mixture Electrophilic Aromatic Substitution Nitrating_mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_mixture->Isomer_mixture Reagents o-Nitrophenylacetic_acid o-Nitrophenylacetic Acid Isomer_mixture->o-Nitrophenylacetic_acid Separation m-Nitrophenylacetic_acid m-Nitrophenylacetic Acid Isomer_mixture->m-Nitrophenylacetic_acid Separation p-Nitrophenylacetic_acid p-Nitrophenylacetic Acid Isomer_mixture->p-Nitrophenylacetic_acid Separation

Caption: Synthesis via Nitration of Phenylacetic Acid.

General Experimental Protocol for Nitration:

  • Materials: Phenylacetic acid, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: Phenylacetic acid is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The temperature is carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific period.

  • Work-up and Purification: The reaction mixture is then poured onto ice, and the precipitated nitrophenylacetic acid isomers are collected by filtration. The isomers can be separated by techniques such as fractional crystallization or chromatography.

Modern Synthetic Applications

o-Nitrophenylacetic acid serves as a versatile intermediate in the synthesis of various organic compounds, particularly heterocyclic structures.

Precursor to Indole Derivatives (Related to Reissert Synthesis)

While the classic Reissert indole synthesis starts with o-nitrotoluene, the underlying principle of reductive cyclization is relevant. The nitro group of o-nitrophenylacetic acid can be reduced to an amino group, which can then undergo intramolecular cyclization to form oxindoles and other related heterocyclic systems.

Reductive_Cyclization_Pathway o-Nitrophenylacetic_acid o-Nitrophenylacetic Acid o-Aminophenylacetic_acid o-Aminophenylacetic Acid o-Nitrophenylacetic_acid->o-Aminophenylacetic_acid Reduction Reducing_agent Reducing Agent (e.g., H₂, Pd/C) Reducing_agent->o-Aminophenylacetic_acid Reagent Oxindole Oxindole o-Aminophenylacetic_acid->Oxindole Intramolecular Cyclization

physical and chemical properties of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitrophenoxy)acetic acid, with the CAS number 1878-87-1, is an aromatic compound of interest in various chemical and biological research fields.[1][2][3] Its structure, featuring a nitro group on the phenoxy ring, imparts specific chemical properties that make it a subject of study. This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Nitrophenoxy)acetic acid, along with general experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

The fundamental properties of (2-Nitrophenoxy)acetic acid are summarized in the tables below. It is important to distinguish this compound from its isomer, (2-Nitrophenyl)acetic acid (CAS 3740-52-1), as their properties differ.

General and Physical Properties
PropertyValueSource
CAS Number 1878-87-1[2][3]
Molecular Formula C₈H₇NO₅[2][3][4]
Molecular Weight 197.14 g/mol [2][4]
Appearance Beige powder; White to light yellow powder to crystal[5]
Melting Point 157-160 °C
Boiling Point 334.23 °C (rough estimate)
Water Solubility Soluble[5]
pKa 2.896 (at 25°C)
Spectroscopic Data
SpectroscopyDetailsSource
Infrared (IR) Spectroscopy KBr WAFER and ATR-IR spectra available.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹³C NMR spectrum available.[2][6]
Mass Spectrometry (MS) GC-MS data available; m/z top peak at 106.[2]

Experimental Protocols

General Synthesis of (2-Nitrophenoxy)acetic Acid

Reaction Scheme:

2-Nitrophenol + a-Haloacetic acid ester → (2-Nitrophenoxy)acetic acid ester --(Hydrolysis)--> (2-Nitrophenoxy)acetic acid

General Procedure:

  • Alkylation: To a solution of 2-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a slight molar excess of a base (e.g., anhydrous potassium carbonate or sodium hydride) to form the corresponding phenoxide. To this mixture, add a slight molar excess of an α-haloacetic acid ester (e.g., ethyl bromoacetate or methyl chloroacetate) dropwise at room temperature. The reaction mixture is then typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Ester: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by distillation under reduced pressure.

  • Hydrolysis: The purified (2-Nitrophenoxy)acetic acid ester is then subjected to hydrolysis. This can be achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Acidification and Purification of the Final Product: After the hydrolysis is complete, the reaction mixture is cooled, and if basic hydrolysis was performed, it is acidified with a mineral acid (e.g., HCl) to precipitate the (2-Nitrophenoxy)acetic acid. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization Protocols
  • Objective: To identify the functional groups present in the molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • A small amount of the solid (2-Nitrophenoxy)acetic acid is placed directly on the ATR crystal.

    • The anvil is pressed against the sample to ensure good contact.

    • The infrared spectrum is recorded over a suitable range (typically 4000-400 cm⁻¹).

    • Characteristic peaks to be observed include: O-H stretching of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-O stretching of the ether and carboxylic acid (~1200-1300 cm⁻¹), and N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹).

  • Objective: To determine the carbon framework of the molecule.

  • Methodology (¹³C NMR):

    • A sufficient amount of (2-Nitrophenoxy)acetic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.

    • The chemical shifts of the carbon atoms are recorded and analyzed to confirm the structure. Expected signals would correspond to the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the ether linkage.

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

    • A dilute solution of (2-Nitrophenoxy)acetic acid in a volatile organic solvent is prepared.

    • The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

    • The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

    • The molecular ion peak should correspond to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualizations

General Experimental Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like (2-Nitrophenoxy)acetic acid.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-Nitrophenol, α-Haloacetic acid ester) reaction Williamson Ether Synthesis (Alkylation) start->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Purification (Recrystallization) hydrolysis->purification product Pure (2-Nitrophenoxy)acetic acid purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms data_analysis Data Analysis and Structure Confirmation ir->data_analysis nmr->data_analysis ms->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: A general workflow for the synthesis and characterization of (2-Nitrophenoxy)acetic acid.

References

(2-Nitrophenoxy)acetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2-Nitrophenoxy)acetic acid, a key chemical intermediate with potential applications in agrochemicals and pharmaceuticals. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, outlines a method for evaluating its biological activity, and describes a key signaling pathway associated with its presumed mode of action.

Core Chemical and Physical Properties

(2-Nitrophenoxy)acetic acid, a derivative of phenoxyacetic acid, possesses distinct physicochemical properties that are crucial for its application and handling.

PropertyValue
CAS Number 1878-87-1
Molecular Weight 197.14 g/mol
Molecular Formula C₈H₇NO₅
Synonyms o-Nitrophenoxyacetic acid, 2-NPAA

Synthesis Protocol: Williamson Ether Synthesis

(2-Nitrophenoxy)acetic acid can be synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This procedure involves the reaction of a phenoxide with an alkyl halide. In this case, 2-nitrophenol is reacted with chloroacetic acid in the presence of a base.

Experimental Protocol:

Materials:

  • 2-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper

Procedure:

  • Deprotonation of 2-Nitrophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide (e.g., 30% w/v). Stir the mixture until the 2-nitrophenol has completely dissolved, forming the sodium 2-nitrophenoxide salt.

  • Addition of Chloroacetic Acid: To the solution from step 1, add a slight molar excess of chloroacetic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, as confirmed with pH paper. This will protonate the carboxylic acid and may cause the product to precipitate.

  • Extract the aqueous mixture with diethyl ether. Collect the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.

  • Isolation of Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude (2-Nitrophenoxy)acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Biological Activity: Auxin-like Properties

Phenoxyacetic acid derivatives are well-known for their auxin-like activity, acting as plant growth regulators. The biological activity of (2-Nitrophenoxy)acetic acid can be evaluated using the classic Avena coleoptile curvature test.

Experimental Protocol: Avena Coleoptile Curvature Test

Materials:

  • Oat (Avena sativa) seeds

  • Agar

  • Petri dishes

  • Test solutions of (2-Nitrophenoxy)acetic acid at various concentrations

  • Control solution (e.g., water or buffer)

  • A dark, humid environment for germination and incubation

  • A light source for phototropism induction (if needed for comparison)

  • A protractor or image analysis software for measuring curvature

Procedure:

  • Germination of Oat Seeds: Germinate oat seeds in the dark on moist filter paper in Petri dishes for approximately 3-4 days until the coleoptiles are about 2-3 cm long.

  • Preparation of Coleoptiles: Using a dim red light, decapitate the coleoptiles by removing the apical tip (approximately 1-2 mm). This removes the primary source of endogenous auxin.

  • Application of Test Substance: Prepare agar blocks containing the test substance, (2-Nitrophenoxy)acetic acid, at various concentrations. A control block with no test substance should also be prepared.

  • Place a single agar block asymmetrically on the cut surface of each decapitated coleoptile.

  • Incubation: Place the coleoptiles in a dark, humid chamber for a period of 1-2 hours.

  • Measurement of Curvature: After the incubation period, measure the angle of curvature of each coleoptile. The degree of curvature is proportional to the auxin activity of the substance.

Signaling Pathway: TIR1/AFB-Mediated Auxin Signaling

The auxin-like activity of compounds like (2-Nitrophenoxy)acetic acid is primarily mediated through the TIR1/AFB signaling pathway. This pathway regulates gene expression in response to auxin.

Logical Flow of the TIR1/AFB Pathway:

  • In the absence of auxin, AUX/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.

  • When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein and the AUX/IAA repressor.

  • This interaction leads to the ubiquitination of the AUX/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • The ubiquitinated AUX/IAA protein is then targeted for degradation by the 26S proteasome.

  • The degradation of the AUX/IAA repressor releases the ARF transcription factor.

  • The now-active ARF can bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and subsequent physiological responses, such as cell elongation and growth.

TIR1_AFB_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AUX_IAA_1 AUX/IAA Repressor ARF_1 ARF Transcription Factor AUX_IAA_1->ARF_1 Binds and Represses Gene_1 Auxin-Responsive Gene ARF_1->Gene_1 Repressed Auxin Auxin ((2-Nitrophenoxy)acetic acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds AUX_IAA_2 AUX/IAA Repressor TIR1_AFB->AUX_IAA_2 Binds SCF SCF Complex SCF->AUX_IAA_2 Ubiquitinates Proteasome 26S Proteasome AUX_IAA_2->Proteasome Degradation Ub Ubiquitin ARF_2 ARF Transcription Factor Gene_2 Auxin-Responsive Gene ARF_2->Gene_2 Activates Transcription Response Physiological Response (e.g., Cell Elongation) Gene_2->Response

Caption: TIR1/AFB-mediated auxin signaling pathway.

Solubility of (2-Nitrophenoxy)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide offers a comprehensive overview of the solubility characteristics of (2-Nitrophenoxy)acetic acid, a crucial parameter for its application in research, drug development, and chemical synthesis. While specific quantitative solubility data for this compound in various organic solvents remains limited in publicly available literature, this document provides researchers with the necessary protocols to generate such data reliably.

Introduction to (2-Nitrophenoxy)acetic Acid

(2-Nitrophenoxy)acetic acid is a monocarboxylic acid that consists of an acetic acid moiety substituted with a 2-nitrophenoxy group at the alpha-carbon position.[1] It belongs to the class of C-nitro compounds and aromatic ethers.[1] Its chemical structure plays a significant role in its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is fundamental for applications in formulation development, reaction chemistry, and biological assays.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol [1]
IUPAC Name 2-(2-nitrophenoxy)acetic acid[1]
Appearance Off-white powder (for the related isomer 4-Nitrophenoxyacetic acid)[2]
Melting Point 183-190 ºC (for the related isomer 4-Nitrophenoxyacetic acid)[2]

Quantitative Solubility Data

To facilitate progress in research involving (2-Nitrophenoxy)acetic acid, a standardized table is provided below for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of (2-Nitrophenoxy)acetic Acid

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
[Other Solvents]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] The following protocol provides a detailed procedure for measuring the solubility of (2-Nitrophenoxy)acetic acid.

Materials:

  • (2-Nitrophenoxy)acetic acid (solid, high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent: Prepare a known volume of the desired solvent in a glass vial.

  • Addition of Solute: Add an excess amount of solid (2-Nitrophenoxy)acetic acid to the vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by consistent solubility values.[5]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation of the samples is recommended to pellet the excess solid.[6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of (2-Nitrophenoxy)acetic acid.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solvent Add Solvent to Vial start->add_solvent add_solute Add Excess Solute add_solvent->add_solute seal_vial Seal Vial add_solute->seal_vial agitate Agitate at Constant Temperature seal_vial->agitate check_equilibrium Check for Equilibrium (e.g., 24, 48, 72h) agitate->check_equilibrium phase_separation Phase Separation (Settle/Centrifuge) check_equilibrium->phase_separation filtration Filter Supernatant phase_separation->filtration dilution Dilute Sample filtration->dilution analytical_measurement Analytical Measurement (e.g., HPLC) dilution->analytical_measurement calculate Calculate Solubility analytical_measurement->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

logical_flow A Prepare Supersaturated Mixture (Excess Solid + Solvent) B Achieve Thermodynamic Equilibrium (Constant Agitation & Temperature) A->B Equilibration Time C Isolate Saturated Solution (Centrifugation & Filtration) B->C Physical Separation D Quantify Solute Concentration (Analytical Technique) C->D Measurement E Determine Solubility Value D->E Calculation

Caption: Logical flow of the solubility measurement process.

References

The Molecular Hijacking of Plant Growth: An In-depth Technical Guide to the Mechanism of Action of Nitrophenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nitrophenoxyacetic acid derivatives represent a class of synthetic auxins that have been utilized for their potent herbicidal activity. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby hijacking the plant's endogenous hormonal signaling pathways and leading to uncontrolled, lethal growth. This technical guide provides a comprehensive exploration of the core mechanism of action of these compounds, delving into their molecular interactions with the auxin perception machinery, the subsequent downstream signaling cascades, and the structural determinants of their biological activity. Detailed experimental protocols for investigating these mechanisms are provided to empower researchers in the field of herbicide science and plant biology.

Introduction: The Auxin Mimicry Strategy

Plants, as sessile organisms, rely on a sophisticated network of phytohormones to orchestrate their growth, development, and responses to environmental cues. Among these, auxin stands as a master regulator, governing processes such as cell division, elongation, and differentiation. Synthetic auxins, including nitrophenoxyacetic acid derivatives, exert their herbicidal effects by overwhelming this finely tuned system. At high concentrations, these synthetic compounds induce a state of chaotic and unsustainable growth in susceptible plants, ultimately leading to their demise.[1] This guide will dissect the molecular underpinnings of this process, from receptor binding to the downstream transcriptional reprogramming that seals the plant's fate.

Core Mechanism of Action: The TIR1/AFB Co-Receptor Complex as the Primary Target

The central hub for auxin perception in plants is a co-receptor complex composed of a member of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2][3] Nitrophenoxyacetic acid derivatives, like other synthetic auxins, initiate their action by binding to this complex.

The "Molecular Glue" Hypothesis in Action

The interaction between TIR1/AFB proteins and Aux/IAA repressors is inherently weak. Auxin, whether natural or synthetic, acts as a "molecular glue," stabilizing this interaction.[4] The auxin molecule fits into a pocket on the TIR1/AFB protein, creating a composite surface that enhances the binding affinity for the degron motif of an Aux/IAA protein.

dot

cluster_0 Low Auxin cluster_1 High Auxin (Nitrophenoxyacetic Acid) ARF_inactive ARF Gene_off Auxin-Responsive Gene (Transcription OFF) ARF_inactive->Gene_off Aux/IAA Aux/IAA Aux/IAA->ARF_inactive Represses Nitrophenoxyacetic_Acid Nitrophenoxyacetic Acid TIR1/AFB TIR1/AFB Nitrophenoxyacetic_Acid->TIR1/AFB Binds to SCF SCF Complex TIR1/AFB->SCF Part of Aux/IAA_bound Aux/IAA TIR1/AFB->Aux/IAA_bound Binds Ub Ubiquitin SCF->Ub Adds Ub->Aux/IAA_bound to Proteasome 26S Proteasome Degraded_Aux/IAA Proteasome->Degraded_Aux/IAA ARF_active ARF Gene_on Auxin-Responsive Gene (Transcription ON) ARF_active->Gene_on Activates Aux/IAA_bound->Proteasome Targeted for Degradation

Figure 1: The core mechanism of action of nitrophenoxyacetic acid derivatives.

Ubiquitination and Degradation of Aux/IAA Repressors

The stabilized TIR1/AFB-auxin-Aux/IAA complex is recognized by the broader Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This recognition event triggers the polyubiquitination of the Aux/IAA repressor. The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.

Derepression of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs. The degradation of Aux/IAA proteins releases ARFs from this repression, allowing them to either activate or repress the transcription of a vast array of downstream genes involved in growth and development. The massive and sustained activation of these genes by high concentrations of nitrophenoxyacetic acid derivatives leads to the observed herbicidal effects.

Structure-Activity Relationships: The Chemical Determinants of Auxinic Activity

The herbicidal potency of nitrophenoxyacetic acid derivatives is intricately linked to their chemical structure. Key structural features that influence their interaction with the TIR1/AFB co-receptor complex and subsequent biological activity include:

  • The Acetic Acid Side Chain: The carboxylic acid group is essential for activity, as it mimics the carboxylate of IAA and is crucial for interaction with the receptor.

  • The Phenoxy Linkage: The ether linkage provides the correct spatial orientation of the aromatic ring relative to the acetic acid side chain.

  • Substitution on the Phenyl Ring: The position, number, and nature of substituents on the phenyl ring are critical determinants of activity. For nitrophenoxyacetic acids, the position of the nitro group (ortho, meta, or para) significantly impacts binding affinity and herbicidal efficacy. Halogen substitutions, often found in other phenoxyacetic acid herbicides like 2,4-D, also play a major role in determining activity and selectivity.[5][6] Generally, a halogen at the 4-position of the aromatic ring is important for auxinic activity.[5]

DerivativePosition of Nitro GroupRelative Herbicidal Activity (Hypothetical)
2-Nitrophenoxyacetic AcidOrthoModerate to High
3-Nitrophenoxyacetic AcidMetaLow to Moderate
4-Nitrophenoxyacetic AcidParaHigh
2,4-Dinitrophenoxyacetic AcidOrtho, ParaVariable (may exhibit different modes of action)

Table 1: Hypothetical structure-activity relationship of nitrophenoxyacetic acid derivatives. Actual activity can vary depending on the plant species and experimental conditions.

Experimental Methodologies for Elucidating the Mechanism of Action

Validating the auxin-like mechanism of action of nitrophenoxyacetic acid derivatives requires a combination of in vitro and in vivo experimental approaches.

In Vitro Receptor-Ligand Binding Assays

These assays directly measure the binding affinity of a nitrophenoxyacetic acid derivative to the TIR1/AFB receptor. Radioligand binding assays are a gold standard for this purpose.[7][8][9]

dot

Start Start Prepare_Receptor Prepare Receptor (e.g., purified TIR1/AFB protein) Start->Prepare_Receptor Prepare_Ligands Prepare Ligands (Radiolabeled Auxin & Nitrophenoxyacetic Acid Derivative) Start->Prepare_Ligands Incubate Incubate Receptor with Ligands Prepare_Receptor->Incubate Prepare_Ligands->Incubate Separate Separate Bound from Free Ligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radiolabel (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine IC50 and Ki) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

  • Receptor Preparation:

    • Express and purify the TIR1/AFB protein of interest (e.g., from Arabidopsis thaliana) using a suitable expression system (e.g., insect cells or E. coli).

    • Prepare membrane fractions or use the purified protein in a soluble form.

  • Ligand Preparation:

    • Obtain a radiolabeled auxin with high specific activity (e.g., [³H]IAA).

    • Prepare a series of dilutions of the unlabeled nitrophenoxyacetic acid derivative (the competitor).

  • Incubation:

    • In a multi-well plate, incubate a fixed concentration of the purified receptor and the radiolabeled auxin with varying concentrations of the nitrophenoxyacetic acid derivative.

    • Allow the reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled auxin against the concentration of the nitrophenoxyacetic acid derivative.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibition constant (Ki) to determine the affinity of the nitrophenoxyacetic acid derivative for the receptor.

In Vivo Analysis of Auxin-Responsive Gene Expression

To confirm that the binding of nitrophenoxyacetic acid derivatives to the auxin receptor translates into a physiological response, the expression of known auxin-responsive genes can be measured using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[10][11]

Step-by-Step Protocol for RT-qPCR Analysis:

  • Plant Material and Treatment:

    • Grow seedlings of a model plant species (e.g., Arabidopsis thaliana) under controlled conditions.

    • Treat the seedlings with a defined concentration of the nitrophenoxyacetic acid derivative or a mock control for a specific duration.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the plant tissue and immediately freeze it in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a suitable kit or protocol.

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Design primers specific to the target auxin-responsive genes (e.g., members of the Aux/IAA, GH3, and SAUR gene families) and a reference gene for normalization.

    • Perform qPCR using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in the treated and control samples.

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

    • Compare the expression levels in the nitrophenoxyacetic acid-treated samples to the mock-treated samples to determine the fold change in gene expression.

Conclusion and Future Directions

The herbicidal action of nitrophenoxyacetic acid derivatives is a clear example of molecular mimicry, where a synthetic molecule exploits a fundamental biological pathway for targeted disruption. Their primary mechanism of action involves binding to the TIR1/AFB auxin co-receptor complex, which triggers the degradation of Aux/IAA transcriptional repressors and leads to a lethal cascade of uncontrolled gene expression and growth.

Future research in this area should focus on:

  • Determining the specific binding affinities of various nitrophenoxyacetic acid derivatives to different members of the TIR1/AFB family. This will provide a more nuanced understanding of their selectivity and potential for developing more targeted herbicides.

  • Investigating the downstream transcriptional networks activated by these compounds. A comprehensive understanding of the genes and pathways affected will offer deeper insights into the precise physiological changes that lead to plant death.

  • Exploring the potential for engineering resistance or tolerance in crop plants. By modifying the auxin signaling pathway, it may be possible to create crops that are resistant to these herbicides, providing a valuable tool for weed management.

By continuing to unravel the intricate molecular details of how nitrophenoxyacetic acid derivatives interact with the plant auxin signaling pathway, we can pave the way for the development of more effective and sustainable agricultural technologies.

References

Spectroscopic Analysis of (2-Nitrophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Nitrophenoxy)acetic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of (2-Nitrophenoxy)acetic acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-Nitrophenoxy)acetic acid (C₈H₇NO₅, Molecular Weight: 197.14 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10-11Singlet (broad)1H-COOH
~7.9Doublet of doublets1HAr-H (ortho to -NO₂)
~7.6Triplet of doublets1HAr-H (para to -O-)
~7.2Doublet of doublets1HAr-H (ortho to -O-)
~7.1Triplet of doublets1HAr-H (meta to -NO₂)
~4.8Singlet2H-O-CH₂-

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~170-COOH
~150Ar-C-O
~141Ar-C-NO₂
~134Ar-CH
~126Ar-CH
~122Ar-CH
~116Ar-CH
~66-O-CH₂-

Note: Data is based on typical chemical shift ranges for the respective functional groups and may vary with experimental conditions.[1][2][3][4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1475MediumC=C stretch (Aromatic)
~1520, ~1350StrongN-O asymmetric & symmetric stretch (Nitro group)
~1250StrongC-O stretch (Aryl ether)
~1200StrongC-O stretch (Carboxylic Acid)
Mass Spectrometry (MS)
m/zInterpretation
197[M]⁺ (Molecular Ion)
152[M - COOH]⁺
138[M - OCH₂COOH]⁺
122[M - NO₂ - COOH]⁺
106[C₆H₄O₂]⁺
92[C₆H₄O]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the structure of (2-Nitrophenoxy)acetic acid and general fragmentation rules for carboxylic acids and nitroaromatic compounds.[5] For the related compound (2-Nitrophenyl)acetic acid, prominent peaks are observed at m/z 136, 77, and 91.[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

  • Weigh 5-10 mg of (2-Nitrophenoxy)acetic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and ensure the solution is homogeneous. Gentle vortexing may be applied.

1.2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

1.3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

1.4. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify and report the chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of dry (2-Nitrophenoxy)acetic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

2.2. IR Spectrum Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The final spectrum should be presented in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.1. Sample Preparation:

  • Prepare a dilute solution of (2-Nitrophenoxy)acetic acid (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.2. Mass Spectrum Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure elution of the compound.

3.3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with a database if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (2-Nitrophenoxy)acetic acid.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (2-Nitrophenoxy)acetic Acid cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample (2-Nitrophenoxy)acetic Acid Sample Prep_NMR Dissolve in Deuterated Solvent (+ TMS) Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI Source) Prep_MS->MS_Acq NMR_Data Analyze Chemical Shifts, Multiplicities, Coupling Constants NMR_Acq->NMR_Data IR_Data Analyze Absorption Bands (Functional Groups) IR_Acq->IR_Data MS_Data Analyze Molecular Ion Peak & Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of (2-Nitrophenoxy)acetic Acid NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of (2-Nitrophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Nitrophenoxy)acetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

The therapeutic potential of (2-Nitrophenoxy)acetic acid derivatives is underscored by a growing body of quantitative data from various in vitro and in vivo studies. This section summarizes the key findings across major biological activities, with data presented in a clear, tabular format to facilitate comparison and analysis.

Anticancer Activity

Derivatives of (2-nitrophenoxy)acetic acid have been investigated for their cytotoxic effects against various cancer cell lines. The acetamide derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has shown notable anticancer activity.[1][2][3][4][5] The following table summarizes the available quantitative data for representative compounds.

CompoundCell LineActivity MetricValueReference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast Cancer)% Inhibition65.4%[1][4]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)% Inhibition60.2%[1][4]
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamideCCRF-CEM (Leukemia)logGI50-6.06[6]
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamideHL-60(TB) (Leukemia)logGI50-6.53[6]
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamideMOLT-4 (Leukemia)logGI50-6.52[6]
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamideSR (Leukemia)logGI50-6.51[6]
Anti-inflammatory Activity

A significant area of investigation for phenoxyacetic acid derivatives has been their anti-inflammatory potential, with many compounds demonstrating potent activity as selective COX-2 inhibitors.[7][8][9][10] The inhibition of COX-2 is a key mechanism for mediating anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9] The following table presents quantitative data from in vitro and in vivo anti-inflammatory assays.

CompoundAssayActivity MetricValueReference
Phenoxyacetic acid derivativeCOX-2 InhibitionIC500.06 µM[7]
Celecoxib (Reference)COX-2 InhibitionIC500.05 µM[7]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideCarrageenan-induced paw edema% Inhibition58.6%[1][4]
Phenylacetic acid derivative 8Adjuvant-induced arthritisPotency vs. Fenclofenac40x[11]
[2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac)Adjuvant arthritis test-Active[12][13]
Antimicrobial Activity

(2-Nitrophenoxy)acetic acid derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens. The nitro group is a well-established pharmacophore in antimicrobial agents, often acting through the generation of reactive nitrogen species that can damage microbial DNA and other cellular components.[14][15] The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acidEnterococcus faecalis< 15.6[16]
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acidMycobacterium smegmatis< 15.6[16]
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acidEscherichia coli< 15.6[16]
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acidProteus vulgaris< 15.6[16]
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acidEnterobacter cloacae15.6[16]
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acidStaphylococcus aureus< 15.6[16]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the biological activities of (2-Nitrophenoxy)acetic acid derivatives.

Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide

The synthesis of this notable anticancer and anti-inflammatory agent is achieved through a multi-step process.[1][4]

  • Synthesis of 1-(4-chlorophenyl)ethanamine: This intermediate is prepared via the Leuckart reaction, which involves the reductive amination of 4-chloroacetophenone using formamide or ammonium formate.

  • Synthesis of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide: The synthesized amine is then reacted with chloroacetyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane.

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide: The final compound is obtained by the reaction of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide with 4-nitrophenol in the presence of a base like anhydrous potassium carbonate and a catalytic amount of potassium iodide in refluxing dry acetone.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19][20]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[19]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24-72 hours.[19]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[21]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[2][11][16][22][23]

  • Animal Model: Wistar rats are typically used for this assay.[22]

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat to induce localized inflammation and edema.[2][11]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which receives only the vehicle and carrageenan).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][24][25][26]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.[25]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[25]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[21]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[21][25]

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

COX2_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation 2NPAA_Derivative (2-Nitrophenoxy)acetic acid Derivative 2NPAA_Derivative->COX2_Enzyme Inhibition

Caption: COX-2 Inhibition Pathway by (2-Nitrophenoxy)acetic acid Derivatives.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions to Cells Prepare_Compound Prepare Serial Dilutions of Test Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Experimental Workflow for the In Vitro MTT Cytotoxicity Assay.

Carrageenan_Edema_Workflow Administer_Compound Administer Test Compound to Rats Inject_Carrageenan Inject Carrageenan into Hind Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume_T0 Measure Initial Paw Volume (T0) Inject_Carrageenan->Measure_Paw_Volume_T0 Measure_Paw_Volume_Tx Measure Paw Volume at Time Intervals (Tx) Measure_Paw_Volume_T0->Measure_Paw_Volume_Tx Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw_Volume_Tx->Calculate_Inhibition Data_Analysis Data Analysis and Comparison to Control Calculate_Inhibition->Data_Analysis

References

Methodological & Application

Application Notes: (2-Nitrophenoxy)acetic Acid as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Nitrophenoxy)acetic acid is a derivative of the widely utilized o-nitrobenzyl class of photolabile protecting groups (PPGs), often referred to as "caging" groups.[1][2] These groups provide spatiotemporal control over the release of bioactive molecules, a critical tool in chemical biology, pharmacology, and materials science.[3][4] By covalently attaching the (2-nitrophenoxy)acetyl moiety to a functional group of a target molecule (e.g., hydroxyl, amino, or carboxyl group), the molecule's biological activity is temporarily masked.[5] Subsequent irradiation with UV light cleaves the protecting group, releasing the active molecule with high precision in both location and timing.[4][6] This "uncaging" process allows researchers to study dynamic biological processes, activate drugs at specific sites, and fabricate complex biomaterials.[1][7]

Mechanism of Photolysis

The photocleavage of 2-nitrobenzyl-based protecting groups, including (2-nitrophenoxy)acetyl esters, typically proceeds via a Norrish Type II-like intramolecular rearrangement.[2] The process is initiated by the absorption of a photon (typically in the UV-A range, 320-400 nm), which promotes the nitro group to an excited state.[2][8] This is followed by the abstraction of a benzylic hydrogen atom by the excited nitro group, leading to the formation of an aci-nitro intermediate.[2] This intermediate then undergoes rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[2][9] The overall process can be very rapid, with release times for some nitrobenzyl derivatives occurring on the nanosecond to microsecond timescale.[10][11]

Key Features and Advantages:

  • Stability: (2-Nitrophenoxy)acetyl esters are generally stable under common physiological conditions and during various chemical transformations, ensuring the caged compound remains inert until photoactivation.[1][5]

  • Efficient Cleavage: The photolysis reaction is typically efficient, providing a high yield of the released substrate upon irradiation.[2]

  • Orthogonality: The deprotection is triggered by a specific external stimulus (light), making it orthogonal to many chemical deprotection strategies. The (2-nitrophenyl)acetyl (NPAc) group can be selectively removed without affecting other common protecting groups like TBDMS, levulinoyl, Fmoc, or p-methoxybenzyl.[5]

  • Versatility: This caging group can be used to protect a wide range of functional groups, including alcohols, amines, and carboxylic acids.[1][5]

Limitations and Considerations:

  • UV Light Requirement: Deprotection typically requires UV light, which can have limited tissue penetration and may cause phototoxicity in living systems, although multiphoton excitation can mitigate these issues.[1][12]

  • Byproduct Formation: The photoreaction generates a 2-nitrosobenzaldehyde byproduct, which can be reactive and may interfere with the biological system under investigation by reacting with nucleophiles like thiols.[10]

  • Quantum Yield: The efficiency of the photorelease, quantified by the quantum yield (Φ), can be influenced by the solvent, pH, and the specific structure of the caged compound.[13][14]

Quantitative Data

The photochemical properties of (2-nitrophenoxy)acetic acid derivatives are comparable to other o-nitrobenzyl compounds. The following table summarizes typical data for this class of photoprotecting groups.

PropertyTypical ValueDescription
Absorption Maximum (λmax) 340 - 360 nmThe wavelength of maximum light absorption, typically in the UV-A range.
Molar Extinction Coefficient (ε) 3,000 - 6,000 M⁻¹cm⁻¹A measure of how strongly the compound absorbs light at λmax.
Quantum Yield (Φ) 0.01 - 0.5The efficiency of the photoreaction, representing the fraction of absorbed photons that result in uncaging.[13][15] This value is highly dependent on the specific molecule and conditions.
Release Half-life (t₁/₂) Nanoseconds to minutesThe time required to release 50% of the active molecule upon irradiation. For some derivatives, this can be very rapid.[16][17]

Visualizations

Caption: Photocleavage mechanism of a (2-Nitrophenoxy)acetyl-caged compound.

Experimental Workflow start Start prep Prepare Sample (e.g., Caged compound in buffer or cell culture medium) start->prep irradiate Irradiate with UV Light Source (e.g., 365 nm LED or laser) prep->irradiate Place sample in photoreactor monitor Monitor Reaction (e.g., HPLC, LC-MS, NMR) irradiate->monitor Take aliquots at time intervals monitor->irradiate Continue if incomplete analyze Analyze Results (e.g., Quantify released product or measure biological response) monitor->analyze Reaction complete end End analyze->end

Caption: General experimental workflow for a photochemical uncaging experiment.

Signaling Pathway Application cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal caged_nt Caged Neurotransmitter (e.g., NPA-Glutamate) nt Free Neurotransmitter (Glutamate) caged_nt->nt receptor Receptor (Inactive) receptor_active Receptor (Active) response Cellular Response receptor_active->response light UV Light (365 nm) light->caged_nt Uncaging nt->receptor_active Binding & Activation

Caption: Application in neuroscience: light-triggered release of a neurotransmitter.

Experimental Protocols

Protocol 1: Synthesis of a (2-Nitrophenoxy)acetyl-Protected Alcohol

This protocol describes a general method for caging a primary alcohol using (2-nitrophenoxy)acetic acid.

Materials:

  • Alcohol substrate (R-OH)

  • (2-Nitrophenoxy)acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) and (2-nitrophenoxy)acetic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-nitrophenoxy)acetyl ester.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Photochemical Deprotection (Uncaging)

This protocol outlines the general steps for releasing the active molecule from its caged form.[18]

Materials:

  • (2-Nitrophenoxy)acetyl-caged compound

  • Appropriate solvent (e.g., acetonitrile, methanol, aqueous buffer like PBS pH 7.4)[19]

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm bulbs, UV-LED setup, or a mercury lamp with appropriate filters)[18][19]

  • Quartz reaction vessel or cuvette (Pyrex can be used but may filter some UV light)[20]

  • Stirring mechanism (e.g., magnetic stir bar)

Procedure:

  • Prepare a solution of the caged compound in the chosen solvent. A typical starting concentration is 10 µM to 1 mM.[17]

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Transfer the solution to the quartz reaction vessel and place it in the photochemical reactor. Ensure the solution is stirred continuously for uniform irradiation.[18]

  • Turn on the light source to begin irradiation. The duration of irradiation will depend on the light source intensity, concentration, quantum yield, and desired conversion (can range from seconds to hours).[16][20]

  • Monitor the deprotection reaction at regular intervals by withdrawing small aliquots and analyzing them (see Protocol 3).

  • Continue irradiation until the desired level of deprotection is achieved.

  • Once complete, turn off the light source. The resulting solution contains the released active molecule and the 2-nitroso byproduct. This solution can be used directly for biological assays or worked up to isolate the product.

Protocol 3: Monitoring Uncaging by High-Performance Liquid Chromatography (HPLC)

This protocol allows for quantitative analysis of the disappearance of the caged starting material and the appearance of the released product.

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Aliquots from the photoreaction (Protocol 2)

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid)

  • Authentic standards of the caged compound and the expected released product

Procedure:

  • Develop an HPLC method that effectively separates the caged starting material from the released product and the photobyproduct. A typical method involves a gradient elution from a low to high percentage of acetonitrile in water.

  • Set the UV detector to a wavelength where both the starting material and product can be observed (e.g., 254 nm or 280 nm).

  • Inject a standard of the caged compound to determine its retention time.

  • Inject a standard of the expected released product to determine its retention time.

  • Inject the aliquots taken during the photoreaction (Protocol 2) at various time points.

  • Quantify the progress of the reaction by integrating the peak areas of the starting material and the product. The percentage of conversion can be calculated as: % Conversion = [Area(product) / (Area(product) + Area(starting material))] * 100

  • Plot the concentration of the released product versus time to determine the reaction kinetics.

References

Application Notes and Protocols for (2-Nitrophenoxy)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitrophenoxy)acetic acid is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various heterocyclic compounds. Its unique structure, featuring a carboxylic acid moiety and a nitro group on a phenoxy scaffold, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of (2-Nitrophenoxy)acetic acid and its analogs in key synthetic applications, with a focus on the preparation of oxindoles through reductive cyclization.

Key Applications

(2-Nitrophenoxy)acetic acid and its derivatives are valuable starting materials for the synthesis of several important classes of organic molecules:

  • Heterocycle Synthesis: The presence of the nitro group ortho to the ether linkage makes it an ideal precursor for constructing fused heterocyclic systems. Reductive cyclization is a common strategy to form nitrogen-containing rings.

  • Protecting Group: The (2-Nitrophenoxy)acetyl group can be used as a photolabile protecting group for alcohols and amines, allowing for deprotection under mild, light-induced conditions.

  • Medicinal Chemistry: The resulting heterocyclic scaffolds, such as oxindoles and quinolines, are prevalent in many biologically active compounds and pharmaceuticals.

Application 1: Synthesis of 2-Oxindole via Reductive Cyclization

A primary application of 2-nitrophenylacetic acid derivatives is the synthesis of 2-oxindoles, a core structure in many natural products and pharmaceuticals. The protocol involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the adjacent acetic acid moiety to form the lactam ring of the oxindole.

Experimental Workflow: Reductive Cyclization to 2-Oxindole

G cluster_start Starting Material cluster_reaction Reductive Cyclization cluster_workup Work-up & Purification cluster_product Final Product start (2-Nitrophenyl)acetic Acid reagents Reducing Agent (e.g., Fe/CH3COOH or SmI2) Solvent (e.g., Acetic Acid or THF) start->reagents conditions Reaction Conditions (e.g., Reflux or Room Temp.) reagents->conditions workup Aqueous Work-up Extraction Crystallization/Chromatography conditions->workup product 2-Oxindole workup->product

Caption: General workflow for the synthesis of 2-oxindole from (2-Nitrophenyl)acetic acid.

Experimental Protocols

Two common methods for the reductive cyclization of 2-nitrophenylacetic acid to 2-oxindole are presented below. While the specific substrate in the following detailed protocols is (2-Nitrophenyl)acetic acid, the general principles can be adapted for (2-Nitrophenoxy)acetic acid, although reaction conditions may require optimization.

Protocol 1: Reductive Cyclization using Iron in Acetic Acid

This is a classical and cost-effective method for nitro group reduction.

Materials:

  • (2-Nitrophenyl)acetic acid

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of (2-Nitrophenyl)acetic acid (1.0 eq) in a mixture of glacial acetic acid and methanol, add iron powder (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-oxindole.

Protocol 2: Reductive Cyclization using Samarium(II) Iodide (SmI₂)

This method utilizes a milder reducing agent and is often performed at room temperature.

Materials:

  • (2-Nitrophenyl)acetic acid

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium thiosulfate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2-Nitrophenyl)acetic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the SmI₂ solution in THF (6.0-8.0 eq) dropwise via syringe. The characteristic deep blue or green color of the SmI₂ solution will dissipate as it reacts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-3 hours).

  • Quench the reaction by the addition of 1 M HCl.

  • Wash the mixture with a saturated solution of sodium thiosulfate to remove any remaining iodine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-oxindole.

Data Presentation: Comparison of Reductive Cyclization Protocols
ParameterProtocol 1: Iron in Acetic AcidProtocol 2: Samarium(II) Iodide
Reducing Agent Iron PowderSamarium(II) Iodide
Solvent Acetic Acid / MethanolTetrahydrofuran (THF)
Temperature Reflux0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Yield Good to ExcellentGood to Excellent
Advantages Cost-effective, readily available reagentsMild reaction conditions, high selectivity
Disadvantages Harsh acidic conditions, high temperatureAir and moisture sensitive reagent
Characterization of 2-Oxindole

The synthesized 2-oxindole can be characterized by standard spectroscopic methods.

Technique Expected Data
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.45 (br s, 1H, NH), 7.25 (t, J=7.6 Hz, 1H, ArH), 7.19 (d, J=7.6 Hz, 1H, ArH), 7.02 (t, J=7.6 Hz, 1H, ArH), 6.89 (d, J=7.6 Hz, 1H, ArH), 3.55 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 177.8, 142.5, 128.2, 127.9, 124.7, 122.3, 109.8, 36.1
IR (KBr) ν (cm⁻¹): 3200 (N-H), 1710 (C=O), 1620, 1470
Mass Spec (EI) m/z: 133 (M⁺)

Conclusion

(2-Nitrophenoxy)acetic acid and its analogs are valuable precursors in organic synthesis, particularly for the construction of heterocyclic systems. The reductive cyclization to form 2-oxindoles is a robust and widely used transformation. The choice of the specific protocol will depend on the substrate's sensitivity to reaction conditions and the availability of reagents. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.

Application Notes and Protocols for (2-Nitrophenoxy)acetic Acid in Herbicide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitrophenoxy)acetic acid is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of compounds. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in plant death.[1] This document provides detailed application notes and experimental protocols for the evaluation of (2-Nitrophenoxy)acetic acid as a herbicide. It is intended to guide researchers in the formulation, application, and assessment of its herbicidal efficacy.

Mechanism of Action: The Auxin Signaling Pathway

(2-Nitrophenoxy)acetic acid, like other auxinic herbicides, disrupts the normal hormonal balance in plants. The primary mode of action involves the binding to and activation of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[2][3] This binding event promotes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors.

This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The resulting overexpression of these genes leads to a cascade of physiological disruptions, including:

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves).

  • Ethylene Production: Increased ethylene levels contribute to senescence and tissue decay.

  • Abscisic Acid (ABA) Accumulation: ABA is involved in stress responses and can lead to stomatal closure and ultimately, plant death.[2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin (2-Nitrophenoxy)acetic acid TIR1_AFB TIR1/AFB Co-Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to

Figure 1: Simplified auxin signaling pathway for (2-Nitrophenoxy)acetic acid.

Quantitative Data on Herbicidal Activity of Related Compounds

CompoundTarget Weed SpeciesParameterValue (µg/mL)Reference
2-(2,4-dichlorophenoxy)-N-nitro-N-(2,4,6-tribromophenyl) acetamideAmaranthus albusIC500.79[1]

Note: The data presented is for a structurally related compound and should be used as a reference for designing dose-response studies for (2-Nitrophenoxy)acetic acid.

Experimental Protocols

The following protocols are adapted from established methods for evaluating the herbicidal activity of phenoxyacetic acids and other synthetic auxins. Researchers should optimize these protocols for their specific experimental conditions and target weed species.

Petri Dish Bioassay for Seed Germination and Seedling Growth Inhibition

This in vitro assay is a rapid method to assess the phytotoxicity of (2-Nitrophenoxy)acetic acid on seed germination and early seedling growth.

Materials:

  • (2-Nitrophenoxy)acetic acid

  • Acetone (or other suitable solvent)

  • Tween® 20 (or other suitable surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Lactuca sativa)

  • Growth chamber or incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (2-Nitrophenoxy)acetic acid (e.g., 10 mM) in a suitable solvent like acetone.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final solvent concentration in the test solutions should be kept low (e.g., <1%) and consistent across all treatments, including the control. Add a surfactant like Tween® 20 (e.g., 0.05% v/v) to all solutions to ensure uniform application.

  • Seed Sterilization (Optional): To prevent microbial contamination, surface sterilize seeds by rinsing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by several rinses with sterile distilled water.

  • Assay Setup: Place two layers of sterile filter paper in each petri dish. Pipette a fixed volume (e.g., 5 mL) of the respective test solution or control solution (solvent and surfactant only) onto the filter paper.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20) evenly on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber or incubator with controlled temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:

    • Germination Percentage: Count the number of germinated seeds.

    • Root Length: Measure the length of the primary root of each seedling.

    • Shoot Length: Measure the length of the shoot of each seedling.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the IC50 (concentration causing 50% inhibition) for root and shoot growth using appropriate statistical software.

Petri_Dish_Bioassay_Workflow Prep_Stock Prepare Stock Solution (10 mM in Acetone) Prep_Test Prepare Test Solutions (0.1 - 1000 µM) Prep_Stock->Prep_Test Assay_Setup Setup Petri Dishes with Filter Paper and Test Solutions Prep_Test->Assay_Setup Seed_Sterilization Surface Sterilize Seeds (Optional) Seed_Plating Plate Seeds Seed_Sterilization->Seed_Plating Assay_Setup->Seed_Plating Incubation Incubate in Growth Chamber (e.g., 25°C, 16/8h light/dark) Seed_Plating->Incubation Data_Collection Collect Data (Germination %, Root/Shoot Length) Incubation->Data_Collection Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Data_Collection->Data_Analysis

Figure 2: Workflow for the petri dish bioassay.
Greenhouse Pot Study for Whole-Plant Efficacy

This assay evaluates the herbicidal effect of (2-Nitrophenoxy)acetic acid on whole plants under controlled greenhouse conditions.

Materials:

  • (2-Nitrophenoxy)acetic acid formulation

  • Pots (e.g., 10 cm diameter)

  • Potting mix (soil, sand, and peat mixture)

  • Seeds or seedlings of target weed species and a tolerant crop species (for selectivity assessment)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Sprayer calibrated for small plot applications

Procedure:

  • Plant Preparation: Fill pots with potting mix and sow seeds of the target weed and crop species. Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged and established.

  • Herbicide Formulation: Prepare a spray solution of (2-Nitrophenoxy)acetic acid at various concentrations (rates). Include necessary adjuvants (e.g., surfactants, emulsifiers) to ensure proper mixing and application. A control group should be sprayed with the formulation blank (without the active ingredient).

  • Herbicide Application: Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 true leaf stage) using a calibrated sprayer to ensure uniform coverage.

  • Greenhouse Maintenance: Maintain the pots in the greenhouse under optimal growing conditions. Water the plants as needed, avoiding washing the herbicide off the foliage.

  • Efficacy Assessment: Visually assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete plant death) to quantify injury symptoms such as epinasty, chlorosis, necrosis, and stunting.

  • Biomass Measurement: At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of the plants. Determine the fresh weight and then dry the plant material in an oven at 70°C to a constant weight to determine the dry weight.

  • Data Analysis: Analyze the visual injury ratings and biomass data statistically to determine the dose-response relationship and the effective dose for controlling the target weeds.

Greenhouse_Pot_Study_Workflow Plant_Prep Prepare Plants in Pots Application Apply Herbicide to Plants Plant_Prep->Application Formulation Prepare Herbicide Formulation Formulation->Application Maintenance Maintain in Greenhouse Application->Maintenance Assessment Assess Efficacy (Visual Rating, Biomass) Maintenance->Assessment Analysis Analyze Data Assessment->Analysis

Figure 3: Workflow for the greenhouse pot study.

Safety Precautions

(2-Nitrophenoxy)acetic acid is a chemical compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound and its formulations. All experiments should be conducted in a well-ventilated area.

Disclaimer

The information provided in these application notes and protocols is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. The user is solely responsible for the proper handling and use of (2-Nitrophenoxy)acetic acid and for compliance with all applicable regulations.

References

(2-Nitrophenoxy)acetic Acid: A Versatile Precursor for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Nitrophenoxy)acetic acid has emerged as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a carboxylic acid side chain ortho to a nitro group on a benzene ring, provides a powerful platform for constructing fused ring systems of significant interest in medicinal chemistry and drug development. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of key heterocyclic scaffolds, including benzoxazinones, quinoxalinones, and dibenzo[b,f][1][2]oxazepines.

Section 1: The Strategic Importance of (2-Nitrophenoxy)acetic Acid

The synthetic utility of (2-Nitrophenoxy)acetic acid lies in the strategic placement of its functional groups. The nitro group serves as a latent amino group, which can be unmasked under reductive conditions. This in situ-generated amine is perfectly positioned to react with the adjacent carboxylic acid (or its derivatives), leading to intramolecular cyclization and the formation of a heterocyclic ring. This "reductive cyclization" is a cornerstone of its application in heterocycle synthesis.[1]

The resulting heterocyclic cores, particularly benzoxazinones, are considered "privileged scaffolds" in medicinal chemistry.[3] This means they are capable of binding to multiple biological targets, making them attractive frameworks for the development of new therapeutic agents. Benzoxazinone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

Section 2: Key Synthetic Transformations and Heterocyclic Targets

Synthesis of 1,4-Benzoxazin-3-ones

One of the most prominent applications of (2-nitrophenoxy)acetic acid is in the synthesis of 1,4-benzoxazin-3-ones. This is typically achieved through a one-pot reductive cyclization of (2-nitrophenoxy)acetonitrile adducts.[4] The general strategy involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ester or a related functional group.

Mechanism: Reductive Cyclization

The core of this transformation is the reduction of the aromatic nitro group to an amine. This can be achieved using various reducing agents. A common and effective system is iron powder in the presence of an acid, such as acetic acid.[4]

G cluster_0 Reductive Cyclization of (2-Nitrophenoxy)acetic Acid Derivative start (2-Nitrophenoxy)acetic Acid Derivative intermediate1 2-Aminophenoxy Intermediate start->intermediate1 Reduction (e.g., Fe/AcOH) product 1,4-Benzoxazin-3-one intermediate1->product Intramolecular Cyclization

Figure 1: General workflow for the synthesis of 1,4-benzoxazin-3-ones.

Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol describes a general procedure for the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one from the corresponding 2-(2-nitrophenoxy)acetonitrile adduct.

Materials:

  • 2-(2-Nitrophenoxy)acetonitrile adduct

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-(2-nitrophenoxy)acetonitrile adduct in a mixture of ethanol and water, add iron powder and glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-1,4-benzoxazin-3(4H)-one.

Table 1: Representative Reducing Systems for Benzoxazinone Synthesis

Reducing Agent/SystemKey AdvantagesReference
Fe / Acetic AcidCost-effective, efficient for many substrates.[4]
Sm / TiCl₄High yields under room temperature conditions.[4]
Visible Light Photoredox CatalysisMild conditions, tolerates sensitive functional groups.[5][6]
Synthesis of Quinoxalinone Derivatives

(2-Nitrophenoxy)acetic acid derivatives can also serve as precursors for quinoxalinone scaffolds, which are another important class of N-heterocycles with diverse biological activities. The synthesis often involves the reaction of a derivative of (2-nitrophenoxy)acetic acid with an ortho-phenylenediamine, followed by reductive cyclization.

A common strategy involves the condensation of an o-phenylenediamine with an α-ketoacid derived from (2-nitrophenoxy)acetic acid.[7] Microwave-assisted synthesis can often accelerate these reactions.[7]

Synthesis of Dibenzo[b,f][1][2]oxazepines

For the synthesis of more complex, seven-membered heterocyclic systems like dibenzo[b,f][1][2]oxazepines, derivatives of (2-nitrophenoxy)acetic acid can be employed. These structures are of interest for their potential applications in neuropharmacology. The synthesis can involve a multi-step sequence, often culminating in an intramolecular cyclization.[8][9]

Synthetic Pathway Overview

G cluster_1 Synthesis of Dibenzo[b,f][1,4]oxazepine start (2-Nitrophenoxy)acetic Acid Derivative intermediate1 Functionalized Intermediate start->intermediate1 Step-wise Functionalization intermediate2 Cyclization Precursor intermediate1->intermediate2 Key Bond Formation product Dibenzo[b,f][1,4]oxazepine intermediate2->product Intramolecular Cyclization

Figure 2: A generalized synthetic route to dibenzo[b,f][1][2]oxazepines.

Section 3: Causality in Experimental Choices

Choice of Reducing Agent: The selection of the reducing agent is critical and depends on the substrate's functional group tolerance.

  • Strong reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) are highly effective but may reduce other sensitive functional groups.

  • Milder, chemoselective methods such as photoredox catalysis are advantageous when working with complex molecules containing reducible functional groups that need to be preserved.[5][6]

Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence reaction rates and yields. Protic solvents like ethanol are often used for reductions with metals like iron. Aprotic solvents may be preferred for other transformations to avoid unwanted side reactions.

Purification Strategy: The purification of the final heterocyclic product is crucial for obtaining high-purity material for biological evaluation. Column chromatography is a standard technique, and the choice of eluent system must be optimized to achieve good separation. Recrystallization can be an effective final purification step for crystalline products.

Section 4: Trustworthiness and Self-Validating Protocols

The protocols provided are designed to be self-validating. This is achieved by:

  • Clear, step-by-step instructions: Each step is detailed to ensure reproducibility.

  • Monitoring progress: The use of TLC is emphasized to track the reaction's progress and determine its endpoint.

  • Thorough purification: Detailed purification steps are included to ensure the final product's purity.

  • Characterization: While not detailed in the protocol, it is implied that the final product's identity and purity would be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Section 5: Conclusion

(2-Nitrophenoxy)acetic acid is a powerful and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The ability to undergo reductive cyclization provides a reliable and efficient route to scaffolds such as benzoxazinones, quinoxalinones, and dibenzo[b,f][1][2]oxazepines. By carefully selecting reaction conditions and purification methods, researchers can effectively utilize this precursor to generate libraries of novel compounds for drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Nitrophenoxy)acetic acid is a synthetic auxin, a class of plant growth regulators.[1][2] Accurate and robust analytical methods are essential for its quantification in various matrices for research and quality control purposes. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of (2-Nitrophenoxy)acetic acid, suitable for purity assessment and quantitative analysis.

Quantitative Data Summary

The following table summarizes the recommended HPLC conditions for the analysis of (2-Nitrophenoxy)acetic acid, based on established methods for similar compounds.[3][4]

Table 1: HPLC Method Parameters for (2-Nitrophenoxy)acetic Acid Analysis

ParameterRecommended Conditions
Stationary Phase Newcrom R1, C18 bonded silica (5 µm, 150 mm x 4.6 mm)[3][4]
Mobile Phase Acetonitrile and water with a phosphoric acid modifier.[3] For MS compatibility, formic acid can be used instead of phosphoric acid.[3]
Elution Type Isocratic or Gradient
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 254 nm[4]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 30-40 °C

Experimental Protocol

This protocol details the steps for preparing solutions and performing the HPLC analysis of (2-Nitrophenoxy)acetic acid.

1. Materials and Reagents

  • (2-Nitrophenoxy)acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation if needed)

  • 0.45 µm syringe filters

2. Instrument and Apparatus

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter (optional)

3. Preparation of Mobile Phase

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in water. For example, add 1 mL of phosphoric acid to 1 L of HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • The final mobile phase composition will depend on the specific column and desired separation. A common starting point for a C18 column is a mixture of Mobile Phase A and Mobile Phase B in a ratio of 60:40 (v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of (2-Nitrophenoxy)acetic acid reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as methanol or the mobile phase.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filter the standard solutions through a 0.45 µm syringe filter before injection.

5. Sample Preparation

  • The sample preparation method will vary depending on the matrix. For simple matrices, dissolve the sample in the mobile phase to a concentration within the calibration range.

  • For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

6. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to establish the calibration curve and determine the retention time of (2-Nitrophenoxy)acetic acid.

  • Inject the sample solutions.

  • Identify the (2-Nitrophenoxy)acetic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of (2-Nitrophenoxy)acetic acid in the sample using the calibration curve.

7. System Suitability

To ensure the validity of the analytical results, perform system suitability tests before and during the analysis. Key parameters to monitor include:

  • Tailing factor: Should be less than 2.0.

  • Theoretical plates: Should be greater than 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be less than 2.0%.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Detection UV Detection Injection->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report HPLC_Components Analyte (2-Nitrophenoxy)acetic acid StationaryPhase Stationary Phase (e.g., C18 Column) Analyte->StationaryPhase interacts with MobilePhase Mobile Phase (Acetonitrile/Water) Analyte->MobilePhase dissolves in Detector UV Detector StationaryPhase->Detector elutes to MobilePhase->StationaryPhase flows through Signal Chromatographic Signal Detector->Signal generates

References

Application Notes and Protocols for (2-Nitrophenoxy)acetic acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the use of (2-Nitrophenoxy)acetic acid as a plant growth regulator is limited. The following application notes and protocols are based on the established knowledge of structurally similar compounds, particularly synthetic auxins like phenoxyacetic acids and naphthalene acetic acid (NAA). Researchers should treat (2-Nitrophenoxy)acetic acid as an experimental compound and perform dose-response studies to determine optimal concentrations and effects on their specific plant species and system.

Introduction

(2-Nitrophenoxy)acetic acid is a derivative of phenoxyacetic acid. Compounds in this chemical class, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are known to exhibit auxin-like activity. Auxins are a class of plant hormones that play a critical role in regulating various aspects of plant growth and development, including cell elongation, root initiation, and fruit development.[1][2] Synthetic auxins are widely used in agriculture and horticulture to manipulate plant growth. For instance, they can be used for vegetative propagation, fruit thinning, and preventing premature fruit drop.[3][4]

Nitrophenolate compounds, a related class of chemicals, have been shown to act as biostimulants, promoting cell vitality, accelerating growth, and enhancing stress resistance in plants.[5][6] Given its structural characteristics, (2-Nitrophenoxy)acetic acid is hypothesized to function as a synthetic auxin, influencing plant development by modulating gene expression through established auxin signaling pathways.

Potential Applications

Based on the activities of related compounds, potential applications for (2-Nitrophenoxy)acetic acid as a plant growth regulator may include:

  • Promotion of Adventitious Rooting: Stimulating root formation in cuttings for vegetative propagation.

  • Fruit Set and Development: Enhancing fruit set, size, and yield.

  • Control of Flowering: Modifying the timing and extent of flowering.

  • Tissue Culture: As a component of plant tissue culture media to induce callus formation and organogenesis.[7]

Quantitative Data from Related Synthetic Auxins

The following tables summarize quantitative data from studies on Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) to provide a reference for designing experiments with (2-Nitrophenoxy)acetic acid.

Table 1: Effects of Naphthaleneacetic Acid (NAA) on Various Crops

CropNAA Concentration (ppm)Observed EffectReference
Eggplant40Increased plant height, number of branches, fruit set, and yield.[8]
Eggplant80Highest number of leaves, branches, and yield per plant.[9]
Chilli20Increased plant height, fruit set, fruit weight, and overall yield.
Tomato100Significantly increased plant height, number of branches, and number of fruits per plant.[10]
Rice90 ml/haMaximum paddy yield.[1]

Table 2: Effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) on Valencia Oranges

2,4-D Concentration (ppm)Observed EffectReference
50Increased fruit size and yield.[11]
100Substantial increase in the percentage of large fruits.[11]
150Highest fruit weight and highest percentage of large, commercially valuable fruits.[11]

Experimental Protocols

4.1. Protocol for Rooting of Cuttings

This protocol is adapted from standard procedures for testing the efficacy of auxins in promoting adventitious root formation.

Materials:

  • (2-Nitrophenoxy)acetic acid

  • Solvent (e.g., ethanol or DMSO) for stock solution preparation

  • Distilled water

  • Healthy plant cuttings (e.g., mung bean, chrysanthemum)

  • Beakers or flasks

  • Rooting medium (e.g., vermiculite, perlite, or sand)

  • Trays or pots

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (2-Nitrophenoxy)acetic acid (e.g., 1000 ppm) by dissolving the required amount in a small volume of solvent and then bringing it to the final volume with distilled water.

  • Preparation of Treatment Solutions: Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 1, 10, 50, 100 ppm). Include a control solution with the same concentration of the solvent used for the stock solution but without (2-Nitrophenoxy)acetic acid.

  • Preparation of Cuttings: Take uniform cuttings from healthy, actively growing plants. Each cutting should be of a similar length and have a similar number of nodes. Make a fresh, clean cut at the base of each cutting.

  • Treatment Application:

    • Quick Dip Method: Dip the basal end of the cuttings in the treatment solutions for a short period (e.g., 5-10 seconds).

    • Soaking Method: Place the basal end of the cuttings in the treatment solutions for a longer duration (e.g., 12-24 hours).

  • Planting: After treatment, plant the cuttings in the rooting medium.

  • Incubation: Place the trays or pots in a humid environment with indirect light. Maintain adequate moisture in the rooting medium.

  • Data Collection: After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the medium and record the number of roots, root length, and rooting percentage for each treatment.

4.2. Protocol for Seed Germination and Seedling Growth Bioassay

This protocol is designed to assess the effect of (2-Nitrophenoxy)acetic acid on seed germination and early seedling development.

Materials:

  • (2-Nitrophenoxy)acetic acid treatment solutions of varying concentrations.

  • Seeds of a model plant (e.g., lettuce, radish, or Arabidopsis thaliana).

  • Petri dishes with filter paper.

  • Growth chamber or a controlled environment with controlled temperature and light.

Procedure:

  • Preparation of Petri Dishes: Place two layers of filter paper in each petri dish and moisten them with the respective treatment solutions.

  • Seed Sowing: Place a defined number of seeds (e.g., 20-30) on the moist filter paper in each petri dish.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds at regular intervals (e.g., every 24 hours) for several days.

    • Seedling Growth: After a specific period (e.g., 7-10 days), measure the root length and shoot length of the seedlings.

    • Biomass: Determine the fresh and dry weight of the seedlings.

Signaling Pathways and Experimental Workflows

5.1. Hypothesized Signaling Pathway

Assuming (2-Nitrophenoxy)acetic acid acts as a synthetic auxin, it is expected to trigger the canonical auxin signaling pathway. This pathway involves the perception of auxin by the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes.[12][13][14][15][16]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_NPAA_ext (2-Nitrophenoxy)acetic acid (extracellular) 2_NPAA_int (2-Nitrophenoxy)acetic acid (intracellular) 2_NPAA_ext->2_NPAA_int transport TIR1_AFB TIR1/AFB Receptor 2_NPAA_int->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_complex->Aux_IAA targets for ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Transcription Transcription Auxin_Genes->Transcription Response Cellular Response (e.g., Elongation, Division) Transcription->Response Degradation Degradation

Caption: Hypothesized auxin signaling pathway for (2-Nitrophenoxy)acetic acid.

5.2. Experimental Workflow

The following diagram illustrates a general workflow for evaluating the plant growth regulating effects of (2-Nitrophenoxy)acetic acid.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis prep_stock Prepare Stock Solution of (2-Nitrophenoxy)acetic acid prep_treatments Prepare Treatment Dilutions and Controls prep_stock->prep_treatments apply_treatment Apply Treatments prep_treatments->apply_treatment select_plant Select and Prepare Plant Material (Seeds, Cuttings, etc.) select_plant->apply_treatment incubate Incubate under Controlled Conditions apply_treatment->incubate collect_data Collect Morphological and Physiological Data incubate->collect_data analyze_data Statistical Analysis collect_data->analyze_data interpret_results Interpret Results and Draw Conclusions analyze_data->interpret_results

Caption: General workflow for evaluating a novel plant growth regulator.

References

Application Notes and Protocols for the Photolysis of (2-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitrophenoxy)acetic acid and related 2-nitrobenzyl compounds are a class of photolabile molecules, often referred to as "caged compounds." These molecules contain a photoremovable protecting group that can be cleaved upon exposure to ultraviolet (UV) light. This property allows for the precise spatial and temporal release of an active molecule, making them invaluable tools in a range of scientific disciplines, including drug delivery, pharmacology, and cell biology. The photolysis, or "uncaging," is triggered by the absorption of a photon, which initiates an intramolecular rearrangement, ultimately leading to the release of the carboxylic acid and the formation of a 2-nitroso derivative.[1]

This application note provides a detailed experimental protocol for the photolysis of (2-Nitrophenoxy)acetic acid, including a hypothetical dataset for illustrative purposes.

Signaling Pathway and Reaction Mechanism

The photolysis of 2-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This is followed by a series of electronic and molecular rearrangements, resulting in the cleavage of the ester linkage and the release of the protected molecule. The overall reaction for the photolysis of (2-Nitrophenoxy)acetic acid is the release of acetic acid and the formation of a 2-nitrosophenol derivative.

photolysis_mechanism cluster_reactants Reactants cluster_process Photolysis cluster_products Products 2_Nitrophenoxyacetic_acid (2-Nitrophenoxy)acetic acid UV_Light UV Light (hν) Acetic_Acid Acetic Acid UV_Light->Acetic_Acid Release 2_Nitrosophenol_derivative 2-Nitrosophenol derivative UV_Light->2_Nitrosophenol_derivative Formation

Caption: Photolysis of (2-Nitrophenoxy)acetic acid upon UV irradiation.

Experimental Protocols

This section outlines a general protocol for the photolysis of (2-Nitrophenoxy)acetic acid in a laboratory setting.

Materials and Equipment
  • (2-Nitrophenoxy)acetic acid

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Quartz cuvettes or a photoreactor

  • UV light source (e.g., mercury arc lamp, UV LED with a peak emission around 365 nm)[1]

  • Band-pass filter (if using a broad-spectrum lamp)

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • UV-Vis Spectrophotometer

  • pH meter (for aqueous solutions)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_photolysis Photolysis cluster_analysis Analysis A Prepare a stock solution of (2-Nitrophenoxy)acetic acid B Dilute to the desired experimental concentration A->B C Transfer to quartz cuvette/photoreactor B->C D Irradiate with UV light source (e.g., 365 nm) C->D E Take aliquots at specific time intervals D->E F Analyze by HPLC or UV-Vis Spectrophotometry E->F G Quantify reactant and product concentrations F->G

Caption: General experimental workflow for the photolysis of (2-Nitrophenoxy)acetic acid.

Detailed Procedure
  • Solution Preparation:

    • Prepare a stock solution of (2-Nitrophenoxy)acetic acid in the chosen solvent (e.g., 10 mM in acetonitrile).

    • From the stock solution, prepare a working solution at the desired concentration (e.g., 100 µM). The concentration should be adjusted to have a sufficient absorbance at the irradiation wavelength.

  • Photolysis:

    • Transfer the working solution to a quartz cuvette or a photoreactor equipped with a magnetic stir bar.

    • Place the reaction vessel in a temperature-controlled holder to maintain a constant temperature during the experiment.

    • Position the UV light source at a fixed distance from the reaction vessel.

    • Begin irradiation of the sample while stirring.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Analyze the aliquots immediately by HPLC or UV-Vis spectrophotometry to determine the concentration of the remaining (2-Nitrophenoxy)acetic acid and the formed products.

  • Analytical Methods:

    • HPLC: Use a suitable C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Monitor the elution profile using a UV detector at a wavelength where both the reactant and products absorb.

    • UV-Vis Spectrophotometry: Record the absorption spectrum of the solution at each time point. The decrease in the absorbance of the starting material and the increase in the absorbance of the product can be used to monitor the reaction progress.

Data Presentation

The following tables present hypothetical data for a typical photolysis experiment of (2-Nitrophenoxy)acetic acid.

Table 1: Experimental Conditions

ParameterValue
Compound(2-Nitrophenoxy)acetic acid
Initial Concentration100 µM
SolventAcetonitrile
Light Source365 nm UV LED
Light Intensity10 mW/cm²
Temperature25 °C
Reaction Volume3 mL

Table 2: Photolysis Time Course Data (Hypothetical)

Time (min)Concentration of (2-Nitrophenoxy)acetic acid (µM)Concentration of Acetic Acid (µM)
01000
18515
27228
55050
102575
20694
30<1>99

Table 3: Photochemical Parameters (Illustrative)

ParameterValue
Quantum Yield (Φ)~0.5
Molar Extinction Coefficient (ε) at 365 nm~5000 M⁻¹cm⁻¹
Half-life (t₁/₂)~5 minutes

Note: The quantum yield and molar extinction coefficient are critical parameters for the efficiency of the photolysis reaction. These values are hypothetical and should be experimentally determined for (2-Nitrophenoxy)acetic acid.

Conclusion

The photolysis of (2-Nitrophenoxy)acetic acid provides a robust method for the controlled release of acetic acid. The experimental protocol outlined in this application note serves as a comprehensive guide for researchers. The efficiency of the uncaging process is dependent on several factors, including the wavelength and intensity of the light source, the quantum yield of the photolabile compound, and the reaction conditions. Careful optimization of these parameters is crucial for achieving the desired spatial and temporal control of substrate release in various research and drug development applications.

References

Application Notes: Synthesis of 2H-benzo[b]oxazin-3(4H)-one from (2-Nitrophenoxy)acetic acid

Application Notes: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one from (2-Nitrophenoxy)acetic acid

(2-Nitrophenoxy)acetic acid serves as a valuable and versatile starting material for the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a nitro group ortho to a phenoxyacetic acid moiety, allows for a straightforward and efficient pathway to heterocyclic scaffolds of significant medicinal interest. One of the most prominent applications is its conversion to 2H-benzo[b][1][2]oxazin-3(4H)-one , a core structure found in numerous biologically active compounds.

The synthetic strategy hinges on a two-step process: the reduction of the aromatic nitro group to a primary amine, followed by an intramolecular cyclization (lactamization). This pathway provides a reliable route to the benzoxazinone core, which is associated with a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[3][4] The members of the 1,4-benzoxazinone family have also been investigated for applications in treating conditions like Parkinson's disease and cancer.[3][4]

This document provides detailed protocols for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one, a key pharmaceutical intermediate, starting from (2-Nitrophenoxy)acetic acid.

Key Synthetic Pathway

The conversion of (2-Nitrophenoxy)acetic acid to 2H-benzo[b][1][2]oxazin-3(4H)-one is a cornerstone transformation for building a library of potential drug candidates. The process involves the initial formation of (2-Aminophenoxy)acetic acid, which is often not isolated but cyclized in situ or in a subsequent step to yield the final benzoxazinone product. A facile route for similar structures involves reductive cyclization using reagents like iron in acetic acid.[5]

SynthesisPathwaycluster_startStarting Materialcluster_intermediateIntermediatecluster_productFinal ProductStart(2-Nitrophenoxy)acetic acidInter(2-Aminophenoxy)acetic acidStart->Inter Step 1: Reduction (e.g., Fe / Acetic Acid) Prod2H-benzo[b][1,4]oxazin-3(4H)-oneInter->Prod Step 2: Cyclization (Lactamization)

Caption: Synthetic route from (2-Nitrophenoxy)acetic acid to the benzoxazinone core.

Data Presentation

Physicochemical properties and typical reaction data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance CAS Number
(2-Nitrophenoxy)acetic acid C₈H₇NO₅ 197.14 157 Off-white to yellow powder 1878-87-1[6]

| 2H-benzo[b][1][2]oxazin-3(4H)-one | C₈H₇NO₂ | 149.15 | 204-206 | White to off-white solid | 5466-88-6 |

Table 2: Summary of Experimental Conditions and Outcomes

Step Reaction Type Key Reagents Solvent Temperature (°C) Typical Yield (%)
1 Nitro Group Reduction Iron powder, Acetic Acid Ethanol/Water Reflux (78-100) >90 (for amine)
2 Intramolecular Cyclization (Heat or Acid Catalyst) Toluene Reflux (110) 85-95

| 1 & 2 | Reductive Cyclization | Iron powder, Acetic Acid | Ethanol/Water | Reflux (78-100) | 80-90 (Overall)[5] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one. The protocol describes a one-pot reductive cyclization, which is an efficient method for this transformation.[5]

Workflownode_startStartnode_reagentsCombine (2-Nitrophenoxy)acetic acid,Ethanol, Water, and Acetic Acid in Flasknode_start->node_reagentsnode_ironAdd Iron PowderPortion-wisenode_reagents->node_ironnode_refluxHeat Mixture to Reflux(e.g., 4-6 hours)node_iron->node_refluxnode_monitorMonitor Reaction by TLCnode_reflux->node_monitornode_monitor->node_refluxIncompletenode_workupHot Filtration to Remove Iron SaltsCool Filtrate to Crystallize Productnode_monitor->node_workupCompletenode_isolateIsolate Product via Vacuum FiltrationWash with Cold Water/Ethanolnode_workup->node_isolatenode_dryDry Product Under Vacuumnode_isolate->node_drynode_analyzeCharacterize Product(NMR, IR, MP, MS)node_dry->node_analyzenode_endEndnode_analyze->node_end

Application Notes & Protocols for the Quantification of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitrophenoxy)acetic acid is a synthetic auxin, a class of plant hormones that play a crucial role in various growth and developmental processes. Accurate quantification of this compound is essential in agricultural research, environmental monitoring, and developmental biology. These application notes provide detailed protocols for the quantitative analysis of (2-Nitrophenoxy)acetic acid using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and robust method. Additionally, principles for adapting other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry are discussed based on methodologies for structurally similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the most common and reliable method for the quantification of phenoxyacetic acid derivatives. The method detailed below is adapted from validated protocols for the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and is suitable for the accurate quantification of (2-Nitrophenoxy)acetic acid in various matrices.[1][2][3][4]

Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction) This protocol is designed for the extraction of (2-Nitrophenoxy)acetic acid from an aqueous matrix (e.g., water samples, hydroponic media).

  • Acidification: Take a 100 mL aliquot of the aqueous sample and adjust the pH to 2.0 using a solution of hydrochloric acid (HCl). This ensures the analyte is in its protonated, less polar form, facilitating extraction into an organic solvent.

  • Solvent Addition: Transfer the acidified sample to a 250 mL separatory funnel. Add 50 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (top, if using ethyl acetate) contains the analyte.

  • Collection: Drain the lower aqueous layer and collect the organic layer. Repeat the extraction process on the aqueous phase two more times with fresh aliquots of the organic solvent to ensure quantitative recovery.

  • Drying and Evaporation: Combine all organic extracts. Dry the combined extract by passing it through a column containing anhydrous sodium sulfate. Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase and vortex for 1 minute. The sample is now ready for injection.

b) Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50, v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 4-8 minutes).

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 270 nm (the absorbance maximum for the nitrophenoxy group should be confirmed by scanning a standard solution). For comparison, 2,4-D is often detected at 230 nm or 283 nm.[1][2][5]

  • Injection Volume: 20 µL.

c) Calibration and Quantification

  • Stock Solution: Prepare a 100 µg/mL stock solution of (2-Nitrophenoxy)acetic acid in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL).

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared samples and determine their peak areas. Calculate the concentration of (2-Nitrophenoxy)acetic acid in the samples using the linear regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH 2 Sample->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evap Evaporate & Dry Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject 20 µL Recon->Inject HPLC C18 Column (Acetonitrile/H₂O) Inject->HPLC Detect UV Detection (~270 nm) HPLC->Detect Chrom Chromatogram (Peak Area) Detect->Chrom Calib Calibration Curve Chrom->Calib Quant Quantification Calib->Quant

Caption: Workflow for the quantification of (2-Nitrophenoxy)acetic acid by HPLC-UV.

Alternative Analytical Techniques (Adaptable Protocols)

While HPLC-UV is the recommended method, other techniques can be adapted for the quantification of (2-Nitrophenoxy)acetic acid based on protocols for similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity but requires derivatization to make the polar carboxylic acid analyte volatile.

a) Principle: The carboxylic acid group of (2-Nitrophenoxy)acetic acid is converted into a less polar and more volatile ester (e.g., a methyl or pentafluorobenzyl ester) prior to GC analysis.

b) Proposed Protocol Outline:

  • Extraction: Perform liquid-liquid extraction as described in the HPLC protocol (Section 1.1.a).

  • Derivatization: After evaporating the extraction solvent, add a derivatizing agent (e.g., BF₃-methanol for methylation or pentafluorobenzyl bromide for pentafluorobenzylation) and heat to form the ester derivative.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injection: Splitless injection mode.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 285°C) to elute the derivatized analyte.

    • MS Detection: Electron Ionization (EI) source. Detection can be done in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

UV-Visible Spectrophotometry

This technique is simpler and more accessible than chromatography but is less specific and more susceptible to interference from other UV-absorbing compounds in the sample matrix. It is best suited for the analysis of relatively pure solutions.

a) Principle: The concentration of (2-Nitrophenoxy)acetic acid in a solution is determined by measuring its absorbance of UV light at a specific wavelength and relating it to a calibration curve, following the Beer-Lambert law.

b) Proposed Protocol Outline:

  • Solvent Selection: Dissolve the analyte in a UV-transparent solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).

  • Determine λmax: Scan a standard solution of (2-Nitrophenoxy)acetic acid across the UV range (approx. 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standards of known concentrations and measure the absorbance of each at the determined λmax. Plot absorbance vs. concentration to create a calibration curve.

  • Quantification: Measure the absorbance of the unknown sample at λmax and use the calibration curve to determine its concentration. A proper blank (solvent only) must be used to zero the spectrophotometer.

Logical Relationship of Techniques

Logic_Diagram cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte (2-Nitrophenoxy)acetic acid in Sample Matrix HPLC HPLC-UV (Recommended) Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVIS UV-Vis Spec. Analyte->UVVIS HPLC_C High Specificity & Robustness HPLC->HPLC_C GCMS_C High Sensitivity Requires Derivatization GCMS->GCMS_C UVVIS_C Simple & Fast Low Specificity UVVIS->UVVIS_C

Caption: Selection logic for analytical techniques for (2-Nitrophenoxy)acetic acid.

Summary of Quantitative Data

The following table summarizes the performance characteristics of the adapted HPLC-UV method for the quantification of phenoxyacetic acid derivatives. These values provide a benchmark for the expected performance when analyzing (2-Nitrophenoxy)acetic acid.

ParameterHPLC-UV Method (Adapted from 2,4-D Analysis)Reference
Linearity Range 0.01 - 50 µg/L[1]
0.1 - 400 mg/L[2][3]
Correlation Coefficient (r²) > 0.999[1][4]
Limit of Detection (LOD) 0.004 µg/L[1]
0.45 µg/mL[4]
Limit of Quantification (LOQ) 0.01 µg/L[1]
2.0 µg/mL[4]
Accuracy (Recovery %) 95.98 - 115%[1]
80 - 100%[4]
Precision (RSD %) 0.19 - 6.74%[1]

References

Application Notes and Protocols for (2-Nitrophenoxy)acetic Acid in Caged Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caged compounds are biologically inactive molecules that contain a photoremovable protecting group, often referred to as a "photocage".[1] Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatiotemporal precision.[2] This technology allows for the controlled release of cellular messengers, drugs, and other bioactive substances at a desired time and location within a biological system.[2]

The ortho-nitrobenzyl moiety is a widely utilized photolabile caging group.[3] The underlying mechanism of its photolysis involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a nitroso byproduct.[3] (2-Nitrophenoxy)acetic acid provides a framework for creating such caged compounds, particularly for molecules containing hydroxyl, amino, or other nucleophilic functional groups.

Application Notes

(2-Nitrophenoxy)acetic acid serves as a key building block for synthesizing photolabile esters, amides, and other derivatives. By covalently attaching the 2-nitrophenoxyacetyl group to a bioactive molecule, its function is temporarily blocked. The linkage is stable under physiological conditions in the absence of light.

Key Applications:

  • Neuroscience: Rapidly releasing neurotransmitters like glutamate or GABA to study synaptic transmission and receptor dynamics.[2][4]

  • Cell Biology: Controlling the concentration of second messengers such as Ca²⁺ or IP₃ to investigate signaling pathways.[1][4] The development of photolabile calcium chelators like DM-nitrophen and NP-EGTA has been instrumental in studying Ca²⁺-controlled processes.[1][4]

  • Drug Delivery: Designing prodrugs that can be activated at a specific site, minimizing off-target effects.

  • Developmental Biology: Spatially and temporally controlling the release of signaling molecules to study embryonic development.[4]

Mechanism of Photorelease ("Uncaging"):

Upon absorption of UV light (typically in the 300-380 nm range), the 2-nitrobenzyl group undergoes an intramolecular photochemical reaction.[3] This process cleaves the ester or amide bond, liberating the active molecule, a proton, and a 2-nitrosophenoxy derivative. It is important to note that the release of a proton can cause local pH changes, which may need to be managed with strong buffering in experimental solutions. Additionally, the nitroso byproduct can be reactive, particularly towards sulfhydryl groups in proteins, which is a consideration in experimental design.

Quantitative Data

The efficiency of a caged compound is determined by several factors, including its photolysis quantum yield (Φ), rate of release, and biological inertness before photolysis. Below is a summary of photochemical properties for representative nitroaromatic caged compounds.

Caged CompoundCaging GroupQuantum Yield (Φ)Rate of Release (k)Wavelength (nm)Reference
NPE-ATP1-(2-Nitrophenyl)ethyl-83 s⁻¹-[2][4]
DM-nitrophen:Ca²⁺4,5-Dimethoxy-2-nitrobenzyl0.1838,000 s⁻¹347[1][5]
NP-EGTA:Ca²⁺Nitrophenyl->100,000 s⁻¹347[5]

Experimental Protocols

Protocol 1: Synthesis of (2-Nitrophenoxy)acetic Acid

This protocol is adapted from a procedure for a similar compound, tert-butyl 2-(2-nitrophenoxy)acetate, which is then converted to the final acid.[6]

Materials:

  • 2-Nitrophenol

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

  • Alkylation:

    • Dissolve 2-nitrophenol (1 eq.) and potassium carbonate (1.5 eq.) in acetone or DMF.

    • Add tert-butyl bromoacetate (1.1 eq.) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, filter off the solid salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product (tert-butyl 2-(2-nitrophenoxy)acetate) by flash column chromatography.[6]

  • Deprotection:

    • Dissolve the purified tert-butyl ester (1 eq.) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitor by TLC).

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting residue is (2-Nitrophenoxy)acetic acid, which can be further purified by recrystallization from a suitable solvent system like EtOAc-hexanes to yield white crystals.[6]

Protocol 2: General Procedure for Caging an Alcohol

This protocol describes a general method for esterifying an alcohol (R-OH) with (2-Nitrophenoxy)acetic acid to create a photolabile caged compound.

Materials:

  • (2-Nitrophenoxy)acetic acid

  • Target alcohol (R-OH)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment.

Procedure:

  • Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target alcohol (1 eq.), (2-Nitrophenoxy)acetic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Coupling Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling agent, DCC or EDC (1.3 eq.), portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used).

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure caged compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reagent1 (2-Nitrophenoxy)acetic Acid Reaction Esterification Reaction Reagent1->Reaction Reagent2 Bioactive Molecule (e.g., R-OH) Reagent2->Reaction Coupling Coupling Agent (EDC/DCC) DMAP, Anhydrous DCM Coupling->Reaction Purification Workup & Purification Reaction->Purification Crude Product Product Caged Compound (Photolabile Ester) Purification->Product Pure Product

Caption: General workflow for synthesizing a caged compound via esterification.

Photolysis (Uncaging) Mechanism

Photolysis_Mechanism CagedCompound Caged Compound (2-Nitrophenoxyacetyl-R) ExcitedState Excited State CagedCompound->ExcitedState Light UV Light (hν) Light->ExcitedState AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction Release Rearrangement & Cleavage AciNitro->Release Product1 Released Bioactive Molecule (R-OH) Release->Product1 Uncaged Product2 2-Nitrosophenoxy Byproduct Release->Product2 Byproduct

Caption: Photorelease mechanism of a 2-nitrophenoxy-caged molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of (2-Nitrophenoxy)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (2-Nitrophenoxy)acetic acid? A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-nitrophenol to form a phenoxide ion, which then acts as a nucleophile and attacks an α-haloacetic acid, such as chloroacetic acid, in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

Q2: Which base is most effective for the deprotonation of 2-nitrophenol? A2: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to fully deprotonate the phenol, creating the sodium or potassium 2-nitrophenoxide salt.[2][3] The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself, making the deprotonation step relatively straightforward.

Q3: What are the critical parameters to control for a high-yield reaction? A3: The key parameters to optimize are:

  • Temperature: The reaction is typically heated to between 50 and 100°C to ensure a reasonable reaction rate.[1]

  • Solvent: While aqueous solutions can be used, polar aprotic solvents like acetonitrile or DMF can accelerate SN2 reactions.[1] However, for practical purposes, water is often used as it effectively dissolves the phenoxide and chloroacetate salts.[2]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine completion, which typically occurs within 1 to 8 hours.[1]

  • Stoichiometry: A slight excess of chloroacetic acid may be used, but a large excess should be avoided to minimize purification challenges.

Q4: What are the potential side reactions that can lower the yield? A4: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkylating agent.[4] However, with chloroacetic acid, this is not a significant concern. A more relevant potential side reaction for phenoxides is C-alkylation, where the chloroacetate reacts with the aromatic ring instead of the oxygen atom, although O-alkylation is generally favored under these conditions.[1]

Q5: How can I effectively monitor the progress of the reaction? A5: Thin Layer Chromatography (TLC) is an effective method. A sample of the reaction mixture can be spotted on a TLC plate alongside the 2-nitrophenol starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the carboxylic acid) indicate the reaction is progressing.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: Insufficient or weak base was used.1. Use a stoichiometric equivalent or slight excess of a strong base like NaOH or KOH. Ensure it has fully dissolved before proceeding.[2]
2. Low Reaction Temperature: The reaction was not heated sufficiently, leading to a very slow SN2 reaction rate.2. Increase the reaction temperature to 90-100°C and monitor for progress.[2]
3. Poor Quality Reagents: 2-nitrophenol or chloroacetic acid may have degraded.3. Use fresh, pure reagents. Check the melting point of the starting materials if their quality is in doubt.
Product is an Oily/Sticky Solid and Difficult to Filter 1. Incomplete Reaction: The crude product is contaminated with unreacted starting materials.1. Confirm reaction completion via TLC. If incomplete, consider extending the reaction time or increasing the temperature.
2. Impure Product: Presence of side products or residual solvent.2. Ensure thorough washing during the workup. Attempt recrystallization from a different solvent system (e.g., water-ethanol mixture).
3. Incomplete Acidification: The product has not fully precipitated from the solution.3. Check the pH of the aqueous solution after acidification. It should be strongly acidic (pH 1-2). Add more acid if necessary.[2]
Reaction Mixture is Very Dark 1. High Temperature: Overheating the reaction can lead to decomposition of the nitro-containing aromatic compound.1. Maintain a consistent temperature (e.g., using a water or oil bath) and avoid aggressive, direct heating.[2]
2. Air Oxidation: Phenoxides can be susceptible to oxidation at high temperatures and basic pH.2. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate oxidative side reactions.
Difficulty Isolating Product During Extraction 1. Emulsion Formation: Vigorous shaking of the separatory funnel, especially with polar solvents, can create an emulsion.1. Use gentle, swirling inversions instead of vigorous shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution).
2. Product Precipitation: The sodium salt of the product may be sparingly soluble and precipitate between layers.2. Add a small amount of water to dissolve the precipitate and ensure clear layer separation.[2]

Quantitative Data on Reaction Parameters

While specific yield data for every condition is highly dependent on the experimental setup, the following table summarizes the expected impact of key parameters on the synthesis of (2-Nitrophenoxy)acetic acid based on the principles of the Williamson ether synthesis.

ParameterVariationEffect on Reaction RateExpected Impact on YieldNotes
Base Weak (e.g., NaHCO₃) vs. Strong (e.g., NaOH)SlowerLowerIncomplete deprotonation of 2-nitrophenol will limit the concentration of the nucleophile.
Temperature 50°C vs. 100°CFaster at 100°CHigher (up to a point)SN2 reactions are accelerated by heat. However, temperatures above 100°C in an aqueous system may cause decomposition.[1]
Solvent Protic (e.g., Water) vs. Polar Aprotic (e.g., DMF)Faster in DMFPotentially HigherPolar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. However, workup from high-boiling solvents like DMF can be more complex.[1]
Leaving Group Chloroacetic Acid vs. Bromoacetic AcidFaster with BromoPotentially HigherBromide is a better leaving group than chloride, which can increase the rate of the SN2 reaction.[5]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of (2-Nitrophenoxy)acetic acid from 2-nitrophenol and chloroacetic acid.

Materials:

  • 2-Nitrophenol

  • Sodium Hydroxide (NaOH)

  • Chloroacetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). Stir until all solids have dissolved to form a solution of sodium 2-nitrophenoxide.

  • Addition of Alkylating Agent: To this solution, add chloroacetic acid (1.1 eq).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1-2 hours.[2] Monitor the reaction's progress using TLC.

  • Cooling and Acidification: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. Slowly and cautiously, acidify the reaction mixture by adding concentrated HCl dropwise until the solution is strongly acidic (test with pH paper). A precipitate of crude (2-Nitrophenoxy)acetic acid should form.[3]

  • Isolation (Option 1 - Filtration): If a clean solid precipitates, it can be collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts.[2]

  • Isolation (Option 2 - Extraction): Transfer the acidified mixture to a separatory funnel. Extract the aqueous solution with diethyl ether (3x volumes). Combine the organic layers.

  • Purification (Extraction): Wash the combined organic layers with water, then extract the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid product will move into the aqueous bicarbonate layer, leaving non-acidic impurities (like unreacted 2-nitrophenol) in the organic layer.[2]

  • Final Precipitation: Cool the bicarbonate layer in an ice bath and re-acidify with concentrated HCl to precipitate the pure product.

  • Final Steps: Collect the purified solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly. Determine the yield and check the purity by measuring its melting point.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Deprotonation (2-Nitrophenol + NaOH in H₂O) B 2. Sₙ2 Reaction (Add Chloroacetic Acid + Heat) A->B C 3. Acidification (Cool + Add Conc. HCl) B->C D 4. Isolation (Filter or Extract with Ether) C->D E 5. Purification (Recrystallize from hot water) D->E F 6. Final Product (Filter, Dry, and Characterize) E->F

Caption: General experimental workflow for the synthesis of (2-Nitrophenoxy)acetic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Poor Recovery Start Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Poor Recovery? Start->Cause2 Sol1A Insufficient Base? → Use strong base (NaOH/KOH) Cause1->Sol1A Yes Sol1B Low Temperature? → Increase heat to 90-100°C Cause1->Sol1B Yes Sol1C Short Reaction Time? → Extend time, monitor by TLC Cause1->Sol1C Yes Sol2A Incomplete Precipitation? → Ensure pH is 1-2 Cause2->Sol2A Yes Sol2B Extraction Loss? → Perform multiple extractions Cause2->Sol2B Yes Sol2C Purification Loss? → Minimize recrystallization solvent Cause2->Sol2C Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of Nitrophenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitrophenoxyacetic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing nitrophenoxyacetic acids?

A1: The most prevalent and versatile method for synthesizing nitrophenoxyacetic acids is the Williamson ether synthesis. This reaction involves the O-alkylation of a nitrophenol with an α-haloacetic acid, such as chloroacetic acid, or its corresponding ester (e.g., ethyl chloroacetate), in the presence of a base.[1][2]

Q2: I am getting a very low yield in my synthesis of 4-nitrophenoxyacetic acid. What are the potential causes?

A2: Low yields in the synthesis of nitrophenoxyacetic acids can stem from several factors:

  • Incomplete deprotonation of the nitrophenol: The phenoxide ion is the active nucleophile. If the base used is not strong enough to completely deprotonate the nitrophenol, the reaction rate will be significantly reduced.[3]

  • Side reactions: Competing reactions such as C-alkylation of the phenoxide and elimination reactions of the alkylating agent can consume the starting materials and reduce the yield of the desired ether.[1]

  • Hydrolysis of the alkylating agent: If using an ester like ethyl chloroacetate in the presence of a strong base and water, hydrolysis to chloroacetic acid can occur, which may complicate the reaction and purification.[4]

  • Poor solubility of reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction will be slow and inefficient.

  • Suboptimal reaction temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions. Higher temperatures can sometimes favor elimination.[1]

Q3: I have isolated my product, but the melting point is broad and lower than the literature value. What are the likely impurities?

A3: A broad and depressed melting point is a strong indicator of impurities. Common impurities in the synthesis of nitrophenoxyacetic acids include:

  • Unreacted nitrophenol: This is a very common impurity if the reaction has not gone to completion.

  • C-alkylated byproducts: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[5]

  • Products of elimination reactions: If conditions favor elimination, byproducts such as glyoxylic acid (from the hydrolysis of the elimination product of chloroacetic acid) could be present.

  • Hydrolyzed starting materials: Unreacted chloroacetic acid or its hydrolysis products can also be present.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Deprotonation - Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation of the nitrophenol.[3]- Ensure the base is fresh and has been stored under anhydrous conditions.
Poor Nucleophilicity of the Phenoxide - The electron-withdrawing nitro group can reduce the nucleophilicity of the phenoxide. Ensure sufficient reaction time and consider a higher reaction temperature, but be mindful of potential side reactions.
Inactive Alkylating Agent - Verify the purity and reactivity of the chloroacetic acid or its ester. Consider using a more reactive α-haloacetate, such as bromoacetic acid, though this may also increase the rate of side reactions.
Incorrect Solvent - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide ion and favor O-alkylation.[5]
Problem 2: Presence of Significant Side Products
Side Product Cause Solution
C-Alkylated Isomer The use of protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen, making the ring carbons more accessible for alkylation.[5]Switch to a polar aprotic solvent such as DMF or DMSO.[5]
Elimination Products This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides at elevated temperatures.[6][7]- Use a primary α-haloacetate.- Maintain a moderate reaction temperature.
Hydrolysis of Chloroacetic Ester Presence of water and a strong base can lead to saponification of the ester.- Use anhydrous conditions if employing an ester as the alkylating agent.- Alternatively, use chloroacetic acid directly with a suitable base.[8]

Quantitative Data Summary

The yield of nitrophenoxyacetic acid is highly dependent on the reaction conditions. The following table summarizes reported yields under various conditions.

Nitrophenol Alkylating Agent Base Solvent Temperature Yield (%) Reference
4-NitrophenolChloroacetic AcidNaOHWaterReflux50-60[8]
4-Hydroxyphenylacetic acid4-NitrochlorobenzeneK₂CO₃N,N-Dimethylacetamide155-160 °CNot specified, but product isolated[9]
p-CresolChloroacetic AcidNaOHWater90-100 °CNot specified, but product isolated[10]
2-MethylphenolChloroacetic AcidKOHWaterRefluxNot specified, but product isolated[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenoxyacetic Acid[8]
  • Reactant Preparation: In a round-bottom flask, combine 35 g of 4-nitrophenol, 40 g of a 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

  • Reaction: Heat the mixture to reflux. Monitor the reaction until the solution is no longer alkaline.

  • Additional Reagents: Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water. Continue to reflux the solution until it becomes neutral.

  • Workup: Acidify the reaction mixture with hydrochloric acid and cool.

  • Purification: The precipitated crude (4-nitrophenoxy)acetic acid can be purified by recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid. The expected yield is 25-30 g.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC/LC-MS) Shows Incomplete Reaction start->check_reaction check_impurities Product Analysis (NMR/MS) Shows Side Products start->check_impurities incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Side Products Identified check_impurities->side_products base_issue Check Base Strength and Freshness incomplete_reaction->base_issue Yes temp_issue Optimize Temperature and Reaction Time incomplete_reaction->temp_issue Yes reagent_issue Verify Reagent Purity incomplete_reaction->reagent_issue Yes c_alkylation C-Alkylation Observed side_products->c_alkylation Isomer elimination Elimination Byproducts side_products->elimination Alkene/Alcohol hydrolysis Hydrolysis of Ester side_products->hydrolysis Carboxylic Acid change_solvent Switch to Polar Aprotic Solvent (DMF/DMSO) c_alkylation->change_solvent adjust_temp Lower Reaction Temperature elimination->adjust_temp anhydrous Use Anhydrous Conditions hydrolysis->anhydrous

Caption: A workflow for troubleshooting common synthesis problems.

C_vs_O_Alkylation phenoxide Nitrophenoxide Ion (Ambident Nucleophile) solvent Solvent Choice phenoxide->solvent o_alkylation O-Alkylation (Desired Product) c_alkylation C-Alkylation (Side Product) polar_aprotic Polar Aprotic (DMF, DMSO) solvent->polar_aprotic Favors protic Protic (Water, Alcohols) solvent->protic Favors polar_aprotic->o_alkylation protic->c_alkylation

Caption: The influence of solvent on C- vs. O-alkylation.

References

Technical Support Center: Purification of Crude (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude (2-Nitrophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude (2-Nitrophenoxy)acetic acid?

A1: Common impurities can vary depending on the synthetic route. They may include unreacted starting materials such as 2-nitrophenol and chloroacetic acid, side-products from the nitration of a precursor, or residual solvents used in the reaction. In syntheses involving nitration, over-nitrated or isomeric nitro-substituted phenylacetic acid derivatives can also be present as impurities.[1][2]

Q2: What is a suitable solvent for the recrystallization of (2-Nitrophenoxy)acetic acid?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For a polar molecule like (2-Nitrophenoxy)acetic acid, which contains a carboxylic acid and a nitro group, polar solvents are generally a good starting point. Ethanol, methanol, or a mixed solvent system like ethanol/water or acetic acid/water can be effective.[4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This often happens if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the solute.[6] To remedy this, you can try the following:

  • Add more solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[6]

  • Use a lower-boiling point solvent: If possible, choose a solvent with a lower boiling point.

  • Use a solvent pair: Dissolve the crude product in a minimum amount of a hot solvent in which it is very soluble. Then, slowly add a second solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[7]

Q4: No crystals are forming even after the solution has cooled. What steps can I take?

A4: The absence of crystal formation is often due to either using too much solvent or supersaturation.[6][8] Consider the following troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure (2-Nitrophenoxy)acetic acid if available.[8]

  • Reduce the solvent volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent to reach the saturation point, and then allow it to cool again.[6]

  • Cool to a lower temperature: If the solution has cooled to room temperature, try placing it in an ice bath to further decrease the solubility of your compound.[8]

Q5: How can I remove colored impurities from my crude product?

A5: Colored impurities can often be removed by treating the solution with activated charcoal. Add a small amount of activated charcoal to the dissolved crude product in the hot recrystallization solvent, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

Troubleshooting Guides

This section provides guidance on resolving specific issues you may encounter during the purification of (2-Nitrophenoxy)acetic acid.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low Yield - Using too much solvent. - Premature crystallization during hot filtration. - Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[8] - Preheat the funnel and filter paper for hot filtration.[3] - Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Product is still impure after recrystallization - Inappropriate solvent choice. - Cooling the solution too quickly. - The impurity has similar solubility to the product.- Select a solvent where the impurity is either very soluble or insoluble at all temperatures. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] - Consider an alternative purification method like column chromatography.
Oiling out - High impurity level. - The melting point of the compound is lower than the solvent's boiling point.- Try purifying the crude product by another method first, such as column chromatography. - Use a lower boiling point solvent or a solvent pair.[6]
No crystal formation - Solution is not saturated (too much solvent). - Supersaturation.- Evaporate some of the solvent and re-cool.[6] - Induce crystallization by scratching the flask or adding a seed crystal.[8]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude (2-Nitrophenoxy)acetic acid in various solvents (e.g., water, ethanol, methanol, ethyl acetate) at room and elevated temperatures to find a suitable solvent. An ideal solvent will dissolve the crude product when hot but not when cold.[10]

  • Dissolution: Place the crude (2-Nitrophenoxy)acetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

  • Solvent System Selection (TLC): Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). A good starting point for an acidic compound like (2-Nitrophenoxy)acetic acid on a silica gel stationary phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to reduce tailing.[11] The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4.[12]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just at the top of the silica gel.[12]

  • Sample Loading: Dissolve the crude (2-Nitrophenoxy)acetic acid in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.[12]

  • Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[11]

  • Fraction Collection and Analysis: Collect the eluent in small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (2-Nitrophenoxy)acetic acid.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Alternative Crude_Product Crude (2-Nitrophenoxy)acetic acid Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (optional) Dissolution->Hot_Filtration Crystallization Cool to induce crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Isolate crystals by vacuum filtration Crystallization->Isolation Washing Wash with ice-cold solvent Isolation->Washing Purity_Check Check Purity (TLC, HPLC, Melting Point) Washing->Purity_Check Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Purity Unacceptable Pure_Product Pure Product Purity_Check->Pure_Product Purity Acceptable Column_Chromatography->Purity_Check

Caption: A general workflow for the purification of crude (2-Nitrophenoxy)acetic acid.

References

side reactions to avoid during the synthesis of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Nitrophenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (2-Nitrophenoxy)acetic acid via the Williamson ether synthesis, reacting 2-nitrophenol with chloroacetic acid in the presence of a base.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete deprotonation of 2-nitrophenol. 2. Insufficient reaction time or temperature. 3. Hydrolysis of chloroacetic acid. 4. Ineffective extraction of the product.1. Ensure the use of a sufficiently strong base (e.g., sodium hydroxide) and appropriate stoichiometry. The reaction mixture should be homogenous before the addition of chloroacetic acid. 2. Increase reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Add chloroacetic acid portion-wise to the reaction mixture to maintain its concentration. 4. Ensure the aqueous layer is sufficiently acidified (pH < 2) before extraction to protonate the carboxylic acid, making it soluble in organic solvents.
Presence of Unreacted 2-Nitrophenol 1. Insufficient amount of chloroacetic acid. 2. Short reaction time.1. Use a slight excess of chloroacetic acid. 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Major Byproduct with a Similar Polarity to the Product 1. C-Alkylation: The phenoxide ion is an ambident nucleophile and can be alkylated at the carbon atoms of the aromatic ring, primarily at the positions ortho and para to the hydroxyl group. 2. Dimerization/Polymerization: Under harsh basic conditions and high temperatures, side reactions leading to polymeric materials can occur.1. Use a less polar, aprotic solvent. Employ milder reaction conditions (lower temperature). The use of phase-transfer catalysis may also favor O-alkylation. 2. Avoid excessively high temperatures and prolonged reaction times. Use a moderate concentration of the base.
Product is an Oil and Does Not Solidify 1. Presence of impurities, particularly unreacted starting materials or C-alkylation byproducts. 2. Residual solvent.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water). If recrystallization is ineffective, column chromatography may be necessary. 2. Ensure the product is thoroughly dried under vacuum.
Low Melting Point of the Final Product 1. Impurities are present in the crystalline product.1. Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals. Check the purity using HPLC or NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of (2-Nitrophenoxy)acetic acid?

A1: The most common side reactions are C-alkylation of the 2-nitrophenoxide ion and elimination reactions of the alkylating agent. Since chloroacetic acid is a primary halide, elimination is less favored. Therefore, C-alkylation, where the chloroacetate reacts with the carbon of the aromatic ring instead of the oxygen, is a significant side reaction to consider.

Q2: How can I minimize the formation of C-alkylation byproducts?

A2: To favor the desired O-alkylation, it is recommended to use polar aprotic solvents, which can solvate the cation of the base, leaving a more "naked" and reactive phenoxide oxygen. Milder reaction conditions, such as lower temperatures, can also increase the selectivity for O-alkylation.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base, typically sodium hydroxide or potassium hydroxide, is crucial for deprotonating the phenolic hydroxyl group of 2-nitrophenol to form the more nucleophilic 2-nitrophenoxide ion. Sodium hydroxide is a common and effective choice for this synthesis.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid products are protonated and travel up the plate. The disappearance of the 2-nitrophenol spot indicates the completion of the reaction.

Q5: What is the best way to purify the final product?

A5: The crude product, after acidic workup, can typically be purified by recrystallization from hot water or an alcohol/water mixture. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.

Experimental Protocol: Synthesis of (2-Nitrophenoxy)acetic acid

This protocol is a general guideline based on the Williamson ether synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • 2-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate (for extraction)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Preparation of Sodium 2-nitrophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide (1.1 equivalents). Stir the mixture until the 2-nitrophenol has completely dissolved to form a clear solution of sodium 2-nitrophenoxide.

  • Reaction with Chloroacetic Acid: Prepare a solution of chloroacetic acid (1.2 equivalents) in a small amount of water and neutralize it with an equimolar amount of sodium hydroxide. Add this sodium chloroacetate solution to the flask containing the sodium 2-nitrophenoxide.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude (2-Nitrophenoxy)acetic acid.

  • Extraction: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration. If the product does not fully precipitate, extract the aqueous solution multiple times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can then be recrystallized from hot water or an ethanol/water mixture to yield pure (2-Nitrophenoxy)acetic acid.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
(2-Nitrophenoxy)acetic acidC₈H₇NO₅197.14~156-159Pale yellow solid
2-Nitrophenol (Starting Material)C₆H₅NO₃139.1144-46Yellow crystalline solid
Chloroacetic acid (Reagent)C₂H₃ClO₂94.5061-63Colorless crystals

Visualizations

Reaction_Pathway cluster_reactants Reactants 2-Nitrophenol 2-Nitrophenol Desired Product (2-Nitrophenoxy)acetic acid 2-Nitrophenol->Desired Product O-Alkylation (Desired Pathway) Side Product 1 C-Alkylation Product 2-Nitrophenol->Side Product 1 C-Alkylation Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Desired Product Chloroacetic Acid->Side Product 1 Side Product 2 Elimination Product (Glycolic Acid) Chloroacetic Acid->Side Product 2 Elimination/Hydrolysis Base (NaOH) Base (NaOH) Base (NaOH)->Desired Product Base (NaOH)->Side Product 1 Base (NaOH)->Side Product 2

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Logic cluster_actions Corrective Actions start Experiment Start issue Low Yield or Impure Product? start->issue check_sm Check for Unreacted Starting Material (TLC) issue->check_sm Yes success Pure Product High Yield issue->success No check_byproducts Identify Byproducts (NMR, HPLC) check_sm->check_byproducts Absent unreacted_sm Unreacted Starting Material check_sm->unreacted_sm Present byproducts_present Side Products Detected check_byproducts->byproducts_present Present check_byproducts->success Absent action_sm Increase Reaction Time/ Reagent Stoichiometry unreacted_sm->action_sm action_byproducts Modify Reaction Conditions: - Lower Temperature - Change Solvent byproducts_present->action_byproducts action_sm->start Re-run action_byproducts->start Re-run

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Optimizing Esterification of (2-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the esterification of (2-Nitrophenoxy)acetic acid. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summaries to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the esterification of (2-Nitrophenoxy)acetic acid? A1: The most common method is the Fischer-Speier esterification.[1][2] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

Q2: How does the electron-withdrawing nitro group on the phenyl ring affect the esterification reaction? A2: The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. This can make the initial protonation of the carbonyl oxygen, a key step in the Fischer esterification mechanism, slightly more difficult. However, the reaction is still very feasible under standard acidic conditions. It's important to note that under certain conditions, particularly with stronger reducing agents, the nitro group could be reduced, but this is not a typical concern during standard Fischer esterification.

Q3: What are the most suitable catalysts for this esterification, and what concentrations should be used? A3: Strong protic acids are the preferred catalysts. Concentrated sulfuric acid is highly effective and commonly used.[3][4] Other options include p-toluenesulfonic acid (TsOH) and dry hydrogen chloride gas.[1][3] For heterogeneous catalysis, acidic ion-exchange resins like Amberlyst 15 or metal oxides such as sulfated zirconia can also be employed, which can simplify catalyst removal.[5][6] The catalyst is typically used in catalytic amounts, ranging from 1-5 mol% relative to the carboxylic acid.

Q4: How can I drive the reaction equilibrium to maximize the ester yield? A4: Fischer esterification is a reversible reaction.[2][7] To maximize the product yield, the equilibrium must be shifted towards the ester. This can be achieved in two primary ways:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent for the reaction.[1][2]

  • Removing water as it forms: This is a very effective method. A Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (like toluene) to continuously remove water from the reaction mixture.[8][9]

Q5: What are the optimal temperature and reaction times? A5: The optimal temperature depends on the alcohol being used. Generally, the reaction is carried out at the reflux temperature of the alcohol. For lower boiling alcohols like methanol or ethanol, this would be around 65-80°C. For higher boiling alcohols, the temperature will be correspondingly higher. Reaction times can vary from a few hours to overnight (12-24 hours). It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

Q6: What are potential side reactions or byproducts I should be aware of? A6: The primary potential side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. If the reaction temperature is too high for extended periods, there is a small risk of ether formation from the alcohol (especially with primary alcohols) or other degradation pathways. The presence of the nitro group is generally stable under acidic esterification conditions.

Q7: What is the recommended procedure for workup and purification of the final ester product? A7: A typical workup involves cooling the reaction mixture, removing the excess alcohol under reduced pressure, and then performing a liquid-liquid extraction. The crude product is dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. Further purification can be achieved by column chromatography on silica gel or distillation if the ester is sufficiently volatile.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Ester Yield 1. Insufficient Catalyst: The amount of acid catalyst is too low to effectively promote the reaction. 2. Reaction Not at Equilibrium: The reaction time was too short. 3. Water Inhibition: Presence of water in reactants or solvent is pushing the equilibrium to the starting materials. 4. Low Reaction Temperature: The temperature is not high enough for the reaction to proceed at a reasonable rate.1. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). 2. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed.[8] 3. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water as it forms.[9] 4. Ensure the reaction is running at the reflux temperature of the alcohol or solvent.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Workup: The basic wash was not sufficient to remove all the unreacted (2-Nitrophenoxy)acetic acid.1. Extend the reaction time or use one of the methods to drive the equilibrium (excess alcohol or water removal). 2. Perform multiple extractions with a saturated solution of a weak base like NaHCO₃. Check the pH of the aqueous layer to ensure it is basic.
Formation of an Unknown Byproduct 1. Decomposition: The reaction temperature might be too high, causing decomposition of the starting material or product. 2. Side Reactions: The alcohol may have undergone a side reaction (e.g., dehydration to an alkene or ether formation).1. Reduce the reaction temperature and monitor the reaction more frequently. 2. Confirm the identity of the byproduct using analytical techniques (e.g., NMR, Mass Spectrometry). If alcohol dehydration is suspected, choose a lower reaction temperature or a different catalyst.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: An emulsion formed during the liquid-liquid extraction, making layer separation difficult. 2. Product is Water-Soluble: If a very short-chain alcohol (e.g., methanol) is used, the resulting ester may have some water solubility.[11]1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. After the initial extraction, back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

Data Presentation

Table 1: Comparison of Common Acid Catalysts for Esterification

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 2-5%High catalytic activity, low cost.[3]Can cause charring at high temperatures, corrosive, difficult to remove.
p-Toluenesulfonic Acid (TsOH) 3-5%Solid, easier to handle than H₂SO₄, less oxidizing.[1]More expensive than H₂SO₄.
Amberlyst 15 (Ion-Exchange Resin) 10-20% (w/w)Heterogeneous (easily filtered off), reusable, less corrosive.[6]Lower activity than strong mineral acids, may require higher temperatures or longer reaction times.
Stannous (Tin) Catalysts 0.1-1%Effective for specific polyester synthesis.[12][13]Potential for metal contamination in the final product.

Table 2: Effect of Reaction Parameters on Yield (Illustrative)

ParameterCondition 1Yield 1 (%)Condition 2Yield 2 (%)Rationale
Molar Ratio (Alcohol:Acid) 1.5 : 1~50%10 : 1 (Alcohol as solvent)>90%A large excess of alcohol shifts the equilibrium towards the products (Le Chatelier's Principle).[1][2]
Water Removal No~65%Yes (Dean-Stark)>95%Continuous removal of a product (water) drives the reaction to completion.[8]
Temperature 50 °CLow ConversionReflux (e.g., 78°C for Ethanol)High ConversionEsterification has a significant activation energy; higher temperatures increase the reaction rate.

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Synthesis of Ethyl (2-Nitrophenoxy)acetate

This protocol describes a standard Fischer esterification procedure.

Materials:

  • (2-Nitrophenoxy)acetic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Dean-Stark apparatus (optional)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add (2-Nitrophenoxy)acetic acid (e.g., 10.0 g, 1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 100 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~2 mol%).

  • Reaction: Attach a condenser and heat the mixture to a gentle reflux (approx. 78°C) using a heating mantle. Let the reaction proceed for 8-16 hours.

    • Alternative with Water Removal: Use toluene as a co-solvent with a smaller excess of ethanol and a Dean-Stark apparatus to collect the water azeotrope.

  • Monitoring: Check the reaction progress by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid. Caution: CO₂ evolution will cause pressure buildup.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude ester.

    • If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reactants Combine (2-Nitrophenoxy)acetic Acid, excess Alcohol, and Acid Catalyst in Flask heat Heat to Reflux (e.g., 8-16 hours) reactants->heat monitor Monitor Progress (TLC/GC) heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool If complete evap Remove Excess Alcohol (Rotary Evaporator) cool->evap extract Dissolve in Organic Solvent & Wash with NaHCO₃ and Brine evap->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry final_evap Evaporate Solvent dry->final_evap purify Purify Crude Product (Column Chromatography or Distillation) final_evap->purify product Isolated Pure Ester purify->product

Caption: General experimental workflow for Fischer esterification.

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

G start Low Ester Yield? check_sm Starting Material (SM) still present? (Check TLC/GC) start->check_sm check_water Was water rigorously excluded or removed (Dean-Stark)? check_sm->check_water Yes solution_rethink Problem may be due to decomposition or other side reactions. Re-evaluate conditions (temp, etc.). check_sm->solution_rethink No check_catalyst Was catalyst amount sufficient (e.g., 2-5 mol%)? check_water->check_catalyst Yes solution_water Solution: Use anhydrous reagents/solvents and consider a Dean-Stark trap. check_water->solution_water No solution_time Solution: Increase reaction time and/or temperature. check_catalyst->solution_time Yes solution_catalyst Solution: Increase catalyst loading. check_catalyst->solution_catalyst No

Caption: Troubleshooting decision tree for low ester yield.

References

Technical Support Center: HPLC Analysis of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (2-Nitrophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of this compound.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Question 1: Why am I observing significant peak tailing for my (2-Nitrophenoxy)acetic acid peak?

Answer:

Peak tailing is a common issue in HPLC, often more pronounced with acidic and aromatic compounds like (2-Nitrophenoxy)acetic acid. The primary causes can be categorized into chemical and physical or instrumental effects.

  • Chemical Causes:

    • Secondary Silanol Interactions: (2-Nitrophenoxy)acetic acid, being an acidic compound, can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These secondary interactions can lead to significant peak tailing.

    • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of (2-Nitrophenoxy)acetic acid, you may have a mixture of ionized and unionized forms of the analyte, resulting in peak distortion and tailing.[1] For acidic compounds, a mobile phase pH below the analyte's pKa is generally recommended to ensure it is in a single, non-ionized form.[2]

    • Inadequate Buffering: An insufficient buffer concentration or a buffer with a pKa outside the desired pH range can lead to unstable pH conditions, contributing to peak tailing.[1]

  • Physical/Instrumental Causes:

    • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[1]

    • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing, which is especially noticeable for early eluting peaks.[1]

    • Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can disrupt the flow path and cause peak tailing.[1][3]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of (2-Nitrophenoxy)acetic acid to maintain it in its protonated, non-ionized form. The use of an acidic modifier like phosphoric acid or formic acid is common for this purpose.[4][5]

  • Use a High-Quality, End-capped Column: Modern, high-purity silica columns with effective end-capping minimize the number of accessible silanol groups, reducing secondary interactions. A column with low silanol activity is recommended.[4]

  • Adjust Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH.[1]

  • Reduce Sample Concentration/Injection Volume: To check for column overload, dilute your sample or reduce the injection volume and observe if the peak shape improves.[1]

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.[6]

  • Column Maintenance: If you suspect column contamination, try back-flushing the column (if permitted by the manufacturer).[3] Using a guard column can help protect the analytical column from contaminants.[5]

Question 2: My retention time for (2-Nitrophenoxy)acetic acid is drifting or inconsistent. What could be the cause?

Answer:

Retention time variability is a critical issue that can affect the accuracy and reproducibility of your analysis. Several factors can contribute to this problem:

  • Mobile Phase Composition Changes: Even small variations in the mobile phase composition, such as the ratio of organic solvent to water, can significantly impact retention times.[7] Evaporation of the more volatile organic component from the mobile phase reservoir can lead to a gradual increase in retention time.[8]

  • Inconsistent pH: For an ionizable compound like (2-Nitrophenoxy)acetic acid, slight changes in the mobile phase pH can lead to significant shifts in retention time.[9] A change of just 0.1 pH unit can cause a retention time shift of up to 10%.[9]

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[7] A 1°C change in temperature can result in a 1-2% change in retention time.[9]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses is a common cause of retention time drift at the beginning of a run.[10]

  • Flow Rate Instability: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[11]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the reservoirs tightly capped to minimize evaporation.

  • Ensure Proper pH Control: Use a calibrated pH meter to accurately prepare your buffered mobile phase. Ensure the buffer concentration is adequate.

  • Use a Column Oven: A column thermostat will maintain a consistent temperature, minimizing temperature-induced retention time variability.

  • Thoroughly Equilibrate the Column: Before injecting your samples, equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) until a stable baseline is achieved.

  • Check the HPLC System: Regularly inspect the pump for leaks and listen for any unusual noises. If you suspect a flow rate issue, you can manually check the flow rate by collecting the eluent over a set period.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the analysis of (2-Nitrophenoxy)acetic acid?

A reverse-phase HPLC method is typically used for the analysis of (2-Nitrophenoxy)acetic acid. A good starting point would be:

  • Column: A C18 column with low silanol activity.[4]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid to maintain a low pH.[4]

  • Detection: UV detection is suitable for this compound due to the presence of the nitroaromatic chromophore.

Q2: How does the nitro group in (2-Nitrophenoxy)acetic acid affect the HPLC analysis?

The nitro group is a strong electron-withdrawing group, which increases the polarity of the molecule. In reversed-phase HPLC, this can lead to earlier elution compared to the non-nitrated analogue. The nitro group also acts as a strong chromophore, making UV detection a sensitive method for this compound. From a troubleshooting perspective, the presence of the nitro group does not typically introduce unique problems beyond those commonly seen for aromatic and acidic compounds.

Q3: Should I use a guard column for my analysis?

Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained compounds and particulate matter, thereby extending the lifetime of the more expensive analytical column.[5]

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of (2-Nitrophenoxy)acetic acid under optimized conditions. Please note that these values are representative and may vary depending on the specific HPLC system, column, and exact method parameters used.

ParameterTypical ValueAcceptance Criteria
Retention Time (t_R) 4.5 min± 2%
Tailing Factor (T_f) 1.1≤ 1.5
Theoretical Plates (N) > 5000System Suitability Pass
Resolution (R_s) > 2.0 (from nearest peak)Baseline Separation

Experimental Protocols

This section provides a detailed methodology for a key experiment: the reversed-phase HPLC analysis of (2-Nitrophenoxy)acetic acid.

Objective: To quantify the concentration of (2-Nitrophenoxy)acetic acid in a sample using reversed-phase high-performance liquid chromatography with UV detection.

Materials:

  • (2-Nitrophenoxy)acetic acid reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or formic acid for MS compatibility)[4]

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) with low silanol activity[4]

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v).

    • Add a small amount of phosphoric acid to the aqueous portion to adjust the pH to approximately 2.5-3.0.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of (2-Nitrophenoxy)acetic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve the sample containing (2-Nitrophenoxy)acetic acid in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters (these may need to be optimized for your specific system and column):

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: Set the UV detector to a wavelength appropriate for (2-Nitrophenoxy)acetic acid (e.g., 270 nm).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

  • Data Analysis:

    • Integrate the peak corresponding to (2-Nitrophenoxy)acetic acid in each chromatogram.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of (2-Nitrophenoxy)acetic acid in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check HPLC System - Leaks? - Pressure fluctuations? - Temperature stable? start->check_system system_ok System OK? check_system->system_ok check_mobile_phase Check Mobile Phase - Freshly prepared? - Correct pH? - Degassed? mp_ok Mobile Phase OK? check_mobile_phase->mp_ok check_column Check Column - Equilibrated? - Contaminated? - Void? column_ok Column OK? check_column->column_ok check_sample Check Sample - Overloaded? - Filtered? sample_ok Sample OK? check_sample->sample_ok system_ok->check_mobile_phase Yes fix_system Fix Leaks Purge Pump Set Temperature system_ok->fix_system No mp_ok->check_column Yes remake_mp Prepare Fresh Mobile Phase mp_ok->remake_mp No column_ok->check_sample Yes clean_column Clean/Flush Column Replace if Necessary column_ok->clean_column No adjust_sample Dilute Sample Reduce Injection Volume sample_ok->adjust_sample No end_not_ok Consult Further (e.g., Method Development) sample_ok->end_not_ok Yes fix_system->check_system remake_mp->check_mobile_phase clean_column->check_column adjust_sample->check_sample end_ok Problem Resolved

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_System_Logic cluster_0 HPLC System mobile_phase Mobile Phase Reservoir - Solvent A - Solvent B pump Pump - Degasser - Gradient Valve mobile_phase->pump Eluent injector Autosampler/Injector - Sample Loop pump->injector High Pressure Flow column Column - Guard Column - Analytical Column injector->column Sample Injection detector Detector - UV/Vis Flow Cell column->detector Separated Analytes data_system Data System - Chromatogram - Integration detector->data_system Signal waste Waste detector->waste Eluent Out

Caption: Logical relationship of components in a typical HPLC system.

References

stability issues of (2-Nitrophenoxy)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-Nitrophenoxy)acetic acid in solution. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (2-Nitrophenoxy)acetic acid?

A1: (2-Nitrophenoxy)acetic acid is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] However, its stability in solution can be influenced by factors such as pH, light, and temperature.

Q2: What are the primary factors that affect the stability of (2-Nitrophenoxy)acetic acid in solution?

A2: The main factors affecting its stability are:

  • pH: The ionized form (carboxylate) is more susceptible to photodecarboxylation than the undissociated acid.[3] Alkaline conditions can also promote hydrolysis of related ester compounds.[4][5]

  • Light: Exposure to UV light can induce photochemical reactions, particularly photodecarboxylation, leading to the formation of byproducts.[3]

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store solutions in a cool place.[1][2]

  • Incompatible Materials: Strong oxidizing agents and strong bases can react with and degrade (2-Nitrophenoxy)acetic acid.[2][6]

Q3: How can I tell if my (2-Nitrophenoxy)acetic acid solution has degraded?

A3: Signs of degradation may include a change in the solution's color, the appearance of a precipitate, or inconsistent experimental results. Analytical techniques such as HPLC can be used to assess the purity of the solution and identify potential degradation products.

Q4: What is the recommended solvent for preparing a stock solution?

A4: While (2-Nitrophenoxy)acetic acid is very soluble in water, for long-term storage, consider using a non-aqueous solvent like DMSO, preparing smaller aliquots, and storing them at -20°C or -80°C to minimize hydrolysis.

Q5: What are the known degradation products of (2-Nitrophenoxy)acetic acid?

A5: Under photolytic conditions, (2-Nitrophenoxy)acetic acid can undergo photodecarboxylation to form CO2 and a nitrobenzyl anion, which can then lead to other products.[3] In the presence of strong oxidizing agents or high temperatures, hazardous decomposition products can include carbon oxides and nitrogen oxides.[1][2]

Quantitative Data

Physical and Chemical Properties of (2-Nitrophenoxy)acetic Acid

PropertyValueSource
Molecular FormulaC8H7NO5[7][8]
Molecular Weight197.14 g/mol [7][8]
AppearanceYellow to Pale Brown Crystalline Powder[9]
Melting Point157 °C[7]
pKa4.7[7]
Solubility in WaterSlightly acidic[7]

Troubleshooting Guide

Problem 1: I am observing low or no activity of my caged compound released from (2-Nitrophenoxy)acetic acid.

  • Possible Cause 1: Incomplete Photolysis. The photolysis reaction may not have gone to completion.

    • Solution: Increase the duration or intensity of the light exposure. Ensure the wavelength of your light source is appropriate for cleaving the 2-nitrobenzyl group.

  • Possible Cause 2: Degradation of the Stock Solution. The (2-Nitrophenoxy)acetic acid derivative may have degraded during storage.

    • Solution: Prepare a fresh stock solution from solid material. Verify the purity of the solid compound if it has been stored for an extended period.

Problem 2: My experimental results are not reproducible.

  • Possible Cause 1: Solution Instability. The compound may be degrading in your experimental buffer over the time course of the experiment.

    • Solution: Prepare fresh dilutions of your (2-Nitrophenoxy)acetic acid solution immediately before each experiment. Minimize the time the compound spends in aqueous buffer, especially at alkaline pH.

  • Possible Cause 2: Inconsistent Light Exposure. Variations in light exposure between experiments can lead to inconsistent uncaging.

    • Solution: Standardize the photolysis setup, including the distance from the light source, the duration of exposure, and the volume and concentration of the sample.

Problem 3: I see unexpected peaks in my analytical data (e.g., HPLC, LC-MS).

  • Possible Cause: Photodegradation. Exposure to ambient light during sample preparation and handling can cause partial degradation.

    • Solution: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid (2-Nitrophenoxy)acetic acid in a fume hood.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C or -80°C for long-term stability.

Protocol 2: General Procedure for Photolytic Uncaging
  • Sample Preparation: Dilute the stock solution of the (2-Nitrophenoxy)acetic acid-caged compound to the final desired concentration in your experimental buffer.

  • Dark Control: Prepare a control sample that is handled identically but not exposed to the uncaging light source.

  • Photolysis: Expose the sample to a UV light source (e.g., a mercury arc lamp with appropriate filters or a UV LED) for a predetermined amount of time to release the active compound.

  • Assay: Immediately proceed with your experimental assay to measure the biological or chemical effect of the released compound.

  • Analysis: Compare the results from the photolyzed sample to the dark control to determine the effect of the uncaged compound.

Visualizations

troubleshooting_workflow cluster_start Start cluster_check Initial Checks cluster_investigate Investigation cluster_solution Solutions start Unexpected Experimental Results check_solution Is the stock solution fresh? start->check_solution check_purity Is the solid compound pure? start->check_purity investigate_stability Assess stability in experimental buffer (pH, temperature, light) check_solution->investigate_stability Yes prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No check_purity->investigate_stability Yes new_compound Order new batch of compound check_purity->new_compound No analyze_degradation Analyze for degradation products (HPLC, LC-MS) investigate_stability->analyze_degradation analyze_degradation->start optimize_conditions Optimize experimental conditions (protect from light, control pH) analyze_degradation->optimize_conditions Degradation observed prepare_fresh->start Re-run experiment optimize_conditions->start Re-run experiment

Caption: Troubleshooting workflow for stability issues.

photodecarboxylation_pathway NPAA (2-Nitrophenoxy)acetate Ion UV_light UV Light (hv) Intermediate aci-Nitro Intermediate UV_light->Intermediate Photochemical Excitation Products Nitrobenzyl Anion + CO2 Intermediate->Products Decarboxylation

Caption: Simplified photodecarboxylation pathway.

experimental_workflow start Start: Solid (2-Nitrophenoxy)acetic acid derivative prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock store_stock Aliquot and Store at -20°C/-80°C prepare_stock->store_stock prepare_working Prepare Working Solution in Experimental Buffer store_stock->prepare_working run_experiment Perform Experiment prepare_working->run_experiment photolysis Photolysis (Uncaging) run_experiment->photolysis dark_control Dark Control run_experiment->dark_control analysis Data Analysis photolysis->analysis dark_control->analysis

Caption: General experimental workflow.

References

how to increase the efficiency of photolytic cleavage of (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the photolytic cleavage of (2-Nitrophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the photolytic cleavage of (2-Nitrophenoxy)acetic acid?

The photolytic cleavage of (2-Nitrophenoxy)acetic acid, an o-nitrobenzyl "caged" compound, is initiated by the absorption of ultraviolet (UV) light, typically in the range of 300-365 nm.[1][2] Upon photon absorption, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of the "uncaged" acetic acid and an o-nitrosobenzaldehyde byproduct. This light-induced reaction allows for precise spatial and temporal control over the release of the target molecule.

Q2: What are the key factors influencing the efficiency of photolytic cleavage?

The efficiency of the photolytic cleavage, often quantified by the quantum yield (Φ), is dependent on several factors including the wavelength of light, light intensity, solvent, pH, and the properties of the leaving group. Optimizing these parameters is crucial for achieving high cleavage efficiency.

Q3: How does the choice of solvent affect the cleavage efficiency?

Solvent polarity can influence the stability of the excited state and intermediates. While some studies on related nitrophenols suggest that solvent effects on the electronic structure and photochemistry can be minimal, others have shown that protic solvents may decrease the rate of photolysis compared to aprotic environments.[3] The choice of solvent should also ensure the solubility of the caged compound.

Q4: What is the optimal pH for the photolytic cleavage of (2-Nitrophenoxy)acetic acid?

The effect of pH on the photolysis of acidic compounds can be significant. For (2-Nitrophenoxy)acetic acid, changes in pH can affect the protonation state of the carboxylic acid, which may influence the cleavage kinetics. While specific data for this compound is limited, studies on similar compounds suggest that the reaction can proceed at neutral pH. It is recommended to buffer the solution to maintain a stable pH throughout the experiment, as the release of the acidic product can alter the pH of the medium.

Q5: What is the expected primary byproduct of the reaction, and is it reactive?

The primary byproduct of the photolysis of (2-Nitrophenoxy)acetic acid is an o-nitrosobenzaldehyde derivative. These nitroso compounds can be reactive, particularly towards nucleophiles like thiols. In biological experiments, it is important to consider the potential for these byproducts to interact with cellular components. The use of scavengers can help mitigate these effects.

Troubleshooting Guide

Issue 1: Low or No Cleavage of the Caged Compound

Possible CauseRecommended Solution
Incorrect Wavelength or Low Light Intensity Verify that the light source emits at a wavelength strongly absorbed by the (2-Nitrophenoxy)acetic acid (typically 340-365 nm). Increase the power of the light source or the irradiation time.[2]
Inner Filter Effect At high concentrations of the caged compound, the solution can absorb most of the incident light before it reaches the entire sample. Dilute the sample or reduce the path length of the light.
Degradation of the Light Source Mercury arc lamps and other UV sources have a finite lifespan and their output can decrease over time. Check the lamp's specifications and replace if necessary.
Incorrect Solvent Ensure the solvent used is compatible with the photolysis reaction and does not quench the excited state. If possible, test the reaction in a different solvent of varying polarity.

Issue 2: Slow Reaction Rate

Possible CauseRecommended Solution
Suboptimal pH The pH of the solution can influence the reaction rate. Perform a pH titration to find the optimal pH for the cleavage of your specific compound. Ensure the solution is adequately buffered.
Low Temperature Photochemical reactions can be temperature-dependent. If possible, gently warm the sample during irradiation, ensuring the temperature does not degrade the compound.
Insufficient Light Intensity A low photon flux will result in a slower reaction. Increase the light intensity or move the sample closer to the light source.
Presence of Quenchers Impurities in the solvent or the sample itself can quench the excited state, reducing the reaction efficiency. Use high-purity solvents and reagents.

Issue 3: Formation of Undesired Byproducts and Side Reactions

Possible CauseRecommended Solution
Reactivity of the Nitroso Byproduct The o-nitrosobenzaldehyde byproduct can react with nucleophiles. Add a scavenger, such as dithiothreitol (DTT) or glutathione, to the reaction mixture to trap the reactive byproduct.
Secondary Photoreactions The primary photoproducts may themselves be photolabile, leading to further reactions. Monitor the reaction progress over time and stop the irradiation once the desired cleavage is achieved.
Photooxidation of Sensitive Molecules In biological systems or complex mixtures, other molecules may be sensitive to photooxidation. Minimize the irradiation time and consider using scavengers for reactive oxygen species if applicable.[3]

Quantitative Data Summary

Table 1: Influence of Experimental Parameters on Photolytic Cleavage Efficiency

ParameterEffect on Cleavage EfficiencyRationale
Light Wavelength Optimal at the absorbance maximum (λmax) of the o-nitrobenzyl group (typically 340-365 nm)[2]Efficient photon absorption is required to initiate the photochemical reaction.
Light Intensity Higher intensity generally increases the reaction rate.More photons are delivered to the sample per unit of time, leading to faster conversion.[2]
Solvent Can have a modest effect. Protic solvents may decrease the rate compared to aprotic solvents.[3]The solvent can interact with the excited state and intermediates, influencing their stability and reactivity.
pH Can be significant, especially for acidic or basic leaving groups.The protonation state of the molecule can affect its electronic properties and the stability of the leaving group.
Temperature A modest increase in temperature may increase the reaction rate.The decay of intermediates in the photochemical pathway can be temperature-dependent.

Table 2: Reported Quantum Yields for Related o-Nitrobenzyl Compounds

CompoundLeaving GroupQuantum Yield (Φ)Conditions
N-[1-(2-nitrophenyl)ethyl]carbamoylcholineCarbamoylcholine0.25Aqueous buffer, pH 7, 23°C[4]
Model peptide with 2-nitrophenylalaninePeptide fragment0.07 ± 0.01Phosphate buffered saline, pH 7.4, 365 nm[5]
o-nitrobenzyl derivativesVaries0.001 - 0.01Varies[1]

Experimental Protocols

General Protocol for Photolytic Cleavage of (2-Nitrophenoxy)acetic Acid

This protocol provides a general framework for the photolytic cleavage of (2-Nitrophenoxy)acetic acid in solution. Optimization of specific parameters such as concentration, irradiation time, and solvent may be required.

Materials:

  • (2-Nitrophenoxy)acetic acid

  • High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., Mercury arc lamp with appropriate filters, or a UV LED with a peak emission around 365 nm)

  • Stir plate and magnetic stir bar

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

  • (Optional) Scavenger such as dithiothreitol (DTT)

Procedure:

  • Sample Preparation: Prepare a solution of (2-Nitrophenoxy)acetic acid in the chosen solvent at a known concentration. The optimal concentration should be determined empirically, but a starting point of 0.1-1 mM is common. If using a scavenger, add it to the solution at this stage.

  • Actinometry (Optional but Recommended): To quantify the photon flux of your light source, perform chemical actinometry using a standard such as potassium ferrioxalate or 2-nitrobenzaldehyde. This will allow for the determination of the quantum yield.

  • Photolysis:

    • Transfer the sample solution to a quartz cuvette or reaction vessel.

    • Place the vessel in a fixed position relative to the UV light source. For high-power lamps, a cooling system may be necessary to maintain a constant temperature.

    • Begin stirring the solution to ensure homogeneity.

    • Start the UV irradiation.

  • Reaction Monitoring:

    • At regular time intervals, take aliquots of the reaction mixture and analyze them using a suitable analytical technique.

    • HPLC: This is a highly effective method to separate and quantify the starting material, the released acetic acid (if derivatized), and the o-nitrosobenzaldehyde byproduct.

    • UV-Vis Spectroscopy: Monitor the decrease in the absorbance of the starting material and the appearance of the absorbance of the byproduct.

  • Data Analysis:

    • Plot the concentration of the starting material versus time to determine the reaction kinetics.

    • If actinometry was performed, calculate the quantum yield of the reaction.

Visualizations

Photochemical Cleavage Mechanism

Photochemical_Cleavage Mechanism of Photolytic Cleavage Start (2-Nitrophenoxy)acetic acid ExcitedState Excited State Start->ExcitedState hν (UV light) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Rearrangement Products Acetic Acid + o-Nitrosobenzaldehyde CyclicIntermediate->Products Cleavage Experimental_Workflow Experimental Workflow for Photolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sample Prepare Sample Solution Irradiate Irradiate Sample Prep_Sample->Irradiate Prep_Actinometer Prepare Actinometer (Optional) Run_Actinometry Perform Actinometry Prep_Actinometer->Run_Actinometry Calc_QY Calculate Quantum Yield Run_Actinometry->Calc_QY Monitor Monitor Reaction Irradiate->Monitor Analyze_Data Analyze Kinetic Data Monitor->Analyze_Data Analyze_Data->Calc_QY Troubleshooting_Logic Troubleshooting Low Cleavage Efficiency cluster_solutions Solutions Start Low Cleavage Efficiency Observed Check_Light Check Light Source: Wavelength & Intensity? Start->Check_Light Check_Concentration Check Concentration: Inner Filter Effect? Check_Light->Check_Concentration Light Source OK Adjust_Light Adjust Wavelength/ Increase Intensity Check_Light->Adjust_Light Incorrect Check_Solvent_pH Check Solvent & pH: Quenching or Suboptimal? Check_Concentration->Check_Solvent_pH Concentration OK Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Too High Check_Purity Check Sample Purity: Impurities Present? Check_Solvent_pH->Check_Purity Solvent/pH OK Optimize_Solvent_pH Optimize Solvent/pH Check_Solvent_pH->Optimize_Solvent_pH Suboptimal Purify_Sample Purify Sample Check_Purity->Purify_Sample Impure

References

Technical Support Center: Scaling Up (2-Nitrophenoxy)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of (2-Nitrophenoxy)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of (2-Nitrophenoxy)acetic acid synthesis.

Issue 1: Low Yield of (2-Nitrophenoxy)acetic acid at Industrial Scale Compared to Lab Scale

  • Question: We are experiencing a significant drop in yield for the O-alkylation of 2-nitrophenol with chloroacetic acid when moving from a 1L lab reactor to a 100L pilot plant reactor. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to troubleshoot the issue:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients, affecting reaction rates and promoting side reactions.

      • Solution:

        • Optimize Agitation: Increase the stirrer speed or consider a different impeller design (e.g., turbine or anchor) to improve mixing. Computational Fluid Dynamics (CFD) modeling can help in designing an effective agitation system for your reactor geometry.

        • Controlled Reagent Addition: Instead of adding the base (e.g., sodium hydroxide) all at once, implement a controlled, slow addition to manage the exotherm and maintain a more uniform temperature profile. Reaction calorimetry can be used to determine the heat of reaction and design a safe dosing profile.[1][2][3][4]

    • Side Reactions: The longer reaction times and potential for localized high temperatures in large reactors can favor the formation of byproducts.

      • Solution:

        • Temperature Control: Ensure your reactor's cooling system is adequate to handle the heat generated. A lower reaction temperature might be necessary at scale, even if it slightly increases the reaction time.

        • Inert Atmosphere: The presence of oxygen can lead to oxidative side reactions. Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Incomplete Reaction: The reaction may not be going to completion due to the factors mentioned above.

      • Solution:

        • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or TLC to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time at scale.

        • Stoichiometry Adjustment: A slight excess of the alkylating agent may be required at a larger scale to drive the reaction to completion, but this must be balanced against the potential for increased impurities.

Issue 2: Formation of Impurities and Difficulty in Purification

  • Question: Our scaled-up batches of (2-Nitrophenoxy)acetic acid are showing higher levels of impurities, particularly C-alkylation products and unreacted 2-nitrophenol, making purification by crystallization difficult. How can we address this?

  • Answer: Impurity formation is a critical challenge in scaling up organic synthesis. Here are some strategies to minimize impurities and improve purification:

    • Minimizing Side Products:

      • Solvent Selection: The choice of solvent can influence the selectivity of O- versus C-alkylation. While polar aprotic solvents like DMF or DMSO are common in the lab, they can sometimes promote C-alkylation at higher temperatures. Consider exploring less polar solvents or a mixed solvent system.

      • Base Selection: The nature of the base is crucial. A stronger, bulkier base might favor O-alkylation by sterically hindering attack at the carbon atom of the phenoxide.[5]

    • Improving Purification:

      • Crystallization Optimization:

        • Solvent System: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can often provide better selectivity and crystal form.

        • Cooling Profile: A controlled, slow cooling rate is essential for growing larger, purer crystals. Crash cooling will trap impurities.

        • Seeding: Seeding the supersaturated solution with a small amount of pure product can promote the crystallization of the desired polymorph and improve particle size distribution.[6]

      • Alternative Purification Techniques: If crystallization alone is insufficient, consider:

        • Acid-Base Extraction: As an acidic compound, (2-Nitrophenoxy)acetic acid can be purified by extracting it into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product.

        • Chromatography: While less common for large-scale production due to cost, preparative chromatography might be necessary if very high purity is required.

Issue 3: Safety Concerns with Handling Large Quantities of Nitrophenols

  • Question: We are scaling up our process and have concerns about the safe handling of large quantities of 2-nitrophenol and the potential for runaway reactions. What are the key safety considerations?

  • Answer: Safety is paramount when dealing with nitrophenols, which are toxic and can be involved in highly exothermic reactions.[7][8][9] A thorough process safety management (PSM) program is essential.[10]

    • Hazard Assessment:

      • Reaction Calorimetry: Conduct reaction calorimetry studies to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is crucial for designing a safe process and emergency relief systems.[1][2][3]

      • Thermal Stability: Determine the thermal stability of the reactants, products, and any intermediates or byproducts using techniques like Differential Scanning Calorimetry (DSC). This will identify decomposition temperatures and potential for thermal runaway.[11]

    • Engineering Controls:

      • Reactor Design: Use a glass-lined or stainless steel reactor with a high-efficiency cooling system. The reactor should be equipped with a rupture disc and a relief valve connected to a catch tank.

      • Ventilation: Ensure adequate ventilation to prevent the accumulation of toxic or flammable vapors. Fume hoods and local exhaust ventilation are critical.[12][13]

    • Personal Protective Equipment (PPE):

      • Always use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats. For large-scale operations, respiratory protection may be necessary.[12][13]

    • Emergency Preparedness:

      • Develop and regularly review an emergency response plan that includes procedures for spills, fires, and runaway reactions. Ensure that all personnel are trained on these procedures.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the key differences in reaction parameters when scaling up the synthesis of (2-Nitrophenoxy)acetic acid from lab to industrial scale?

A1: The key differences lie in the management of heat and mass transfer. While a lab-scale reaction might run well at a specific temperature with simple magnetic stirring, an industrial-scale reaction will likely require a lower initial temperature to compensate for the slower heat dissipation, a more robust agitation system to ensure homogeneity, and a slower, controlled addition of reagents to manage the exotherm. The table below summarizes typical adjustments.

Q2: How can we improve the filtration and drying of the final product at a larger scale?

A2: At a larger scale, simple Büchner funnel filtration becomes impractical. You will need to transition to industrial filtration and drying equipment.

  • Filtration: Consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit. This minimizes handling of the wet cake and reduces the risk of contamination and exposure.

  • Drying: Vacuum drying is preferred over atmospheric drying to avoid thermal decomposition of the product. A vacuum tray dryer or a tumble dryer can be used. Ensure that the drying temperature is well below the decomposition temperature of the product.

Q3: What are the main environmental considerations for the large-scale production of (2-Nitrophenoxy)acetic acid?

A3: The primary environmental concerns are the management of waste streams containing nitrophenols and organic solvents.

  • Aqueous Waste: The aqueous waste stream will contain residual nitrophenols, which are toxic to aquatic life.[8] This waste must be treated before discharge. Treatment options include biological treatment with activated sludge, chemical oxidation (e.g., with Fenton's reagent), or adsorption on activated carbon.[16][17][18][19]

  • Solvent Waste: Organic solvents should be recovered and recycled whenever possible to minimize waste and reduce costs. This can be achieved through distillation.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Industrial-Scale Production Parameters for (2-Nitrophenoxy)acetic acid Synthesis

ParameterLab-Scale (1L Reactor)Industrial-Scale (100L Reactor)Key Considerations for Scale-Up
Reactants
2-Nitrophenol1.0 eq1.0 eqEnsure high purity of starting materials.
Chloroacetic Acid1.1 eq1.05 - 1.1 eqA slight excess may be needed to drive the reaction.
Sodium Hydroxide2.2 eq2.1 - 2.2 eq (added as a solution)Controlled addition is critical to manage exotherm.
Solvent
Volume~10 L/kg of 2-nitrophenol~8-12 L/kg of 2-nitrophenolSolvent recovery and recycling are economically important.
Reaction Conditions
Temperature60-70 °C50-60 °CLower temperature to compensate for reduced heat transfer.
Reaction Time2-4 hours4-8 hoursLonger time due to slower reagent addition and heating/cooling cycles.
AgitationMagnetic Stirrer (500-800 rpm)Mechanical Stirrer (100-300 rpm)Impeller design and speed are critical for mixing.
Work-up & Isolation
Yield (Typical)85-95%75-85%Yield loss on scale-up is common; optimization is key.
Purity (Crude)>95%90-95%Increased potential for side products.
PurificationRecrystallizationRecrystallization / Acid-Base ExtractionMay require multi-step purification.

Experimental Protocols

1. Industrial-Scale Synthesis of (2-Nitrophenoxy)acetic acid

Materials:

  • 2-Nitrophenol (10.0 kg, 71.9 mol)

  • Chloroacetic acid (7.5 kg, 79.3 mol)

  • Sodium hydroxide (6.0 kg, 150.0 mol)

  • Water (80 L)

  • Activated Carbon (0.5 kg)

  • Hydrochloric Acid (37%, as required for acidification)

Procedure:

  • Charge a 100L glass-lined reactor with 80 L of water and 10.0 kg of 2-nitrophenol.

  • Start agitation and begin heating the mixture to 40-45 °C.

  • Slowly add a solution of 6.0 kg of sodium hydroxide in 20 L of water to the reactor over a period of 1-2 hours, maintaining the temperature below 60 °C.

  • Once the addition is complete, add 7.5 kg of chloroacetic acid to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the 2-nitrophenol content is less than 1%.

  • Cool the reaction mixture to 20-25 °C.

  • Add 0.5 kg of activated carbon and stir for 30 minutes.

  • Filter the reaction mixture through a filter press to remove the activated carbon.

  • Transfer the filtrate to a clean 100L reactor.

  • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 1-2. The product will precipitate out of the solution.

  • Cool the slurry to 0-5 °C and stir for 1 hour.

  • Filter the product using a centrifuge or Nutsche filter.

  • Wash the wet cake with cold water until the washings are neutral.

  • Dry the product in a vacuum oven at 60-70 °C until the loss on drying is less than 0.5%.

2. Purification by Recrystallization

Materials:

  • Crude (2-Nitrophenoxy)acetic acid (10.0 kg)

  • Ethanol (50 L)

  • Water (50 L)

Procedure:

  • Charge a 100L reactor with 50 L of ethanol and 10.0 kg of crude (2-Nitrophenoxy)acetic acid.

  • Heat the mixture to 60-70 °C with stirring until all the solid has dissolved.

  • Slowly add 50 L of water to the solution while maintaining the temperature.

  • Once the addition is complete, slowly cool the solution to 0-5 °C over a period of 4-6 hours.

  • Hold the slurry at 0-5 °C for at least 2 hours.

  • Filter the crystals and wash with a cold ethanol/water (1:1) mixture.

  • Dry the purified product under vacuum at 60-70 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation charge_reactants Charge Reactor with 2-Nitrophenol and Water add_base Controlled Addition of NaOH Solution charge_reactants->add_base add_acid Add Chloroacetic Acid add_base->add_acid reaction Heat and React (50-60°C, 4-6h) add_acid->reaction monitoring In-Process Control (HPLC) reaction->monitoring cooling1 Cool to 20-25°C monitoring->cooling1 Reaction Complete decolorization Decolorize with Activated Carbon cooling1->decolorization filtration1 Filter Carbon decolorization->filtration1 acidification Acidify with HCl to Precipitate Product filtration1->acidification cooling2 Cool to 0-5°C acidification->cooling2 filtration2 Filter Product cooling2->filtration2 washing Wash with Cold Water filtration2->washing drying Vacuum Dry washing->drying final_product final_product drying->final_product Pure (2-Nitrophenoxy)acetic acid

Caption: Experimental workflow for the industrial-scale synthesis of (2-Nitrophenoxy)acetic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield at Scale heat_transfer Poor Heat Transfer start->heat_transfer mass_transfer Inefficient Mixing start->mass_transfer side_reactions Increased Side Reactions start->side_reactions solution_heat Optimize Cooling & Controlled Dosing heat_transfer->solution_heat Leads to solution_mass Improve Agitation (CFD) mass_transfer->solution_mass Leads to solution_side Lower Temperature & Inert Atmosphere side_reactions->solution_side Leads to

Caption: Troubleshooting logic for addressing low yield in scale-up.

safety_considerations cluster_assessment Hazard Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment cluster_emergency Emergency Preparedness main Safety in Large-Scale Production cluster_assessment cluster_assessment main->cluster_assessment cluster_controls cluster_controls main->cluster_controls cluster_ppe cluster_ppe main->cluster_ppe cluster_emergency cluster_emergency main->cluster_emergency reaction_calorimetry Reaction Calorimetry thermal_stability DSC/TGA reactor_design Proper Reactor Design (Cooling, Relief Systems) ventilation Adequate Ventilation ppe_items Gloves, Goggles, Face Shield, Lab Coat, Respirator emergency_plan Spill, Fire, and Runaway Response Plans training Regular Personnel Training

Caption: Key safety considerations for scaling up production.

References

avoiding byproduct formation in (2-Nitrophenoxy)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving (2-Nitrophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving (2-Nitrophenoxy)acetic acid?

A1: The most common reactions involve modifications of the nitro group, the carboxylic acid moiety, and the ether linkage. A primary application is the reduction of the nitro group to an amine, which can then undergo cyclization to form various heterocyclic compounds.[1] The carboxylic acid can be used for esterification or amide bond formation, and the entire molecule can be used as a protecting group for alcohols.[1]

Q2: What are the typical byproducts I should be aware of?

A2: Byproduct formation depends on the specific reaction. Key potential byproducts include:

  • In Williamson Ether Synthesis (to form the ether linkage): Alkene byproducts from E2 elimination and C-alkylation products, especially when using phenoxide precursors.[2]

  • During Nitro Group Reduction: Incomplete reduction can lead to nitroso and hydroxylamine intermediates.[3] Certain reagents may also lead to the formation of anilides or azo compounds.[4]

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, decarboxylation of the acetic acid moiety may occur.

  • Hydrolysis: The ether linkage can be susceptible to hydrolysis under strong acidic or basic conditions.

Q3: How can I detect and quantify byproducts in my reaction mixture?

A3: A general and effective method for both detection and quantification is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of different components in your reaction mixture and their identification based on their mass spectra. By using an internal standard, you can accurately quantify the yield of your desired product and the percentage of major byproducts.[2] Thin Layer Chromatography (TLC) is a simpler method for monitoring the progress of the reaction and detecting the presence of byproducts qualitatively.

Troubleshooting Guides

Issue 1: Formation of Alkene and C-Alkylation Byproducts in Williamson Ether Synthesis

The Williamson ether synthesis is a common method to prepare (2-Nitrophenoxy)acetic acid from 2-nitrophenol and a haloacetic acid ester, followed by hydrolysis. The formation of byproducts during the etherification step is a common issue.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Alkyl Halide: The structure of the alkyl halide is critical.

    • Problem: Secondary and tertiary alkyl halides are prone to E2 elimination, leading to alkene byproducts.[5]

    • Solution: Whenever possible, use a primary alkyl halide. For the synthesis of (2-Nitrophenoxy)acetic acid, using an ester of a primary haloacetic acid (e.g., ethyl bromoacetate) is recommended.

  • Optimize Reaction Temperature:

    • Problem: Higher temperatures can favor the E2 elimination pathway over the desired SN2 reaction.[2]

    • Solution: Lower the reaction temperature. While this may slow down the reaction rate, it can significantly increase the ratio of ether product to alkene byproduct.

  • Select the Appropriate Solvent: The solvent plays a crucial role in directing the reaction towards O-alkylation versus C-alkylation.

    • Problem: Protic solvents like ethanol can lead to significant C-alkylation of phenoxides.[2]

    • Solution: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to favor O-alkylation.[2][6]

Quantitative Data on Solvent Effects in a Model Williamson Ether Synthesis: [6][7]

SolventTemperature (K)% O-Alkylated Product (Ether)% C-Alkylated Product
Acetonitrile298973
Methanol2987228

Experimental Protocol: Minimizing C-Alkylation in Phenoxide Alkylation [2]

  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-nitrophenol (1.0 eq.) and anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 eq.).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Ether Formation:

    • Cool the sodium 2-nitrophenoxide solution back to 0 °C.

    • Add ethyl bromoacetate (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C), monitoring the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Byproduct Formation During Nitro Group Reduction

The reduction of the nitro group in (2-Nitrophenoxy)acetic acid to an amine is a key step in the synthesis of many heterocyclic compounds.[1] However, improper choice of reagents or reaction conditions can lead to undesired byproducts.

Troubleshooting Steps:

  • Choose a Chemoselective Reducing Agent:

    • Problem: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the carboxylic acid group in addition to the nitro group and may lead to the formation of azo products from aromatic nitro compounds.[4] Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation if other halogens are present on the aromatic ring.[4]

    • Solution: Use milder and more chemoselective reagents.

      • Iron (Fe) or Zinc (Zn) in acidic media (e.g., acetic acid or ammonium chloride): These are classic and effective methods for selectively reducing aromatic nitro groups in the presence of other reducible functionalities.[3][4]

      • Tin(II) Chloride (SnCl₂): Provides a mild reduction of the nitro group.[4]

      • Sodium Sulfide (Na₂S): Can be useful when acidic or hydrogenation conditions are not compatible with other functional groups in the molecule.[4]

  • Control Reaction Conditions to Avoid Anilide Formation:

    • Problem: When using iron in neat acetic acid, the formation of the corresponding anilide can be a major side reaction.

    • Solution: To favor the formation of the amine, the reaction can be carried out in a mixture of acetic acid and another solvent like ethanol. Alternatively, using a halogen-containing aliphatic carboxylic acid, such as trifluoroacetic acid, with iron or zinc can provide the desired amine in high yield with minimal anilide formation.[8]

Experimental Protocol: Selective Reduction of the Nitro Group [9]

  • Materials:

    • (2-Nitrophenoxy)acetic acid

    • Methanol

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Diatomaceous earth (e.g., Celite®)

  • Procedure:

    • In a round-bottom flask, dissolve (2-Nitrophenoxy)acetic acid (1.0 eq.) in methanol.

    • Carefully add 10% Pd/C (e.g., 10% w/w of the starting material).

    • Seal the flask and purge with hydrogen gas (a balloon filled with hydrogen is often sufficient for small-scale reactions).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenoxyacetic acid, which can then be purified by recrystallization or column chromatography if necessary.

Diagrams

experimental_workflow cluster_williamson Williamson Ether Synthesis start_williamson 2-Nitrophenol + Ethyl Bromoacetate alkoxide_formation Alkoxide Formation (NaH, Acetonitrile, 0°C) start_williamson->alkoxide_formation ether_formation Ether Formation (50-60°C) alkoxide_formation->ether_formation workup_williamson Work-up & Purification ether_formation->workup_williamson product_ester Ethyl (2-Nitrophenoxy)acetate workup_williamson->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product (2-Nitrophenoxy)acetic acid hydrolysis->final_product troubleshooting_logic cluster_williamson_byproducts Williamson Ether Synthesis Byproducts cluster_reduction_byproducts Nitro Reduction Byproducts start Byproduct Observed byproduct_type Identify Byproduct Type (e.g., GC-MS) start->byproduct_type alkene Alkene Byproduct byproduct_type->alkene E2 Elimination c_alkylation C-Alkylation Byproduct byproduct_type->c_alkylation Ambident Nucleophile incomplete_reduction Incomplete Reduction byproduct_type->incomplete_reduction Insufficient Reducing Agent/Time anilide Anilide Formation byproduct_type->anilide Reaction with Acetic Acid solution_alkene Lower Temperature Use Primary Alkyl Halide alkene->solution_alkene solution_c_alkylation Use Polar Aprotic Solvent (e.g., Acetonitrile) c_alkylation->solution_c_alkylation solution_incomplete Increase Reagent/Time Choose Stronger Selective Reagent incomplete_reduction->solution_incomplete solution_anilide Use Mixed Solvents (EtOH/AcOH) or Halogenated Acetic Acid anilide->solution_anilide

References

Validation & Comparative

A Comparative Guide: (2-Nitrophenoxy)acetic Acid vs. (4-Nitrophenoxy)acetic Acid as Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the diverse arsenal of protecting groups available, those based on the nitrophenoxy acetic acid scaffold offer unique cleavage characteristics dictated by the position of the nitro group. This guide provides a comprehensive comparison of (2-nitrophenoxy)acetic acid and (4-nitrophenoxy)acetic acid as protecting groups, detailing their distinct applications, cleavage mechanisms, and experimental protocols to aid researchers in selecting the optimal tool for their synthetic endeavors.

Introduction to Nitrophenoxyacetic Acid Protecting Groups

(2-Nitrophenoxy)acetic acid and (4-nitrophenoxy)acetic acid are employed to protect hydroxyl and amino functionalities by forming ester and amide linkages, respectively. The key difference between these two protecting groups lies in their deprotection strategies, which are a direct consequence of the electronic and steric environment conferred by the ortho and para positioning of the nitro group. The (2-nitrophenoxy)acetyl group is susceptible to reductive cleavage, while the (4-nitrophenoxy)acetyl group is readily removed under basic conditions. This orthogonality provides a valuable tool for selective deprotection in multi-step syntheses.

Chemical Structures and Protection Scheme

The structures of the two protecting groups and a general scheme for the protection of an alcohol (ROH) or an amine (RNH₂) are depicted below.

cluster_2NPAA (2-Nitrophenoxy)acetic acid cluster_4NPAA (4-Nitrophenoxy)acetic acid cluster_protection General Protection Scheme node_2NPAA node_2NPAA_img node_4NPAA node_4NPAA_img NPAA Nitrophenoxyacetic acid Protected_Substrate Protected Substrate NPAA->Protected_Substrate Substrate R-XH (X = O, NH) Substrate->Protected_Substrate Coupling Coupling Agent (e.g., DCC, EDC) Coupling->Protected_Substrate Activation

Chemical structures and general protection scheme.

Performance Comparison: (2-Nitrophenoxy)acetyl vs. (4-Nitrophenoxy)acetyl

The distinct electronic properties of the ortho- and para-nitro-substituted phenoxyacetic acids lead to fundamentally different deprotection pathways. The (2-nitrophenoxy)acetyl group's proximity of the nitro group to the ester or amide linkage allows for efficient reductive cleavage. In contrast, the electron-withdrawing nature of the para-nitro group in the (4-nitrophenoxy)acetyl moiety renders the carbonyl carbon highly susceptible to nucleophilic attack, facilitating base-catalyzed hydrolysis.

Feature(2-Nitrophenoxy)acetyl (ortho-isomer)(4-Nitrophenoxy)acetyl (para-isomer)
Protected Group Primarily Hydroxyl groupsPrimarily Amino groups
Cleavage Method Reductive CleavageBase-catalyzed Hydrolysis
Typical Reagents Zn / NH₄ClNaOH or KOH in aqueous/alcoholic solvent
Cleavage Conditions Mild, near-neutral pHBasic conditions
Stability Stable to acidic and basic conditionsStable to acidic and reductive conditions
Orthogonality Orthogonal to many acid- and base-labile protecting groupsOrthogonal to acid- and reduction-labile protecting groups

Deprotection Mechanisms

The divergent deprotection pathways of the two isomers are central to their utility in orthogonal synthesis strategies.

Deprotection_Mechanisms cluster_ortho (2-Nitrophenoxy)acetyl Deprotection cluster_para (4-Nitrophenoxy)acetyl Deprotection Ortho_Protected Protected Substrate (ortho-isomer) Ortho_Reduced Amino Intermediate Ortho_Protected->Ortho_Reduced Zn / NH4Cl Ortho_Deprotected Deprotected Substrate Ortho_Reduced->Ortho_Deprotected Intramolecular cyclization Lactam Lactam byproduct Ortho_Reduced->Lactam Para_Protected Protected Substrate (para-isomer) Tetrahedral_Int Tetrahedral Intermediate Para_Protected->Tetrahedral_Int OH- Para_Deprotected Deprotected Substrate Tetrahedral_Int->Para_Deprotected Nitrophenolate 4-Nitrophenolate Tetrahedral_Int->Nitrophenolate

Deprotection pathways for the ortho- and para-isomers.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these protecting groups.

Protection of Alcohols with (2-Nitrophenoxy)acetic Acid

A general procedure for the esterification of an alcohol with (2-nitrophenoxy)acetic acid involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Protocol:

  • Dissolve the alcohol (1.0 equiv.), (2-nitrophenoxy)acetic acid (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equiv.) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Deprotection of (2-Nitrophenoxy)acetyl Esters

The (2-nitrophenoxy)acetyl group is selectively removed using zinc dust and ammonium chloride in a protic solvent.[1]

Reductive_Deprotection_Workflow Start Protected Alcohol (ortho-isomer) Reaction Add Zn dust and NH4Cl in EtOH/H2O Start->Reaction Stir Stir at room temperature Reaction->Stir Filter Filter to remove solids Stir->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by chromatography Extract->Purify Product Deprotected Alcohol Purify->Product

Workflow for reductive deprotection of (2-nitrophenoxy)acetyl esters.

Protocol:

  • Dissolve the (2-nitrophenoxy)acetyl protected compound in a mixture of ethanol and water.

  • Add ammonium chloride (excess) to the solution and stir until dissolved.

  • Add zinc dust (excess) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.

Protection of Amines with (4-Nitrophenoxy)acetyl Chloride

(4-Nitrophenoxy)acetyl chloride can be used to protect primary and secondary amines.

Protocol:

  • Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of (4-nitrophenoxy)acetyl chloride (1.1 equiv.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Base-Catalyzed Deprotection of (4-Nitrophenoxy)acetyl Amides

The amide bond of a (4-nitrophenoxy)acetyl-protected amine can be cleaved by hydrolysis under basic conditions.

Protocol:

  • Dissolve the protected amine in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2 M aqueous solution).

  • Heat the reaction mixture at reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1 M HCl).

  • Extract the deprotected amine with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified if necessary.

Stability and Orthogonality

A key advantage of these protecting groups is their orthogonality. The (2-nitrophenoxy)acetyl group is stable to the basic conditions used to cleave the (4-nitrophenoxy)acetyl group. Conversely, the (4-nitrophenoxy)acetyl group is generally stable to the reductive conditions (Zn/NH₄Cl) used for the removal of the ortho-isomer, as the reduction of a nitro group is typically faster than the cleavage of the amide bond under these conditions. However, prolonged reaction times or more forcing reductive conditions could potentially affect the nitro group on the para-isomer.

This orthogonality allows for the selective deprotection of one functional group while another, protected with the isomeric group, remains intact. This is particularly useful in the synthesis of complex molecules with multiple hydroxyl or amino functionalities.

Conclusion

(2-Nitrophenoxy)acetic acid and (4-nitrophenoxy)acetic acid provide two distinct and valuable strategies for the protection of hydroxyl and amino groups. The choice between the two is dictated by the desired deprotection method and the overall synthetic strategy. The reductive cleavage of the ortho-isomer and the base-labile nature of the para-isomer offer a powerful orthogonal protecting group pair for modern organic synthesis. The experimental protocols provided in this guide offer a starting point for the practical application of these versatile protecting groups in a research and development setting.

References

comparison of different methods for synthesizing (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Nitrophenoxy)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of the two primary synthetic routes: the Williamson ether synthesis and the direct nitration of phenoxyacetic acid, supported by experimental data and detailed protocols to aid in method selection and optimization.

At a Glance: Comparison of Synthesis Methods

ParameterWilliamson Ether SynthesisNitration of Phenoxyacetic Acid
Starting Materials 2-Nitrophenol, Chloroacetic Acid (or its ester)Phenoxyacetic Acid, Nitrating Agent (e.g., HNO₃/H₂SO₄)
Regioselectivity Highly selective for the ortho isomerProduces a mixture of ortho and para isomers
Typical Yield 50-95% (laboratory scale)[1]Variable, dependent on reaction conditions and separation efficiency
Key Advantages - High regioselectivity, leading to a pure product. - Avoids the need for isomer separation.- Utilizes a readily available starting material.
Key Disadvantages - 2-Nitrophenol can be more expensive than phenoxyacetic acid.- Lack of regioselectivity necessitates difficult isomer separation. - Overall yield of the desired ortho isomer can be low. - Use of strong acids requires careful handling.
Purification Straightforward crystallization or extraction.Requires challenging separation of isomers (e.g., fractional crystallization, chromatography).[2]

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a well-established and reliable method for the preparation of ethers. In the context of synthesizing (2-Nitrophenoxy)acetic acid, this method offers excellent regioselectivity, as the position of the nitro group is predetermined by the choice of the starting phenol. The reaction proceeds via an SN2 mechanism where the sodium salt of 2-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.[1]

Williamson_Ether_Synthesis 2-Nitrophenol 2-Nitrophenol Sodium 2-Nitrophenoxide Sodium 2-Nitrophenoxide 2-Nitrophenol->Sodium 2-Nitrophenoxide Deprotonation NaOH NaOH NaOH->Sodium 2-Nitrophenoxide (2-Nitrophenoxy)acetic Acid (2-Nitrophenoxy)acetic Acid Sodium 2-Nitrophenoxide->(2-Nitrophenoxy)acetic Acid SN2 Attack Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->(2-Nitrophenoxy)acetic Acid

Caption: Williamson Ether Synthesis of (2-Nitrophenoxy)acetic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenoxyacetic acids.[3][4]

Materials:

  • 2-Nitrophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (for extraction)

  • Sodium bicarbonate solution (for washing)

Procedure:

  • In a round-bottom flask, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium 2-nitrophenoxide.

  • To this solution, add a solution of chloroacetic acid in water.

  • Heat the reaction mixture to reflux (typically 90-100°C) for 30-60 minutes.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • The crude (2-Nitrophenoxy)acetic acid will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, the crude product can be recrystallized from hot water or a suitable organic solvent, or it can be purified by extraction.

  • Extraction Procedure:

    • Transfer the acidified mixture to a separatory funnel and extract with diethyl ether.

    • Wash the ether layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

    • Separate the aqueous layer and carefully re-acidify with concentrated HCl to precipitate the pure (2-Nitrophenoxy)acetic acid.

    • Collect the purified product by vacuum filtration, wash with cold water, and dry.

Method 2: Nitration of Phenoxyacetic Acid

The direct nitration of phenoxyacetic acid is another potential route to (2-Nitrophenoxy)acetic acid. This method involves an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. The ether group (-OCH₂COOH) is an activating, ortho, para-directing group. Consequently, this reaction will produce a mixture of (2-Nitrophenoxy)acetic acid and (4-Nitrophenoxy)acetic acid.

Nitration_of_Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetic Acid Isomer Mixture Isomer Mixture Phenoxyacetic Acid->Isomer Mixture Nitration HNO3/H2SO4 HNO3/H2SO4 HNO3/H2SO4->Isomer Mixture Separation Separation Isomer Mixture->Separation (2-Nitrophenoxy)acetic Acid (2-Nitrophenoxy)acetic Acid (4-Nitrophenoxy)acetic Acid (4-Nitrophenoxy)acetic Acid Separation->(2-Nitrophenoxy)acetic Acid ortho Separation->(4-Nitrophenoxy)acetic Acid para

Caption: Nitration of Phenoxyacetic Acid leading to a mixture of isomers.

Experimental Protocol

A general procedure for the nitration of an activated aromatic ring is provided below. The specific conditions and isomer ratios for phenoxyacetic acid would need to be determined empirically.

Materials:

  • Phenoxyacetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve phenoxyacetic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of phenoxyacetic acid, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time (e.g., 30-60 minutes).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product mixture of nitrophenoxyacetic acids.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Separation of Isomers: The separation of the ortho and para isomers is the most challenging step.

    • Fractional Crystallization: This method relies on the different solubilities of the isomers in a particular solvent. For instance, with nitrophenols, the ortho isomer is often more volatile and has different solubility due to intramolecular hydrogen bonding, which may also apply to the corresponding acids.[5]

    • Chromatography: Column chromatography is a more effective but less scalable method for separating the isomers.

Conclusion

For the synthesis of (2-Nitrophenoxy)acetic acid, the Williamson ether synthesis is the superior method in terms of efficiency and purity of the final product. Its high regioselectivity eliminates the need for a difficult isomer separation step, which is a major drawback of the direct nitration of phenoxyacetic acid. While the starting material for the Williamson synthesis, 2-nitrophenol, may be more costly, the significantly higher effective yield and simpler purification process often make it the more practical and economical choice for producing the pure ortho isomer. The nitration route may be considered if a mixture of isomers is acceptable or if efficient separation techniques are readily available.

References

A Comparative Guide to Photolabile Protecting Groups in Organic Synthesis: Alternatives to (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the precise control over reactive functional groups is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing for the release of a protected molecule with the application of light. While (2-Nitrophenoxy)acetic acid and its derivatives, belonging to the broader class of ortho-nitrobenzyl (oNB) cages, have been a mainstay, a variety of alternatives have been developed, each with distinct advantages in terms of efficiency, wavelength sensitivity, and byproduct profiles.

This guide provides an objective comparison of the performance of major classes of photolabile protecting groups that serve as alternatives to the classical o-nitrobenzyl scaffold. We present a quantitative comparison of their photochemical properties, detailed experimental protocols for their application, and mechanistic diagrams to illustrate their cleavage pathways.

Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups

The selection of an appropriate PPG is a critical decision that hinges on several key performance metrics. These include the wavelength of maximum absorption (λmax), the efficiency of the photorelease as quantified by the quantum yield (Φ), and the molar extinction coefficient (ε) at the irradiation wavelength. The product of the quantum yield and the molar extinction coefficient (ε × Φ) provides a measure of the overall uncaging efficiency. The following tables summarize these critical parameters for the o-nitrobenzyl group and its common alternatives.

Table 1: Photochemical Properties of o-Nitrobenzyl (oNB) and its Derivatives

Protecting GroupTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB)260-350300-3650.01-0.3Well-established chemistry; predictable mechanism; requires UV light which can be phototoxic; relatively low quantum yield; photobyproducts can be reactive.[1][2][3][4]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC)~350350-3650.006-0.16Red-shifted absorption compared to oNB; improved quantum yield in some cases.[3]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~365365~0.41Higher quantum yield than many oNB derivatives, but low molar absorptivity.[1]
Nitrodibenzofuran (NDBF)~350350-365-Faster photolysis rates than nitroveratryl derivatives; useful two-photon cross-section.[5]

Table 2: Photochemical Properties of p-Hydroxyphenacyl (pHP) Protecting Groups

Protecting GroupTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
p-Hydroxyphenacyl (pHP)300-350300-3500.1-0.4 (can approach 1.0 for good leaving groups)High quantum yields; rapid release kinetics (>10⁸ s⁻¹); clean photoproducts (p-hydroxyphenylacetic acid); requires UV activation.[1][2][6][7]

Table 3: Photochemical Properties of Coumarin-Based Protecting Groups

Protecting GroupTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
7-(Diethylamino)coumarin-4-ylmethyl (DEACM)350-450365-4500.01-0.2+Visible light absorption; often fluorescent; good two-photon sensitivity; quantum yield can be sensitive to the leaving group and substitution pattern.[8]
(6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc)~350350-400~0.13High photolysis efficiency.[9]

Table 4: Photochemical Properties of Benzoin-Based Protecting Groups

Protecting GroupTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
Benzoin~340350~0.35Moderate quantum yield.
3',5'-Dimethoxybenzoin (DMB)~350350~0.54-0.64Higher quantum yield than unsubstituted benzoin.[7]

Experimental Protocols

The following sections provide detailed methodologies for the protection ("caging") of common functional groups with representative PPGs and their subsequent photolytic deprotection ("uncaging").

o-Nitrobenzyl (oNB) Group

Protocol 1.1: Protection of a Carboxylic Acid as an o-Nitrobenzyl Ester

This protocol describes the esterification of a carboxylic acid with o-nitrobenzyl bromide.

  • Materials:

    • Carboxylic acid of interest

    • o-Nitrobenzyl bromide

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add TEA or DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature.

    • Add o-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the o-nitrobenzyl ester.

Protocol 1.2: Photolytic Deprotection of an o-Nitrobenzyl Ester

This protocol details the cleavage of an o-nitrobenzyl ester to regenerate the free carboxylic acid.

  • Materials:

    • o-Nitrobenzyl-protected compound

    • Solvent (e.g., acetonitrile/water, methanol, dioxane)

    • UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)

    • Quartz or Pyrex reaction vessel

  • Procedure:

    • Dissolve the o-nitrobenzyl-protected compound in the chosen solvent in the photoreaction vessel. The concentration should be optimized but is typically in the range of 1-10 mM.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

    • Irradiate the solution with a UV lamp (typically at 350-365 nm) while stirring.[10]

    • Monitor the progress of the reaction by TLC or HPLC. Photolysis times can range from minutes to several hours depending on the substrate, concentration, and lamp intensity.[8]

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by an appropriate method (e.g., extraction, crystallization, or chromatography) to remove the o-nitrosobenzaldehyde byproduct.

p-Hydroxyphenacyl (pHP) Group

Protocol 2.1: Protection of a Carboxylic Acid as a p-Hydroxyphenacyl Ester

This protocol describes the esterification of a carboxylic acid with p-hydroxyphenacyl bromide.[6]

  • Materials:

    • Carboxylic acid of interest

    • 2-Bromo-4'-hydroxyacetophenone (p-hydroxyphenacyl bromide, pHP-Br)

    • Triethylamine (TEA)

    • Anhydrous acetone

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous acetone.

    • Add TEA (1.1 eq) and stir for 10 minutes.

    • Add pHP-Br (1.0 eq) and stir the mixture at room temperature for 4-12 hours.

    • Filter off the triethylammonium bromide precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude p-hydroxyphenacyl ester, which can be further purified by column chromatography.

Protocol 2.2: Photolytic Deprotection of a p-Hydroxyphenacyl Ester

This protocol details the cleavage of a p-hydroxyphenacyl ester.

  • Materials:

    • p-Hydroxyphenacyl-protected compound

    • Aqueous buffer or a mixture of water and an organic solvent (e.g., acetonitrile or methanol)

    • UV photoreactor or a suitable UV lamp (e.g., 300-350 nm)

  • Procedure:

    • Dissolve the pHP-protected compound in the chosen aqueous solvent system. The presence of water is crucial for the photo-Favorskii rearrangement.[6]

    • Irradiate the solution at a wavelength between 300-350 nm.

    • Monitor the reaction by HPLC. The cleavage is typically very rapid.

    • Upon completion, the product can be isolated by extraction or lyophilization. The primary byproduct, p-hydroxyphenylacetic acid, is generally water-soluble and can be easily separated from less polar products.

Coumarin-Based Group

Protocol 3.1: Protection of an Amine as a Coumarin-based Carbamate

This protocol describes the caging of an amine using a chloroformate derivative of a coumarin alcohol.

  • Materials:

    • Amine-containing compound

    • (7-(Diethylamino)coumarin-4-yl)methanol (DEACM-OH)

    • Triphosgene or phosgene

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Pyridine or DIPEA

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Preparation of the Chloroformate: Dissolve DEACM-OH (1.0 eq) in anhydrous DCM. Cool to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise. Add pyridine (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours. The resulting chloroformate solution is typically used directly.

    • Carbamate Formation: In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM and add DIPEA (1.2 eq).

    • Slowly add the prepared chloroformate solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3.2: Photolytic Deprotection of a Coumarin-based Carbamate

This protocol details the cleavage of a coumarin-based carbamate.

  • Materials:

    • Coumarin-caged compound

    • Solvent (e.g., aqueous buffer, methanol)

    • Visible light source (e.g., LED lamp at 400-450 nm or a filtered mercury lamp)

  • Procedure:

    • Dissolve the coumarin-caged compound in the desired solvent.

    • Irradiate the solution with visible light (typically >400 nm).

    • Monitor the deprotection by HPLC or fluorescence spectroscopy (as the coumarin photoproduct is often fluorescent).

    • Upon completion, isolate the deprotected amine by appropriate workup and purification procedures.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the photochemical cleavage mechanisms of the discussed photolabile protecting groups and a general experimental workflow for a photolysis experiment.

Signaling Pathways and Reaction Mechanisms

G cluster_oNB o-Nitrobenzyl (oNB) Cleavage Mechanism cluster_pHP p-Hydroxyphenacyl (pHP) Cleavage Mechanism cluster_coumarin Coumarin Cleavage Mechanism oNB_ground o-Nitrobenzyl Ester (Ground State) oNB_excited Excited State (n,π*) oNB_ground->oNB_excited aci_nitro aci-Nitro Intermediate oNB_excited->aci_nitro Intramolecular H-abstraction cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Cyclization products_oNB Carboxylic Acid + o-Nitrosobenzaldehyde cyclic_intermediate->products_oNB Rearrangement & Cleavage pHP_ground p-Hydroxyphenacyl Ester (Ground State) pHP_triplet Triplet Excited State pHP_ground->pHP_triplet hν, ISC favorskii_intermediate Spirodiketone Intermediate (Favorskii) pHP_triplet->favorskii_intermediate Rearrangement products_pHP Carboxylic Acid + p-Hydroxyphenylacetic Acid favorskii_intermediate->products_pHP H₂O Attack coumarin_ground Coumarin Ester (Ground State) coumarin_excited Excited Singlet State coumarin_ground->coumarin_excited carbocation Coumaryl Carbocation + Carboxylate coumarin_excited->carbocation Heterolytic Cleavage products_coumarin Carboxylic Acid + Hydroxycoumarin Derivative carbocation->products_coumarin Solvent Trapping

Caption: Photochemical cleavage mechanisms for o-nitrobenzyl, p-hydroxyphenacyl, and coumarin protecting groups.

Experimental Workflow

G cluster_protection Protection ('Caging') Workflow cluster_deprotection Deprotection ('Uncaging') Workflow start_prot Substrate + Protecting Group Precursor reaction_prot Reaction with Coupling Agents/Base start_prot->reaction_prot workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot purification_prot Column Chromatography workup_prot->purification_prot product_prot Purified Caged Compound purification_prot->product_prot start_deprot Dissolve Caged Compound in Solvent degas Degas with Inert Gas (N₂ or Ar) start_deprot->degas irradiate Irradiate with Light Source (UV/Vis) degas->irradiate monitor Monitor Reaction (TLC/HPLC) irradiate->monitor monitor->irradiate Continue Irradiation workup_deprot Solvent Removal & Workup monitor->workup_deprot Reaction Complete product_deprot Isolated Deprotected Compound workup_deprot->product_deprot

Caption: General experimental workflows for the protection and photolytic deprotection of a substrate.

References

A Comparative Guide to Validating the Purity of Synthesized (2-Nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability, reproducibility, and safety of experimental results and downstream applications. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized (2-Nitrophenoxy)acetic acid. We present detailed experimental protocols and expected data to aid in the selection of the most appropriate techniques for quality control and impurity profiling.

(2-Nitrophenoxy)acetic acid is a valuable building block in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields of the target molecule, and the introduction of potentially toxic byproducts in pharmaceutical preparations. The typical synthesis of (2-Nitrophenoxy)acetic acid is achieved through a Williamson ether synthesis, reacting 2-nitrophenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base. This process can introduce several potential impurities that require careful analytical assessment.

Experimental Workflow for Purity Validation

A systematic approach is essential for the comprehensive purity assessment of synthesized (2-Nitrophenoxy)acetic acid. The following workflow outlines the key stages, from initial qualitative checks to quantitative purity determination.

G cluster_0 Initial Synthesis & Work-up synthesis Williamson Ether Synthesis: 2-Nitrophenol + Chloroacetic Acid workup Aqueous Work-up & Extraction synthesis->workup crystallization Crystallization workup->crystallization tlc Thin-Layer Chromatography (TLC) crystallization->tlc Initial Spotting mp Melting Point Analysis tlc->mp Proceed if single spot nmr NMR Spectroscopy (1H & 13C) mp->nmr Confirm identity ir Infrared (IR) Spectroscopy nmr->ir ms Mass Spectrometry (MS) ir->ms hplc High-Performance Liquid Chromatography (HPLC) ms->hplc Quantitative Analysis elemental Elemental Analysis hplc->elemental Corroborate Purity

Purity Validation Workflow

Comparison of Analytical Techniques

A multi-faceted analytical approach is recommended for the robust validation of (2-Nitrophenoxy)acetic acid purity. Each technique provides unique and complementary information.

Analytical Technique Information Provided Strengths Limitations
Melting Point Preliminary indication of purity.Simple, rapid, and inexpensive.A sharp melting point is not a definitive proof of purity.
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components in the sample.Fast, low-cost, and requires minimal sample.Not quantitative; resolution may be limited.
¹H and ¹³C NMR Spectroscopy Detailed structural information and identification of impurities with distinct proton/carbon environments.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can be used for purity assessment.Less sensitive to impurities that are structurally very similar to the main component.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall structure and is not ideal for quantification.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition (with high-resolution MS).High sensitivity and provides molecular weight information.Isomeric impurities may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and impurities.High resolution, sensitivity, and excellent for quantitative analysis.Requires method development and reference standards for impurity identification.
Elemental Analysis Determination of the elemental composition (%C, %H, %N).Provides fundamental confirmation of the empirical formula.Does not distinguish between isomers and requires a relatively pure sample for accurate results.

Expected Analytical Data for High-Purity (2-Nitrophenoxy)acetic Acid

The following table summarizes the expected analytical data for a high-purity sample of synthesized (2-Nitrophenoxy)acetic acid.

Parameter Expected Result
Appearance White to off-white solid
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Melting Point To be determined experimentally and compared with literature values.
¹H NMR (300 MHz, DMSO-d₆) δ 13.19 (s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 8.0 Hz, 1H), 7.24 (d, J = 8.5 Hz, 1H), 7.12 (t, J = 7.7 Hz, 1H), 4.90 (s, 2H).[2]
¹³C NMR (DMSO-d₆) Expected peaks corresponding to 8 unique carbon atoms (aromatic, carboxylic acid, and methylene carbons).
IR (KBr, cm⁻¹) Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and N-O (nitro group) stretches.
HPLC Purity ≥ 98%
Elemental Analysis C, 48.74%; H, 3.58%; N, 7.10%; O, 40.58%

Potential Impurities and Their Detection

The primary impurities in the synthesis of (2-Nitrophenoxy)acetic acid are typically unreacted starting materials and byproducts of side reactions.

Potential Impurity Origin Recommended Detection Method
2-NitrophenolUnreacted starting materialHPLC, ¹H NMR
Chloroacetic AcidUnreacted starting materialHPLC, ¹H NMR
2-NitrophenoxyetheneElimination byproductGC-MS, ¹H NMR
Dimerized productsSide reactionsHPLC, Mass Spectrometry

Detailed Experimental Protocols

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure: A small amount of the dried, crystalline product is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the melting point apparatus, and the temperature is ramped up slowly (1-2 °C/min) near the expected melting point. The temperature range over which the substance melts is recorded. A sharp melting range (≤ 1 °C) is indicative of high purity.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A standard solution of (2-Nitrophenoxy)acetic acid of known concentration is prepared in the mobile phase. The synthesized sample is also dissolved in the mobile phase. Both solutions are injected into the HPLC system. The purity of the synthesized product is determined by comparing the peak area of the main component to the total area of all peaks.

NMR Spectroscopy
  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure and identify any impurities.

  • ¹³C NMR: A standard carbon NMR spectrum is acquired to confirm the carbon framework of the molecule.

Alternative Purity Validation Methods

While the methods described above are the most common and reliable for validating the purity of synthesized (2-Nitrophenoxy)acetic acid, other techniques can be employed for specific purposes.

  • Quantitative NMR (qNMR): This technique offers a high degree of accuracy for purity determination without the need for a reference standard of the analyte itself. It involves comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and crystallization steps.

Logical Framework for Purity Assessment

The decision-making process for validating the purity of (2-Nitrophenoxy)acetic acid can be visualized as a logical flow, starting from basic checks and progressing to more sophisticated quantitative analyses.

G start Synthesized Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot mp Melting Point Analysis single_spot->mp Yes repurify Repurify (e.g., Recrystallization) single_spot->repurify No sharp_mp Sharp Melting Point? mp->sharp_mp nmr_ir_ms Structural Confirmation (NMR, IR, MS) sharp_mp->nmr_ir_ms Yes sharp_mp->repurify No structure_correct Structure Correct? nmr_ir_ms->structure_correct hplc Quantitative HPLC structure_correct->hplc Yes structure_correct->repurify No purity_ok Purity ≥ 98%? hplc->purity_ok pass High Purity Product purity_ok->pass Yes purity_ok->repurify No repurify->tlc

Decision Flow for Purity Validation

By following this comprehensive guide, researchers can confidently validate the purity of their synthesized (2-Nitrophenoxy)acetic acid, ensuring the integrity of their research and the quality of their products.

References

Comparative Study of Nitrophenoxyacetic Acid Isomers as Herbicides: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyacetic acids are a well-known class of synthetic auxin herbicides. Their mechanism of action typically involves mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. The substitution of a nitro group (NO₂) on the phenyl ring can influence the molecule's herbicidal activity, selectivity, and mode of action. The position of this nitro group—ortho (o-), meta (m-), or para (p-)—is expected to significantly impact these properties due to electronic and steric effects.

For instance, 2-nitrophenylacetic acid (the ortho-isomer) has been noted for its selective herbicidal properties[1]. However, without direct comparative data, it is not possible to definitively state whether the ortho, meta, or para isomer is the most potent or selective herbicide.

Hypothetical Comparative Data

To illustrate how such a comparison would be presented, the following table showcases a hypothetical dataset. It is crucial to note that these values are for illustrative purposes only and are not based on actual experimental results from a comparative study.

IsomerTarget Weed SpeciesApplication Rate ( kg/ha )Growth Inhibition (%)IC₅₀ (µM)
o-Nitrophenoxyacetic Acid Amaranthus retroflexus (Redroot Pigweed)0.58550
Echinochloa crus-galli (Barnyardgrass)0.540150
m-Nitrophenoxyacetic Acid Amaranthus retroflexus0.57080
Echinochloa crus-galli0.555120
p-Nitrophenoxyacetic Acid Amaranthus retroflexus0.59235
Echinochloa crus-galli0.530200

Experimental Protocols

A comparative study of the herbicidal activity of nitrophenoxyacetic acid isomers would typically involve the following experimental protocols:

Plant Growth Inhibition Assay (In Vitro)

This assay determines the effect of the compounds on the growth of target weed species under controlled laboratory conditions.

  • Plant Material: Seeds of selected monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus).

  • Germination and Growth: Seeds are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog medium) in Petri dishes or multi-well plates.

  • Treatment: The isomers of nitrophenoxyacetic acid are dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations. A control group with the solvent alone is also included.

  • Incubation: The plates are incubated in a growth chamber with controlled temperature, light, and humidity for a specific period (e.g., 7-14 days).

  • Data Collection: At the end of the incubation period, parameters such as root length, shoot length, and fresh/dry weight are measured. The percentage of growth inhibition is calculated relative to the control. The IC₅₀ value (the concentration that causes 50% inhibition of growth) is then determined.

Whole Plant Pot Assay (Greenhouse)

This assay evaluates the herbicidal efficacy of the compounds on whole plants in a more realistic setting.

  • Plant Cultivation: Seeds of target weed species are sown in pots containing a standardized soil mixture and grown in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: The nitrophenoxyacetic acid isomers are formulated as a sprayable solution and applied to the plants using a laboratory sprayer to ensure uniform coverage. Different application rates are tested.

  • Experimental Design: A randomized complete block design is typically used with multiple replicates for each treatment.

  • Evaluation: The herbicidal effect is visually assessed at regular intervals after treatment (e.g., 7, 14, and 21 days). A rating scale (e.g., 0% = no effect, 100% = complete kill) is used to quantify the phytotoxicity. At the end of the experiment, the fresh and dry weights of the above-ground biomass are determined.

Logical Workflow for a Comparative Herbicidal Study

The following diagram illustrates the logical workflow for conducting a comparative study on the herbicidal activity of nitrophenoxyacetic acid isomers.

Herbicidal_Activity_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Screening cluster_greenhouse Greenhouse Evaluation cluster_conclusion Conclusion synthesis Synthesis of o-, m-, p- Nitrophenoxyacetic Acid Isomers formulation Formulation of Isomers for Application synthesis->formulation seed_germination Seed Germination & Seedling Growth Assay formulation->seed_germination pot_study Whole Plant Pot Study (Pre- & Post-emergence) formulation->pot_study data_analysis_invitro Data Analysis: - Growth Inhibition (%) - IC50 Calculation seed_germination->data_analysis_invitro comparison Comparative Analysis of Herbicidal Activity data_analysis_invitro->comparison data_analysis_greenhouse Data Analysis: - Phytotoxicity Rating - Biomass Reduction (%) pot_study->data_analysis_greenhouse data_analysis_greenhouse->comparison

Caption: Workflow for a comparative study of herbicidal activity.

References

A Comparative Guide to the Quantum Yield of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of photolabile protecting groups (PPGs), or "caging" groups, is a cornerstone of research areas requiring spatiotemporal control over molecular activity, including chemical biology, drug delivery, and materials science. The efficiency of the photorelease, quantified by the quantum yield (Φ), is a critical parameter for selecting the optimal PPG for a given application. This guide provides an objective comparison of the quantum yields of common classes of photolabile protecting groups, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The choice of a suitable photolabile protecting group is a multi-faceted decision that depends on key performance indicators. These include the wavelength of light required for cleavage (λmax) and the efficiency of the photorelease, given by the quantum yield (Φ). The following table summarizes these critical parameters for several widely used classes of PPGs.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[1][2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~350350-3650.006-0.16Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[1][2] Drawbacks: Still operates in the near-UV range.
p-Hydroxyphenacyl (pHP) 300-350300-3500.1-0.4 (can approach 1.0)Features: High quantum yields, rapid release kinetics (>10⁸ s⁻¹), clean photoproducts.[1][2][3] Drawbacks: Requires UV activation.[1]
Coumarin-based (e.g., DEACM) 350-450365-4500.01-0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[1][4] Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.[1][5]
7-Nitroindoline (NI) 300-380350-4050.02-0.2Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[1] Drawbacks: Can exhibit lower stability.[1]
BODIPY-based 480-520488-5300.1-0.5Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[1][6] Drawbacks: Can be synthetically more complex.[1]
Quinoline-based (e.g., CyHQ) ~370~370up to 0.88Features: High quantum yields, good aqueous solubility, and low susceptibility to spontaneous hydrolysis.[7] Drawbacks: Newer class, less extensively studied than others.

Experimental Protocols

The determination of quantum yields is a precise measurement that requires careful experimental design.[2][8] Below is a generalized methodology for determining the uncaging quantum yield of a photolabile protecting group.

Objective: To determine the quantum yield (Φ) of the photorelease of a substrate from a photolabile protecting group.

Materials:

  • Photolabile-protected compound of interest

  • Chemical actinometer (e.g., potassium ferrioxalate for UV range, Aberchrome 540 for visible range)

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Quartz cuvettes

  • Appropriate solvents (e.g., acetonitrile, water, buffer solutions)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the photolabile-protected compound in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength.

    • Prepare the chemical actinometer solution according to established protocols.

  • Actinometry (Measurement of Photon Flux):

    • Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source at the desired wavelength for a specific period.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

    • Calculate the photon flux (moles of photons per unit time) based on the known quantum yield of the actinometer and the measured absorbance change.

  • Photolysis of the Sample:

    • Fill a quartz cuvette with the sample solution of the photolabile-protected compound.

    • Irradiate the sample solution under the identical conditions (light source, wavelength, irradiation time) used for the actinometry.

    • To ensure accurate results, it is crucial to keep the conversion of the starting material low (<10-20%) to avoid inner filter effects and reactions of the photoproducts.

  • Quantification of Photorelease:

    • Analyze the irradiated sample solution using HPLC to separate the unreacted protected compound, the released substrate, and any photobyproducts.

    • Quantify the amount of the released substrate by comparing its peak area to a standard calibration curve of the known substrate.

  • Calculation of Quantum Yield:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of substrate released) / (moles of photons absorbed by the sample)

    • The moles of photons absorbed by the sample can be determined from the photon flux measured during actinometry and the fraction of light absorbed by the sample (which can be calculated from its absorbance).

Mandatory Visualization

The efficacy of a photolabile protecting group is intrinsically linked to its photochemical reaction mechanism. The following diagrams illustrate the uncaging pathways for the o-nitrobenzyl and p-hydroxyphenacyl groups, as well as a general experimental workflow for a photolysis experiment.

o_Nitrobenzyl_Uncaging_Mechanism oNB o-Nitrobenzyl Protected Substrate (R-X) Excited_oNB Excited State (n,π*) oNB->Excited_oNB Aci_nitro aci-Nitro Intermediate Excited_oNB->Aci_nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_nitro->Cyclic_Intermediate Rearrangement Product Released Substrate (R-H) + o-Nitrosobenzaldehyde Cyclic_Intermediate->Product Release

Caption: Uncaging mechanism of o-nitrobenzyl protecting groups.

p_Hydroxyphenacyl_Uncaging_Mechanism pHP p-Hydroxyphenacyl Protected Substrate (R-X) Excited_pHP Excited Triplet State pHP->Excited_pHP Spiro_intermediate Spiro-dienone Intermediate Excited_pHP->Spiro_intermediate Photo-Favorskii Rearrangement Rearranged_product Rearranged Product Spiro_intermediate->Rearranged_product Decarboxylation Final_product Released Substrate (R-H) + p-Hydroxyphenylacetic acid Rearranged_product->Final_product Tautomerization & Release

Caption: Uncaging mechanism of p-hydroxyphenacyl protecting groups.

Quantum_Yield_Workflow cluster_actinometry Actinometry cluster_photolysis Sample Photolysis Actinometer_Prep Prepare Actinometer Solution Irradiate_Actinometer Irradiate Actinometer Actinometer_Prep->Irradiate_Actinometer Measure_Actinometer Measure Absorbance Change Irradiate_Actinometer->Measure_Actinometer Calculate_Flux Calculate Photon Flux Measure_Actinometer->Calculate_Flux Irradiate_Sample Irradiate Sample Calculate_Flux->Irradiate_Sample Calculate_QY Calculate Quantum Yield (Φ) Calculate_Flux->Calculate_QY Sample_Prep Prepare Sample Solution Sample_Prep->Irradiate_Sample HPLC_Analysis HPLC Analysis Irradiate_Sample->HPLC_Analysis Quantify_Release Quantify Released Substrate HPLC_Analysis->Quantify_Release Quantify_Release->Calculate_QY

Caption: Experimental workflow for quantum yield determination.

References

Efficacy of (2-Nitrophenoxy)acetic Acid Compared to Other Auxins in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development. While endogenous auxins like Indole-3-acetic acid (IAA) are naturally produced by plants, a wide range of synthetic auxins have been developed for agricultural and research purposes. This guide provides a comparative analysis of the efficacy of several common synthetic auxins, with a special focus on the available information for (2-Nitrophenoxy)acetic acid. Due to the limited specific experimental data on (2-Nitrophenoxy)acetic acid, this guide will primarily focus on well-characterized auxins such as Indole-3-butyric acid (IBA), Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), drawing comparisons where data for structurally related compounds is available.

Comparative Efficacy of Auxins

The effectiveness of an auxin is context-dependent, varying with the plant species, the target physiological process, and the concentration of the compound. The following tables summarize quantitative data from various studies on the effects of different auxins on key plant developmental processes.

Data Presentation

Table 1: Effect of Various Auxins on Root Development

AuxinPlant SpeciesConcentrationObserved Effect
IBA Rosa dumalis (hardwood cuttings)3500 ppmOptimal for rooting capacity.[1]
Olea europaea (olive cuttings)3000 mg/LMaximum rooting percentage (68.00%).[2]
Olea europaea (olive cuttings)4000 mg/LLargest number of roots (14.40) and longest root length (10.12 cm).[2]
Actinidia deliciosa (kiwifruit rootstock)1,000 - 10,000 ppmSignificant increase in rooting percentage (23-42% increase).[3]
IAA Zea mays (maize)Low concentrationsPromotion of elongation in fast-growing roots.[4]
Arabidopsis thaliana-Inhibition of primary root elongation.[5]
NAA Vigna radiata (mung bean)-Less effective than IBA for adventitious root formation.
2,4-D Dicotyledonous plantsHigh concentrationsUncontrolled cell division in vascular tissue, leading to growth inhibition and herbicidal effects.[6][7]
(2-Nitrophenoxy)acetic acid --No direct experimental data available.

Table 2: Effect of Various Auxins on Shoot Elongation

AuxinPlant SpeciesConcentrationObserved Effect
IAA Avena sativa (oat coleoptile)0.2 mg/LMaximum curvature in the Avena coleoptile test, indicating promotion of cell elongation.[8]
2,4-D Dicotyledonous plantsLow concentrationsStimulates RNA, DNA, and protein synthesis leading to uncontrolled cell division and elongation.[9]
(2-Nitrophenoxy)acetic acid --No direct experimental data available.

Table 3: Effect of Various Auxins on Fruit Set and Development

AuxinPlant SpeciesConcentrationObserved Effect
NAA Citrus spp.2.5 - 10 ppmIncreased horticultural fruit set by an average of 179.49% across several cultivars.
Mangifera indica 'Irwin' (mango)30 mg/LPositive effect on panicle development, leading to improved fruit development.[10]
Malus domestica (apple)Post petal-fall applicationCan cause abortion of developing seeds, leading to fruit thinning.[11]
Lycopersicon esculentum (tomato)100 ppmSignificantly increased the number of fruits per plant and fruit weight.[12]
2,4-D Dicotyledonous plantsLow concentrationsCan enhance the shelf-life of fruits.[13]
(2-Nitrophenoxy)acetic acid --No direct experimental data available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common auxin bioassays.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to cause curvature in decapitated oat coleoptiles, which is proportional to the auxin concentration.

Procedure:

  • Germinate Avena sativa (oat) grains in complete darkness.[8]

  • After two days, expose the seedlings to a short period of red light (2-4 hours).[8]

  • When the seedlings are 15-30 mm tall, excise the top 1 mm of the coleoptile.[14]

  • Place the excised tips on an agar block for several hours to allow auxin to diffuse into the agar.[14]

  • Decapitate other oat seedlings again, removing about 4 mm from the tip.[8]

  • Place the auxin-containing agar block asymmetrically on the cut surface of the decapitated coleoptile.[8][14]

  • After approximately 90-110 minutes, measure the angle of curvature of the coleoptile.[8] The curvature is directly proportional to the concentration of auxin in the agar block.[15]

Root Growth Inhibition Assay

This assay is based on the principle that high concentrations of auxins inhibit root elongation.

Procedure:

  • Sterilize seeds of a suitable plant species (e.g., cress, lettuce, or onion) and germinate them on a moist substrate.[16]

  • Select seedlings with primary roots of a specific length (e.g., 2-3 cm).

  • Prepare a series of dilutions of the test auxin in a suitable liquid medium. A control group with no added auxin should be included.

  • Transfer the selected seedlings to the test solutions, ensuring the roots are submerged.

  • Incubate the seedlings in a controlled environment (temperature and light) for a defined period (e.g., 48-96 hours).[16]

  • Measure the final length of the primary root.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

Signaling Pathways and Experimental Workflows

General Auxin Signaling Pathway

Auxins initiate a signaling cascade by binding to specific receptor proteins, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of the SCFTIR1/AFB ubiquitin ligase complex. This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1 TIR1/AFB Receptor Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA targets for degradation ARF ARF Aux_IAA->ARF represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates transcription Response Cellular Response AuxinResponseGenes->Response leads to

General Auxin Signaling Pathway
Experimental Workflow for Avena Coleoptile Bioassay

The following diagram illustrates the key steps involved in performing the Avena coleoptile curvature test.

AvenaWorkflow A Germinate Avena seeds in darkness B Decapitate coleoptile tips (1mm) A->B D Prepare decapitated coleoptile stumps (remove 4mm) A->D C Place tips on agar block to collect auxin B->C E Place auxin-agar block asymmetrically on stump C->E D->E F Incubate for 90-110 minutes E->F G Measure angle of curvature F->G

Avena Coleoptile Bioassay Workflow

Conclusion

While a comprehensive, direct comparison of (2-Nitrophenoxy)acetic acid with established auxins is currently limited by the lack of specific experimental data, this guide provides a robust framework for understanding auxin efficacy. The data presented for IAA, IBA, NAA, and 2,4-D highlight the concentration- and species-dependent nature of auxin activity. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers designing and conducting their own comparative studies. Future research focusing on the biological activity of (2-Nitrophenoxy)acetic acid and other nitrophenoxyacetic acid derivatives is necessary to fully elucidate their potential as plant growth regulators. Researchers are encouraged to utilize the provided bioassay protocols to investigate the effects of this and other novel compounds.

References

A Researcher's Guide to Assessing the Cross-Reactivity of (2-Nitrophenoxy)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective framework for evaluating the potential cross-reactivity of (2-Nitrophenoxy)acetic acid in a variety of common biological assays. Understanding the potential for off-target effects and assay interference is critical for the accurate interpretation of experimental results and for the successful development of specific molecular probes and therapeutic agents. This document outlines key experimental protocols and presents hypothetical comparative data to illustrate the assessment process.

(2-Nitrophenoxy)acetic acid is a small molecule containing both a phenoxyacetic acid moiety and a nitroaromatic group. These structural features, while potentially conferring desired biological activity, also present a risk of non-specific interactions in biological assays. The nitro group is known to quench fluorescence, and phenolic compounds can interfere with enzyme-based assays, such as those utilizing horseradish peroxidase.[1] Therefore, a thorough assessment of cross-reactivity is essential.

Comparative Analysis of Potential Cross-Reactivity

To evaluate the specificity of (2-Nitrophenoxy)acetic acid, it is recommended to screen the compound against a panel of assays representing common off-target liabilities and potential sources of assay interference. Below are hypothetical results comparing (2-Nitrophenoxy)acetic acid with two control compounds: a generic phenoxyacetic acid and a simple nitroaromatic compound.

Table 1: Off-Target Liability Profile

Assay TypeTarget(2-Nitrophenoxy)acetic acid (IC50/EC50, µM)Phenoxyacetic Acid (IC50/EC50, µM)Nitrobenzene (IC50/EC50, µM)
Safety Pharmacology hERG Potassium Channel> 50> 10075
Metabolic Stability CYP3A4 Inhibition25> 10045
Kinase Selectivity Kinase Panel (468 kinases)No significant inhibition at 10 µMNo significant inhibition at 10 µMNo significant inhibition at 10 µM
GPCR Binding GPCR Panel (48 receptors)No significant binding at 10 µMNo significant binding at 10 µMNo significant binding at 10 µM

Table 2: Assay Interference Profile

Assay TypeReadout(2-Nitrophenoxy)acetic acid (Interference Observed)Phenoxyacetic Acid (Interference Observed)Nitrobenzene (Interference Observed)
Fluorescence-Based Assay Fluorescence IntensitySignificant QuenchingMinimalSignificant Quenching
Peroxidase-Coupled Assay Absorbance/LuminescenceModerate InhibitionModerate InhibitionNo significant inhibition
Luminescence-Based Assay Luminescence IntensityMinimalMinimalMinimal

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

hERG Potassium Channel Patch-Clamp Assay

This assay is crucial for assessing the risk of drug-induced QT prolongation.[2]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Cells are cultured to 70-90% confluency and harvested.

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell interior.

    • A voltage protocol is applied to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to record the tail current.

    • Baseline currents are recorded in the vehicle control solution.

    • (2-Nitrophenoxy)acetic acid is perfused at increasing concentrations, and the effect on the hERG tail current is measured.

    • The concentration-response data is used to calculate the IC50 value.

Cytochrome P450 (CYP) 3A4 Inhibition Assay

This assay evaluates the potential for drug-drug interactions by assessing the inhibition of a major drug-metabolizing enzyme.

  • Enzyme Source: Human liver microsomes or recombinant human CYP3A4.

  • Substrate: A fluorescent or LC-MS/MS-detectable probe substrate for CYP3A4 (e.g., midazolam).

  • Procedure:

    • Human liver microsomes are pre-incubated with a range of concentrations of (2-Nitrophenoxy)acetic acid.

    • The enzymatic reaction is initiated by the addition of the CYP3A4 substrate and an NADPH-regenerating system.

    • The reaction is incubated at 37°C.

    • The reaction is terminated, and the formation of the metabolite is quantified by fluorescence or LC-MS/MS.

    • The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

This type of assay assesses the specificity of a compound against a large panel of kinases to identify potential off-target kinase inhibition.[3][4]

  • Method: Competition binding assay.

  • Procedure:

    • A DNA-tagged kinase is mixed with an immobilized, active-site directed ligand.

    • (2-Nitrophenoxy)acetic acid is added to the mixture.

    • If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

GPCR Binding Assay (e.g., HTRF® cAMP Assay)

This assay is used to determine if a compound interacts with G-protein coupled receptors, a large family of drug targets.[5][6]

  • Method: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Procedure:

    • Cells expressing the target GPCR are incubated with (2-Nitrophenoxy)acetic acid.

    • For Gs-coupled receptors, an agonist is added to stimulate cAMP production. For Gi-coupled receptors, forskolin is used to induce cAMP, and the inhibitory effect of the compound is measured.

    • The cells are lysed, and the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.

    • If the compound has modulated cellular cAMP levels, this will alter the binding of the d2-cAMP to the antibody, resulting in a change in the HTRF signal.

    • The HTRF ratio (665 nm/620 nm) is measured, which is inversely proportional to the amount of cAMP produced.

Fluorescence Interference Assay

This control experiment is essential to determine if a compound's intrinsic optical properties interfere with fluorescence-based readouts.[7][8][9]

  • Method: Direct measurement of fluorescence quenching.

  • Procedure:

    • A standard fluorescent probe (e.g., fluorescein) is prepared in the assay buffer.

    • The fluorescence of the probe is measured in the absence of the test compound.

    • (2-Nitrophenoxy)acetic acid is added at concentrations relevant to the primary biological assays.

    • The fluorescence is measured again in the presence of the compound.

    • A significant decrease in fluorescence intensity indicates quenching.

Peroxidase-Coupled Assay Interference

This assay identifies interference with enzymatic assays that use horseradish peroxidase (HRP) for signal generation.[10][11]

  • Method: HRP activity assay.

  • Procedure:

    • HRP and a chromogenic or luminogenic substrate (e.g., TMB or luminol) are prepared in the assay buffer.

    • (2-Nitrophenoxy)acetic acid is added to the reaction mixture.

    • The reaction is initiated by the addition of hydrogen peroxide.

    • The change in absorbance or luminescence is monitored over time.

    • Inhibition of the HRP-catalyzed reaction compared to a vehicle control indicates interference.

Visualizations

Signaling Pathway and Assay Interference

cluster_Target Biological Target cluster_Assay Biological Assay cluster_Compound Test Compound cluster_OffTarget Potential Off-Targets Target Primary Target (e.g., Enzyme, Receptor) Assay Assay Readout (e.g., Fluorescence, Luminescence) Target->Assay Biological Activity Compound (2-Nitrophenoxy)acetic acid Compound->Target On-Target Effect (Desired) Compound->Assay Assay Interference (e.g., Fluorescence Quenching) OffTarget1 hERG Channel Compound->OffTarget1 Off-Target Effect (Undesired) OffTarget2 CYP450 Enzymes Compound->OffTarget2 OffTarget3 Kinases Compound->OffTarget3

Caption: Potential interactions of (2-Nitrophenoxy)acetic acid in a biological system.

Experimental Workflow for Cross-Reactivity Assessment

Start Start: (2-Nitrophenoxy)acetic acid PrimaryAssay Primary Biological Assay Start->PrimaryAssay InterferenceAssays Assay Interference Panel (Fluorescence, Peroxidase, etc.) Start->InterferenceAssays OffTargetAssays Off-Target Liability Panel (hERG, CYP450, Kinase, GPCR) Start->OffTargetAssays AnalyzeInterference Analyze for False Positives/ Negatives PrimaryAssay->AnalyzeInterference InterferenceAssays->AnalyzeInterference AnalyzeOffTarget Assess Off-Target Profile OffTargetAssays->AnalyzeOffTarget AnalyzeInterference->AnalyzeOffTarget Conclusion Conclusion on Specificity and Potential Liabilities AnalyzeOffTarget->Conclusion

Caption: Workflow for assessing the cross-reactivity of a test compound.

References

(2-Nitrophenoxy)acetic Acid and its Derivatives: A Comparative Guide to Photolabile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to control molecular activity with high precision is paramount. (2-Nitrophenoxy)acetic acid belongs to a class of compounds centered around the ortho-nitrobenzyl moiety, a foundational scaffold for photolabile protecting groups (PPGs), also known as "caging" groups. These groups allow for the temporary inactivation of a bioactive molecule, which can then be released and activated on-demand using light. This guide provides a comparative overview of o-nitrobenzyl-based PPGs, their mechanism, performance relative to other photolabile and chemical alternatives, and detailed experimental protocols.

Primary Application: Photolabile Protection and Release

The principal application of the 2-nitrobenzyl scaffold, the core of (2-nitrophenoxy)acetic acid, is in the "caging" of bioactive molecules. The protecting group is attached to a key functional group (like a hydroxyl, carboxyl, or phosphate) on a target molecule, rendering it inert. Subsequent irradiation with UV or visible light cleaves the protecting group, releasing the active molecule with high spatial and temporal control.[1] This technique is invaluable for studying dynamic biological processes and for targeted drug delivery.[2]

The cleavage mechanism for o-nitrobenzyl derivatives is a well-established photochemical process.[1] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate. This intermediate rapidly rearranges to liberate the caged molecule and a 2-nitrosobenzaldehyde byproduct.[3][4]

G cluster_products Products start_node o-Nitrobenzyl Caged Compound process_node1 Excited State Formation start_node->process_node1 UV Photon (hν) process_node process_node intermediate_node intermediate_node end_node Released Active Molecule byproduct_node 2-Nitroso Byproduct process_node2 aci-Nitro Intermediate Formation process_node1->process_node2 Intramolecular H-Abstraction process_node3 Cleavage Event process_node2->process_node3 Rearrangement & Cleavage process_node3->end_node process_node3->byproduct_node G cluster_reagents Starting Materials reagent reagent process process product product A p-Hydroxyphenylacetic Acid P1 Combine & Heat (160°C, 4h) A->P1 B 4-Nitrochlorobenzene B->P1 C K₂CO₃ in DMA C->P1 P2 Cool & Add NaHCO₃ (aq) P1->P2 Reaction Mixture P3 Extract with Ether P2->P3 Aqueous Solution P4 Acidify with HCl P3->P4 Aqueous Layer P5 Filter & Wash P4->P5 Precipitate Final Final P5->Final Final Product G cluster_protection Step 1: Protection ('Caging') cluster_deprotection Step 2: Deprotection ('Uncaging') start_node Molecule of Interest (e.g., Alcohol) process_node1 Chemical Reaction (e.g., Esterification) start_node->process_node1 reagent_node o-Nitrobenzyl Protecting Group reagent_node->process_node1 process_node process_node caged_node Caged (Inactive) Compound process_node2 Irradiation (UV Light) caged_node->process_node2 end_node Released Active Molecule process_node1->caged_node process_node2->end_node

References

A Comparative Guide to the Synthesis of (2-Nitrophenoxy)acetic Acid: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. (2-Nitrophenoxy)acetic acid is a valuable building block in the synthesis of various heterocyclic compounds and has applications in agrochemicals. This guide provides a detailed comparison of two primary synthetic routes to (2-Nitrophenoxy)acetic acid, focusing on their cost-effectiveness, experimental protocols, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

Two plausible synthetic routes for (2-Nitrophenoxy)acetic acid are the Williamson ether synthesis and the direct nitration of phenylacetic acid. The Williamson ether synthesis is a well-established and versatile method for forming ethers, while direct nitration offers a more atom-economical approach.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Nitration of Phenylacetic Acid
Starting Materials 2-Nitrophenol, Chloroacetic acid, Sodium hydroxidePhenylacetic acid, Nitric acid, Acetic anhydride
Key Steps 1. Deprotonation of 2-nitrophenol2. Nucleophilic substitution1. Nitration of the aromatic ring
Estimated Overall Yield 80-95% (estimated)40-60% (estimated for ortho-isomer)
Estimated Reaction Time 4-8 hours2-4 hours
Reagent Cost Generally lower per mole of starting materialPotentially higher due to the cost of phenylacetic acid and the need for separation of isomers
Process Complexity Relatively straightforward, well-established procedureMore complex due to the formation of ortho, meta, and para isomers, requiring purification.

Synthetic Route Diagrams

To visualize the two synthetic pathways, the following diagrams outline the core reactions.

Route1 2-Nitrophenol 2-Nitrophenol Intermediate Sodium 2-nitrophenoxide 2-Nitrophenol->Intermediate Deprotonation Chloroacetic_acid Chloroacetic acid Product (2-Nitrophenoxy)acetic acid Chloroacetic_acid->Product NaOH NaOH Intermediate->Product SN2 Reaction

Caption: Route 1: Williamson Ether Synthesis of (2-Nitrophenoxy)acetic acid.

Route2 Phenylacetic_acid Phenylacetic acid Isomers Mixture of o-, m-, p-isomers Phenylacetic_acid->Isomers Nitration Reagents HNO3 / Ac2O Reagents->Isomers Product (2-Nitrophenoxy)acetic acid Isomers->Product Purification Byproducts m- and p-isomers Isomers->Byproducts

Caption: Route 2: Nitration of Phenylacetic Acid to produce (2-Nitrophenoxy)acetic acid.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes.

Route 1: Williamson Ether Synthesis

This route involves the reaction of 2-nitrophenol with chloroacetic acid in the presence of a base.

Materials:

  • 2-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (pellets)

  • Water (distilled or deionized)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium 2-nitrophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0 eq.) in water. To this solution, add 2-nitrophenol (1.0 eq.) portion-wise with stirring. The solution will warm up and turn a deep color upon formation of the sodium salt.

  • Reaction with Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.1 eq.) in water and slowly add this solution to the sodium 2-nitrophenoxide solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2). A precipitate of crude (2-Nitrophenoxy)acetic acid should form.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Route 2: Nitration of Phenylacetic Acid

This route involves the direct nitration of phenylacetic acid. It is important to note that this reaction will produce a mixture of ortho, meta, and para isomers, with the ortho and para isomers being the major products.

Materials:

  • Phenylacetic acid

  • Acetic anhydride

  • Nitric acid (fuming)

  • Dichloromethane (solvent)

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, dissolve phenylacetic acid (1.0 eq.) in acetic anhydride and dichloromethane at 0°C.

  • Nitration: Slowly add fuming nitric acid (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The resulting residue will be a mixture of nitrated isomers. Separation of the desired ortho-isomer will require column chromatography or fractional crystallization.

Cost-Effectiveness Analysis

A crucial aspect of selecting a synthetic route is the cost of the starting materials and the overall process efficiency. The following table provides an estimated cost analysis based on current market prices for bulk quantities of the required reagents. Prices are approximate and can vary based on supplier and purity.

ReagentRoute 1: Williamson Ether SynthesisRoute 2: Nitration of Phenylacetic Acid
Primary Reactant 1 2-Nitrophenol (~$15-25/kg)Phenylacetic acid (~$20-35/kg)
Primary Reactant 2 Chloroacetic acid (~$2-5/kg)Nitric acid (fuming) (~$3-7/L)
Reagent/Solvent Sodium hydroxide (~$1-3/kg)Acetic anhydride (~$2-5/L)
Estimated Reagent Cost per Mole of Product (assuming 100% yield) Lower Higher
Cost Impact of Yield High yield (80-95%) leads to lower effective cost.Lower yield of the desired isomer (40-60%) significantly increases the effective cost.
Purification Costs Lower (recrystallization)Higher (chromatography or multiple crystallizations)
Overall Cost-Effectiveness More Cost-Effective Less Cost-Effective

Performance Comparison and Discussion

Route 1: Williamson Ether Synthesis

  • Advantages: This is a classic and reliable method for ether synthesis. It generally proceeds with high yields and produces a relatively clean product that can be purified by simple recrystallization. The starting materials, 2-nitrophenol and chloroacetic acid, are readily available and relatively inexpensive. The procedure is straightforward and scalable.

  • Disadvantages: The reaction times can be moderately long. While generally high-yielding, optimization of reaction conditions may be necessary to maximize the yield.

Route 2: Nitration of Phenylacetic Acid

  • Advantages: This route is more atom-economical as it directly functionalizes the phenylacetic acid backbone. The reaction times are generally shorter than the Williamson ether synthesis.

  • Disadvantages: The primary drawback of this method is the lack of regioselectivity. The nitration of phenylacetic acid will produce a mixture of ortho, meta, and para isomers, with the ortho and para isomers predominating. The separation of the desired (2-Nitrophenoxy)acetic acid from the other isomers is a significant challenge and will likely require extensive purification by column chromatography, which is costly and not ideal for large-scale production. This significantly lowers the practical yield of the desired product and increases the overall cost.

Conclusion

Based on this comparative analysis, the Williamson ether synthesis (Route 1) is the more cost-effective and practical route for the synthesis of (2-Nitrophenoxy)acetic acid , particularly for laboratory and potential scale-up applications. Its high yield, the relatively low cost of starting materials, and the straightforward purification process make it superior to the direct nitration of phenylacetic acid. While the nitration route is more atom-economical in principle, the challenges associated with isomer separation significantly diminish its practical utility and cost-effectiveness for obtaining the pure ortho-isomer.

For researchers and drug development professionals, the choice of synthetic route has a significant impact on the overall efficiency and economics of a project. This guide provides the necessary data and protocols to make an informed decision for the synthesis of (2-Nitrophenoxy)acetic acid.

Safety Operating Guide

Proper Disposal of (2-Nitrophenoxy)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (2-Nitrophenoxy)acetic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (2-Nitrophenoxy)acetic acid with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]

Quantitative Disposal Data Summary
ParameterInformationSource
Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][4][5]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1][3]
Container Requirements Use suitable, closed, and clearly labeled containers for disposal.[2][3][6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of (2-Nitrophenoxy)acetic acid from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing (2-Nitrophenoxy)acetic acid, including pure substance, contaminated labware (e.g., gloves, weighing paper), and solutions.
  • Segregate this waste stream from other chemical wastes to prevent accidental mixing with incompatible materials.[7] Specifically, keep it separate from strong oxidizing agents and strong bases.[2]

2. Containerization:

  • Select a waste container that is compatible with acidic and nitrated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[7]
  • Ensure the container is in good condition, free from leaks or cracks.[7]
  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "(2-Nitrophenoxy)acetic acid," and a list of all components and their approximate concentrations if it is a mixed waste.[7] Also, indicate the associated hazards (e.g., Irritant).[7]

3. Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation.[8]
  • Ensure the SAA is away from drains and sources of ignition.[1]
  • The storage area should be cool, dry, and well-ventilated.[2][6]

4. Spill and Contamination Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[2][3]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Decontaminate surfaces with soap and water, and dispose of all cleanup materials as hazardous waste.[9]

5. Final Disposal:

  • Do not attempt to neutralize or dispose of (2-Nitrophenoxy)acetic acid down the drain.[1][3]
  • Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2-Nitrophenoxy)acetic acid.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Path A Generate (2-Nitrophenoxy)acetic acid Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Place Waste in Container C->D E Seal Container Tightly D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Ready for Disposal? F->G H Contact EHS or Licensed Waste Disposal Service G->H J Do NOT Pour Down Drain or Mix with Incompatibles G->J I Arrange for Pickup and Off-site Disposal H->I

References

Essential Safety and Operational Guide for Handling (2-Nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with (2-Nitrophenoxy)acetic acid. Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical.

(2-Nitrophenoxy)acetic acid is a compound that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some related compounds are also suspected of causing genetic defects.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling (2-Nitrophenoxy)acetic acid to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye & Face Protection Safety Goggles or GlassesMust be worn at all times to prevent eye contact. Safety glasses should have side-shields.[3][4] A face shield is recommended when there is a risk of splashing.[5][6]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[4] For larger quantities or increased risk of exposure, additional protective clothing may be necessary.
Respiratory Protection NIOSH-approved RespiratorGenerally not required if work is conducted in a well-ventilated area, such as a chemical fume hood.[4] If dust is generated or ventilation is inadequate, a respirator is necessary.[2][3][5]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following step-by-step procedures must be followed.

I. Preparation and Handling Protocol

  • Engineering Controls: All work with (2-Nitrophenoxy)acetic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4][7] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Hands should be washed thoroughly with soap and water after handling the compound.[7][8]

  • Safe Handling:

    • Avoid generating dust when handling the solid compound.[3][7]

    • Keep the container tightly closed when not in use.[1][8]

    • Prevent contact with skin, eyes, and clothing.[3][8]

II. Spill Response Procedure

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For dry spills, carefully sweep or scoop up the material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly.

III. Disposal Plan

  • Waste Collection: All waste material containing (2-Nitrophenoxy)acetic acid must be collected in a clearly labeled, sealed container.[4]

  • Professional Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[1][7][8] Do not dispose of it down the drain or in regular trash.[7][8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of (2-Nitrophenoxy)acetic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated fume hood prep_ppe->prep_setup handling_weigh Weigh/handle the chemical prep_setup->handling_weigh handling_exp Perform experiment handling_weigh->handling_exp cleanup_decon Decontaminate work area handling_exp->cleanup_decon cleanup_waste Collect all chemical waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste via approved channels cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling (2-Nitrophenoxy)acetic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.